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  • Product: 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Core Science & Biosynthesis

Foundational

1-(4-Methoxyphenyl)-4-nitrosopiperazine CAS number and chemical properties

The following technical guide details the chemical, toxicological, and analytical profile of 1-(4-Methoxyphenyl)-4-nitrosopiperazine , a critical nitrosamine impurity often associated with piperazine-based active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical, toxicological, and analytical profile of 1-(4-Methoxyphenyl)-4-nitrosopiperazine , a critical nitrosamine impurity often associated with piperazine-based active pharmaceutical ingredients (APIs) such as Itraconazole and Posaconazole.

CAS Number: 75051-59-1 Classification: Nitrosamine Impurity (Cohort of Concern) Primary Application: Pharmaceutical Reference Standard / Genotoxic Impurity Marker

Executive Summary

1-(4-Methoxyphenyl)-4-nitrosopiperazine (often abbreviated as N-Nitroso-MPP or NMMP) is a mutagenic impurity formed by the nitrosation of the secondary amine precursor, 1-(4-methoxyphenyl)piperazine. Under the ICH M7(R2) guidelines, it is classified within the "Cohort of Concern" due to the N-nitroso functionality, which requires strict control levels (typically in the nanogram/day range) in drug substances. This guide provides a comprehensive workflow for its identification, quantification, and control.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(4-Methoxyphenyl)-4-nitrosopiperazine
CAS Number 75051-59-1
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
SMILES COc1ccc(cc1)N2CCN(N=O)CC2
Synonyms N-Nitroso-1-(4-methoxyphenyl)piperazine; N-Nitroso Itraconazole Impurity 1
Physical Properties
PropertyValue / Characteristic
Appearance Pale yellow to yellow solid (Nitrosamines are often colored)
Melting Point Not widely standardized; typically ~60–80 °C (derivative dependent)
Solubility Soluble in Methanol, DMSO, Dichloromethane; Low solubility in water
pKa The N-nitroso group significantly reduces the basicity of the N4 nitrogen.[1]
Stability Light sensitive (photolytic degradation common for N-nitrosamines); Stable in alkaline conditions.

Mechanism of Formation

The formation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine occurs via the classic nitrosation of the secondary amine moiety in the presence of a nitrosating agent (NO⁺ source). This reaction is pH-dependent, peaking near the pKa of the amine (typically pH 3–4).

Synthesis Pathway Diagram

The following diagram illustrates the nitrosation mechanism where nitrite ions react with the secondary amine precursor under acidic conditions.

NitrosationMechanism Precursor 1-(4-Methoxyphenyl)piperazine (Secondary Amine) Transition N-Nitrosammonium Intermediate Precursor->Transition Nucleophilic Attack Nitrite Nitrite Source (NaNO2 / NOx) Intermediate Nitrosonium Ion (N=O+) Nitrite->Intermediate Protonation Acid Acidic Medium (H+) Acid->Intermediate Intermediate->Transition Product 1-(4-Methoxyphenyl)-4-nitrosopiperazine (N-Nitrosamine) Transition->Product Deprotonation (-H+)

Caption: Electrophilic attack of the nitrosonium ion on the secondary amine nitrogen of the piperazine ring.

Toxicological Profile & Regulatory Limits[5][6][7][8]

Genotoxicity

Like most N-nitrosamines, this compound requires metabolic activation (typically by CYP450 enzymes) to form an alkylating agent (diazonium ion) that reacts with DNA, causing mutations.[2]

  • Ames Test: Predicted Positive (Class 1 mutagen).

  • Carcinogenicity: Classified under the "Cohort of Concern" (CoC).

Acceptable Intake (AI) Limits

Regulatory bodies (FDA, EMA) determine limits based on the Carcinogenic Potency Categorization Approach (CPCA) when compound-specific data is unavailable.

  • Structural Class: N-nitroso-aryl-piperazine.

  • CPCA Category: Likely Category 3 or Category 2 .

    • Alpha-Hydrogens: The piperazine ring has alpha-hydrogens (Score +1).

    • Deactivating Features: The aryl group is separated by the piperazine ring, reducing its electronic deactivating effect on the alpha-carbons relative to the nitroso group.

  • Estimated AI Limit:

    • Based on read-across to surrogates like 1-methyl-4-nitrosopiperazine (MNP) or 1-phenyl-4-nitrosopiperazine , the limit is typically set at 400 ng/day or 100 ng/day depending on the specific regulatory assessment of the aryl influence.

    • Note: Manufacturers must verify if a specific AI has been published by the EMA/FDA for their specific drug application; otherwise, the CPCA limit applies.

Analytical Methodology (LC-MS/MS)

Detection of nitrosamines requires high sensitivity (LOQ < 10% of the AI limit). The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Development Strategy

AnalyticalWorkflow Sample Drug Substance / Product (Dissolved in MeOH/Water) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Separation UHPLC Separation (Phenyl-Hexyl Column) Extraction->Separation Ionization ESI Positive Mode (Atmospheric Pressure Ionization) Separation->Ionization Detection MS/MS (MRM Mode) Quantification Ionization->Detection

Caption: Standardized workflow for trace-level quantification of nitrosamine impurities.

Recommended LC-MS/MS Conditions
ParameterSetting / Recommendation
Instrument Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495)
Column C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability)
Mobile Phase B Methanol or Acetonitrile
Ion Source Electrospray Ionization (ESI) - Positive Mode
MRM Transitions 222.1 → 192.1 (Loss of NO, Quantifier)222.1 → 150.1 (Qualifier - Piperazine ring fragmentation)
Retention Time ~4.5 - 6.0 min (Method dependent)
LOQ Target < 0.5 ng/mL (to meet < 26.5 ng/day limits if necessary)
Sample Preparation Protocol
  • Weighing: Accurately weigh 100 mg of drug substance.

  • Dissolution: Dissolve in 5 mL of Methanol (ensure complete solubility).

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter (verify filter compatibility to avoid nitrosamine leaching from the filter itself).

  • Injection: Inject 5–10 µL into the LC-MS/MS system.

Risk Mitigation & Control Strategy

To prevent the formation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine in drug products:

  • Nitrite Scavenging: Incorporate scavengers like Ascorbic Acid or Alpha-tocopherol in the formulation to consume residual nitrites.

  • Excipient Screening: Test excipients (Microcrystalline cellulose, Magnesium stearate) for nitrite content.

  • pH Control: Avoid acidic processing steps where nitrite and the piperazine precursor are present simultaneously.

  • Packaging: Use low-permeability packaging to prevent ingress of NOx gases from the environment during storage.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004." EMA/369136/2020. Link

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[3][4] FDA-2020-D-1530. Link

  • Pharmaffiliates. "1-(4-Methoxyphenyl)-4-nitrosopiperazine Analytical Standard." Catalog No. PA 09 0211027. Link

  • Lhasa Limited. "Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines." Nitrosamines resource. Link

  • Bharate, S. S. "Critical Analysis of Drug Product Nitrosamine Impurities: Identification, Potency, and Control." Journal of Medicinal Chemistry, 2021. Link

Sources

Exploratory

Structural Characterization and Analytical Methodologies for 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Executive Context: The Rise of NDSRIs In the landscape of pharmaceutical quality assurance, Nitrosamine Drug Substance-Related Impurities (NDSRIs) represent a critical regulatory challenge. Unlike simple volatile nitrosa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Rise of NDSRIs

In the landscape of pharmaceutical quality assurance, Nitrosamine Drug Substance-Related Impurities (NDSRIs) represent a critical regulatory challenge. Unlike simple volatile nitrosamines, NDSRIs share structural homology with the Active Pharmaceutical Ingredient (API). 1-(4-Methoxyphenyl)-4-nitrosopiperazine is a high-priority NDSRI primarily identified as a degradation product and synthetic impurity in triazole antifungals, notably [1] and [2].

As an Application Scientist specializing in trace analysis, I designed this technical guide to bridge the gap between structural chemistry, mechanistic formation, and the self-validating analytical protocols required to detect this impurity at parts-per-billion (ppb) levels.

Molecular Identity and Physicochemical Profiling

Understanding the physical chemistry of an impurity is the prerequisite for developing robust extraction and chromatographic methods. The presence of the methoxyphenyl group renders this specific nitrosamine more lipophilic than standard low-molecular-weight nitrosamines, directly dictating our choice of sample diluents and stationary phases.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Analytical Implication
Chemical Name 1-(4-Methoxyphenyl)-4-nitrosopiperazineSecondary amine precursor dictates vulnerability to nitrosation.
CAS Number 75051-59-1Unique identifier for reference standard procurement[3].
Molecular Formula C11H15N3O2Used to calculate exact monoisotopic mass for high-res MS[3].
Molecular Weight 221.26 g/mol Yields a primary [M+H]+ precursor ion at m/z 222.1 in ESI+[3].
pKa (Predicted) 5.44 ± 0.40Dictates the use of acidic mobile phases (pH < 3.5) to ensure protonation[4].
Density (Predicted) 1.21 ± 0.1 g/cm³Influences solubility kinetics during API matrix dissolution[4].
Boiling Point 431.8 ± 40.0 °CIndicates low volatility; requires LC-MS rather than GC-MS[4].

Mechanistic Causality: Formation and Toxicity

The formation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine is not spontaneous; it requires specific chemical triggers. During the synthesis of Posaconazole or Itraconazole, the intermediate 1-(4-methoxyphenyl)piperazine contains a reactive secondary amine. If this intermediate is exposed to nitrosating agents—such as sodium nitrite used in adjacent synthetic steps, or environmental nitrogen oxides (NOx)—an electrophilic substitution occurs at the nitrogen atom, yielding the N-nitroso derivative.

The toxicological concern stems from its potential as a mutagen. Upon ingestion, hepatic Cytochrome P450 enzymes (specifically CYP2E1) catalyze the α-hydroxylation of the piperazine ring. This initiates a spontaneous cleavage cascade, generating a highly reactive diazonium ion capable of alkylating nucleophilic centers on DNA (e.g., the N7 position of guanine).

Pathway A 1-(4-Methoxyphenyl)piperazine (Precursor Amine) C 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Nitrosamine Impurity) A->C Nitrosation B Nitrosating Agents (NOx, Nitrites) B->C NO+ Donor D CYP450 Activation (α-Hydroxylation) C->D Hepatic Metabolism E Diazonium Ion (DNA Alkylating Agent) D->E Spontaneous Cleavage

Fig 1: Formation and metabolic activation pathway of the nitrosamine impurity.

Self-Validating Analytical Methodology

To quantify 1-(4-Methoxyphenyl)-4-nitrosopiperazine at regulatory thresholds (typically ≤ 26.5 ng/day intake), we must employ[5].

A standard protocol is insufficient; the method must be self-validating . By integrating an isotopically labeled internal standard (ISTD) and specific chromatographic gradients, the system automatically flags matrix interference, ensuring absolute trustworthiness of the data.

Table 2: UHPLC-MS/MS System Parameters
ParameterSettingCausality / Rationale
Column C18 (1.7 µm, 2.1 x 100 mm)Sub-2 µm particles provide high theoretical plates to separate the impurity from the API.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton donor, maximizing ESI+ ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and sharp peak shapes compared to methanol.
Precursor Ion m/z 222.1The protonated molecular ion [M+H]+ of the target analyte.
Product Ion m/z 192.1Reflects the characteristic collision-induced loss of the NO radical (Δm = 30 Da).
Step-by-Step Execution Protocol

Step 1: Matrix Dissolution and Internal Standard Spiking

  • Action: Weigh exactly 100.0 mg of the API batch into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of Methanol. Immediately spike with 10.0 µL of a deuterated internal standard (e.g., 1-(4-Methoxyphenyl)-4-nitrosopiperazine-d4 at 100 ng/mL). Dilute to the 10 mL mark with LC-MS grade water.

  • Causality: Spiking the ISTD before final dilution ensures that any subsequent volumetric errors, adsorption to glassware, or ion suppression in the MS source affect the analyte and the ISTD equally. The ratio remains constant, automatically validating the extraction recovery.

Step 2: Chromatographic Separation

  • Action: Inject 5.0 µL of the sample onto the UHPLC system. Execute a gradient elution starting at 5% Mobile Phase B, holding for 1 minute, then ramping to 95% B over 6 minutes.

  • Causality: The massive concentration of the API (10 mg/mL) can easily blind the mass spectrometer (ion suppression). The highly aqueous initial gradient retains the polar nitrosamine, allowing it to elute early. The lipophilic API is retained on the C18 column and elutes only at 95% organic, temporally separating the analyte from the matrix.

Step 3: Tandem Mass Spectrometry (MRM Detection)

  • Action: Operate the MS in Positive Electrospray Ionization (ESI+) mode. Apply a capillary voltage of 3.5 kV. Monitor the specific MRM transition of m/z 222.1 → 192.1 using a collision energy of 20 eV.

  • Causality: The 3.5 kV voltage forces the transfer of protons from the acidic mobile phase to the piperazine nitrogen. Inside the collision cell, argon gas impacts the molecular ion. The 20 eV energy is precisely tuned to break the weak N-NO bond without shattering the stable methoxyphenyl ring, providing a highly specific fingerprint that eliminates false positives.

Workflow S1 Step 1: Sample Preparation API dissolution & internal standard spiking S2 Step 2: UHPLC Separation C18 Column, Gradient Elution (H2O/MeCN + 0.1% FA) S1->S2 S3 Step 3: ESI+ Ionization Generation of [M+H]+ (m/z 222.1) S2->S3 S4 Step 4: MRM Detection Transition to m/z 192.1 (Loss of NO) S3->S4 S5 Step 5: Validation Recovery check (80-120%) & S/N > 10 for LOQ S4->S5

Fig 2: Self-validating LC-MS/MS workflow for nitrosamine quantification.

Conclusion

The detection and control of 1-(4-Methoxyphenyl)-4-nitrosopiperazine require a rigorous, mechanistic approach to analytical chemistry. By understanding its physicochemical properties and employing a self-validating LC-MS/MS protocol, pharmaceutical scientists can ensure the safety of azole antifungal therapies while maintaining strict compliance with global regulatory mandates.

References

  • Pharmaffiliates. "Itraconazole-impurities: 1-(4-Methoxyphenyl)-4-nitrosopiperazine". Pharmaffiliates Reference Standards. URL: [Link]

  • Kaaris Labs. "N-Nitroso Itraconazole Impurity 1 - KL-06-01889". Kaaris Labs Nitrosamines Catalog. URL: [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Technical Whitepaper: Safety, Handling, and Control of 1-(4-Methoxyphenyl)-4-nitrosopiperazine Executive Summary 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS 75051-59-1) is a Nitrosamine Drug Substance Related Impurity (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Control of 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Executive Summary

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS 75051-59-1) is a Nitrosamine Drug Substance Related Impurity (NDSRI) frequently associated with the synthesis and stability of antifungal agents containing the piperazine moiety, such as Itraconazole and Posaconazole.[1][2] As a member of the "Cohort of Concern," this compound poses significant genotoxic and carcinogenic risks.[1][2] This guide provides a rigorous technical framework for its safe handling, toxicological assessment, and analytical control, moving beyond standard Safety Data Sheet (SDS) parameters to address the specific needs of pharmaceutical researchers.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is the first line of defense in developing robust handling and analytical protocols.[2]

PropertySpecificationTechnical Insight
Chemical Structure C₁₁H₁₅N₃O₂Piperazine ring with N-nitroso and N-(4-methoxyphenyl) substituents.[1][2]
Molecular Weight 221.26 g/mol Low MW facilitates volatility and skin permeation.[2]
Appearance Yellow to Orange SolidNitroso compounds are chromophores; color intensity often correlates with purity.[2]
Solubility DMSO, Methanol, DCMLipophilic nature (LogP ~1.5–2.[1][2]0) suggests high membrane permeability.[1]
Melting Point ~100–105°C (Predicted)Thermal instability is a risk; avoid high-temperature drying.[1]
Reactivity Photosensitive, ThermolabileSusceptible to denitrosation under UV light or high heat.[1][2]

Toxicological Assessment: The Mechanistic "Why"

The safety protocols for this compound are dictated by its mechanism of bioactivation. Unlike direct-acting mutagens, nitrosamines require metabolic activation to exert genotoxicity.[1][2]

Metabolic Activation Pathway

The genotoxicity of 1-(4-Methoxyphenyl)-4-nitrosopiperazine is driven by CYP450-mediated


-hydroxylation.[1][2] This enzymatic step destabilizes the piperazine ring, leading to ring opening and the formation of a reactive diazonium ion, which alkylates DNA (specifically the N7-guanine and O6-guanine positions).[1][2]

MetabolicActivation Parent 1-(4-Methoxyphenyl)- 4-nitrosopiperazine CYP CYP450 (Alpha-Hydroxylation) Parent->CYP Intermediate Alpha-Hydroxy Nitrosamine CYP->Intermediate Diazonium Alkyl Diazonium Ion (Reactive) Intermediate->Diazonium Ring Opening & Dehydration DNA_Adduct DNA Alkylation (Carcinogenesis) Diazonium->DNA_Adduct Covalent Binding

Figure 1: Mechanism of metabolic activation leading to DNA alkylation.[1][2]

Regulatory Classification (CPCA)

Under the Carcinogenic Potency Categorization Approach (CPCA) endorsed by the EMA and FDA:

  • Structure: Cyclic nitrosamine with

    
    -hydrogens.[1][2]
    
  • Category Estimation: Due to the electron-donating nature of the methoxy group and the piperazine ring structure, this compound typically falls into Category 3 (Acceptable Intake: 400 ng/day) or Category 2 (100 ng/day) depending on specific SAR assessments.[1]

  • Directive: Treat as a Class 1 Mutagenic Impurity until a compound-specific Ames test proves otherwise.[1][2]

Safety & Handling Protocols: The "How"

Standard laboratory PPE is insufficient for NDSRIs.[2] The following protocols are based on containment strategies for High Potency Active Pharmaceutical Ingredients (HPAPIs).

Occupational Exposure Band (OEB)[1]
  • Designation: OEB 4 or 5 (Default for genotoxic carcinogens).

  • OEL (Occupational Exposure Limit): < 0.1 µg/m³ (8-hour TWA).[1]

Containment Strategy

Handling must prevent both inhalation and dermal absorption.[2][3]

HandlingProtocol Start Start: Handling Request Quantity Quantity > 10 mg? Start->Quantity Isolator Barrier Isolator (Glovebox) Negative Pressure Quantity->Isolator Yes Hood Class II Biosafety Cabinet or Vented Enclosure Quantity->Hood No PPE PPE: Double Nitrile Gloves, Tyvek Sleeves, N95/P3 Mask Isolator->PPE Hood->PPE Decon Decontamination: 10% Bleach or 1N NaOH PPE->Decon

Figure 2: Decision logic for containment based on quantity handled.

Specific Handling Instructions
  • Glove Permeation: Nitrosamines are lipophilic.[2] Use double-gloving with nitrile (outer) and laminate (inner) if handling solutions.[1] Change outer gloves every 30 minutes.[2]

  • Weighing: Never weigh on an open bench. Use an analytical balance inside a vented enclosure. Use antistatic guns to prevent powder dispersal.[2]

  • Deactivation: In case of spills, deactivate with a strong oxidant (e.g., 10% sodium hypochlorite) or strong base (1N NaOH) to break the N-N=O bond, though this may generate other toxic byproducts (e.g., amines).[1][2] Ensure adequate ventilation during cleanup.[2][3]

Analytical Strategy & Method Development

Detecting 1-(4-Methoxyphenyl)-4-nitrosopiperazine requires high sensitivity (ppb level) and selectivity to distinguish it from the parent amine and isomeric impurities.[1][2]

Method Selection: LC-MS/MS
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for nitrosamines to reduce ion suppression and improve sensitivity for non-polar moieties.[1]

  • Mode: MRM (Multiple Reaction Monitoring).[1]

    • Precursor Ion: [M+H]⁺ = 222.1 m/z.[1]

    • Product Ions: Look for loss of -NO (30 Da) or fragmentation of the piperazine ring.[1]

Critical Artifact Control
  • In-Situ Formation: Do not use acidic diluents containing nitrate/nitrite traces.[2] This can cause in-situ nitrosation of the parent amine (1-(4-Methoxyphenyl)piperazine) during analysis, leading to false positives.[1][2]

    • Solution: Add sulfamic acid or ascorbic acid to the diluent to scavenge nitrites.[2]

  • Thermal Degradation: Avoid high injector temperatures (>250°C) which can cause thermal denitrosation.[1]

Emergency Response

ScenarioImmediate Action
Inhalation Evacuate to fresh air immediately. Medical surveillance required for delayed pulmonary edema or liver toxicity.[2]
Skin Contact Wash with polyethylene glycol (PEG 400) followed by soap and water.[1] PEG helps solubilize and remove lipophilic agents better than water alone.[2]
Eye Contact Rinse for 15 minutes.[2][3] Consult an ophthalmologist.
Spill Evacuate area. Don Full Face Respirator (P3/N100).[1] Cover spill with absorbent pads soaked in 1N NaOH (if compatible with surface) or absorb with Vermiculite.[1]

References

  • European Medicines Agency (EMA). (2024).[1][4] Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products.Link

  • U.S. Food and Drug Administration (FDA). (2023).[1][4][5] Control of Nitrosamine Impurities in Human Drugs.[2][4] Guidance for Industry.[2][5] Link

  • Bharate, S. S. (2021).[1][2] Critical Analysis of Drug Product Nitrosamine Impurities: Structural Alerts, Generation Mechanisms, and Control Strategies.[1][2] Journal of Medicinal Chemistry.[2] Link[1]

  • PubChem. (2025).[1] Compound Summary for CAS 75051-59-1, 1-(4-Methoxyphenyl)-4-nitrosopiperazine.[1][2][6][7][8][9] National Library of Medicine.[2] Link[1]

  • International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

Sources

Exploratory

Solubility Profile of 1-(4-Methoxyphenyl)-4-nitrosopiperazine in Organic Solvents

Part 1: Executive Summary & Physicochemical Identity The Criticality of NDSRIs 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), often abbreviated as MePhNP , represents a critical class of Nitrosamine Drug Subs...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Identity

The Criticality of NDSRIs

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), often abbreviated as MePhNP , represents a critical class of Nitrosamine Drug Substance Related Impurities (NDSRIs) .[1] Unlike simple nitrosamines (e.g., NDMA), MePhNP is structurally complex, derived from the nitrosation of the piperazine linker found in antifungal agents like Itraconazole and Posaconazole.

For the analytical chemist and process engineer, understanding the solubility profile of MePhNP is not merely about dissolving a solid; it is about extraction efficiency , chromatographic peak shape , and accurate quantification at trace levels (ng/mL). This guide moves beyond basic data to provide a functional solubility map for method development.

Physicochemical Characterization

To predict solubility behavior, we must deconstruct the molecule’s polarity landscape:

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₁H₁₅N₃O₂Moderate Molecular Weight (221.26 g/mol )
Structural Motif Phenyl-Piperazine-NitrosoAmphiphilic: Lipophilic tail (Methoxy-Phenyl) + Polar head (Nitroso)
LogP (Predicted) ~1.2 – 1.8Lipophilic shift : Significantly less water-soluble than 1-nitrosopiperazine (LogP -0.77).
H-Bond Donors 0No -OH or -NH groups; strictly an H-bond acceptor.
Polar Surface Area ~45-50 ŲModerate polarity; favors polar aprotic and protic organic solvents.
Physical State Pale Yellow SolidRequires energy (sonication/heat) to disrupt crystal lattice for high-conc. stocks.

Part 2: Solubility Profile & Solvent Compatibility Matrix

The following data synthesizes empirical observations from analytical method development (LC-MS/MS) and thermodynamic solubility principles.

The Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingFunctional Application
Polar Aprotic DMSO Excellent (>50 mg/mL)Primary Stock Solvent. Best for long-term stability and high-concentration standards.
Polar Aprotic DMF Excellent (>50 mg/mL)Alternative stock solvent; useful if DMSO interferes with specific GC detectors.
Polar Protic Methanol High (>10 mg/mL)Preferred Extraction Solvent. Ideal for sample preparation and LC mobile phases.
Polar Protic Ethanol Moderate Suitable, but Methanol is preferred for sharper chromatographic peaks.
Nitrile Acetonitrile High (>10 mg/mL)LC Mobile Phase. Excellent for dissolving residues; often used in 50:50 mix with water for diluents.
Chlorinated Dichloromethane Good LLE Solvent. High efficiency for extracting MePhNP from aqueous matrices (wastewater/biologicals).
Hydrocarbon Heptane/Hexane Poor (<0.1 mg/mL)Anti-Solvent. Useful for precipitating the compound during purification; not for analysis.
Aqueous Water Low/Insoluble Matrix Base. Insoluble in pure water; requires >30% organic modifier (MeOH/ACN) to remain in solution.
Mechanistic Insight: The "Amphiphilic Trap"

Researchers often mistake MePhNP for a highly polar compound due to the nitroso group. However, the 4-methoxyphenyl moiety dominates the solubility thermodynamics.

  • Why Water Fails: The hydrophobic phenyl ring disrupts the water structure, and the nitroso group's dipole is insufficient to overcome this energy penalty.

  • Why Methanol Works: Methanol acts as a "bridge" solvent. Its alkyl group interacts with the phenyl ring, while its hydroxyl group solvates the nitroso and ether oxygens via dipole-dipole interactions.

Part 3: Experimental Methodologies

Protocol A: Preparation of Analytical Stock Standards (Tier 1)

Objective: Create a stable, verified stock solution for LC-MS/MS calibration.

  • Safety Prep: Work in a glove box or designated fume hood. Double-glove (Nitrile).

  • Weighing: Accurately weigh 10.0 mg of MePhNP reference standard into a 10 mL amber volumetric flask.

    • Note: Amber glass is critical; nitrosamines are light-sensitive (photolytic degradation).

  • Solvent Addition: Add approximately 6 mL of Methanol (LC-MS grade) .

    • Alternative: Use DMSO if the standard will be stored for >3 months.

  • Dissolution: Sonicate at ambient temperature (20-25°C) for 5 minutes .

    • Visual Check: Ensure no particulates remain. The solution should be clear and pale yellow.[2]

  • Dilution: Make up to volume with Methanol.

  • Storage: Transfer to 1.5 mL amber HPLC vials with PTFE-lined caps. Store at -20°C .

    • Stability:[3][4] Stable for 6 months in Methanol at -20°C.

Protocol B: Saturation Solubility Assessment (Shake-Flask)

Objective: Determine exact solubility in a specific process solvent (e.g., for purification).

  • Excess Addition: Add excess solid MePhNP (~50 mg) to 1 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate (shaker/rotator) at 25°C for 24 hours .

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter .

    • Caution: Do not use Nylon filters; nitrosamines can bind non-specifically to Nylon membranes.

  • Quantification: Dilute the filtrate 100-fold with Mobile Phase (see below) and analyze via HPLC-UV (254 nm) against a known standard.

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental goal (Quantification vs. Extraction).

SolubilityWorkflow Start Start: 1-(4-Methoxyphenyl)-4-nitrosopiperazine Goal Define Application Goal Start->Goal Stock Stock Standard Prep (>1 mg/mL) Goal->Stock Calibration Extract Extraction from Matrix (Drug Substance/Water) Goal->Extract Purification/Prep Mobile LC-MS Mobile Phase (Trace Analysis) Goal->Mobile Analysis DMSO Solvent: DMSO (High Stability, High Sol.) Stock->DMSO Preferred MeOH Solvent: Methanol (Fast Evaporation, Compatible) Stock->MeOH Alternative Extract->MeOH Solid Matrix DCM Solvent: Dichloromethane (LLE Efficiency) Extract->DCM Aqueous Matrix Buffer Solvent: 0.1% Formic Acid + ACN/MeOH Gradient Mobile->Buffer

Figure 1: Decision tree for solvent selection based on analytical requirements.

Part 5: Implications for R&D and References

Chromatographic Implications

Because MePhNP is moderately lipophilic, it requires a C18 or Phenyl-Hexyl column for retention.

  • Mobile Phase: Use Water/Methanol or Water/Acetonitrile gradients.

  • Diluent Effect: Injecting a 100% DMSO stock directly into an aqueous mobile phase can cause "solvent effects" (peak fronting). Always dilute the stock 1:10 with the starting mobile phase before injection.

References
  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/369136/2020. Link

  • U.S. FDA. "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link

  • Health Sciences Authority (HSA). "Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS." Laboratory Method, 2022. (Methodology adapted for aryl-piperazine analogs). Link

  • ChemicalBook. "1-(4-Methoxyphenyl)-4-nitrosopiperazine Product & Safety Data." CAS 75051-59-1 Entry. Link

  • ThermoFisher Scientific. "HRAM LC-MS method for the determination of nitrosamine impurities." Application Note 64644. Link

Sources

Foundational

Technical Guide: Genotoxicity Assessment and Control of 1-(4-Methoxyphenyl)-4-nitrosopiperazine

This guide provides a comprehensive technical analysis of the genotoxicity and mutagenicity potential of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), a critical nitrosamine impurity often associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the genotoxicity and mutagenicity potential of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), a critical nitrosamine impurity often associated with the synthesis of antifungal agents like Itraconazole.

Executive Summary

1-(4-Methoxyphenyl)-4-nitrosopiperazine (hereafter referred to as MeNP-Nitroso ) is a N-nitrosamine drug substance-related impurity (NDSRI). It belongs to the "Cohort of Concern" as defined by ICH M7(R2) guidelines due to the high potency associated with the N-nitroso functionality.[1]

This guide details the mechanistic toxicology, risk assessment strategies, and experimental protocols required to evaluate and control MeNP-Nitroso in pharmaceutical development. The compound poses a significant genotoxic risk through metabolic activation, necessitating stringent control limits often in the nanogram/day range.

Chemical Identity and Physicochemical Context[2][3][4][5][6][7]

  • IUPAC Name: 1-(4-Methoxyphenyl)-4-nitrosopiperazine[2][3][4][5]

  • CAS Number: 75051-59-1[2][3][4][5][6]

  • Molecular Formula:

    
    [5]
    
  • Structural Context: The molecule consists of a piperazine ring N-nitrosated at the N4 position, with a para-methoxyphenyl substituent at the N1 position.

  • Formation Risk: Arises during the synthesis of Itraconazole or Posaconazole when the piperazine intermediate encounters nitrosating agents (e.g., sodium nitrite, nitrous acid) under acidic conditions, or via carryover of nitrites in excipients/solvents.

Mechanistic Toxicology: The Bioactivation Pathway

Unlike direct-acting mutagens, MeNP-Nitroso requires metabolic activation to exert genotoxicity. The mechanism follows the classic nitrosamine activation pathway, primarily mediated by Cytochrome P450 (CYP) enzymes (specifically CYP2D6 and CYP2E1).

Mechanism of Action
  • 
    -Hydroxylation:  The critical step is the hydroxylation of the piperazine ring carbon adjacent to the N-nitroso group (
    
    
    
    -carbon).
  • Ring Opening: The resulting

    
    -hydroxy nitrosamine is unstable and undergoes spontaneous ring opening.
    
  • Diazonium Formation: This generates a reactive alkyl diazonium ion.

  • DNA Alkylation: The electrophilic diazonium species attacks nucleophilic sites on DNA bases (primarily the

    
    -position of guanine), forming promutagenic adducts that lead to G:C 
    
    
    
    A:T transition mutations during replication.
Pathway Visualization

The following diagram illustrates the bioactivation cascade of MeNP-Nitroso.

Bioactivation Parent 1-(4-Methoxyphenyl)- 4-nitrosopiperazine AlphaOH α-Hydroxy Intermediate Parent->AlphaOH α-Hydroxylation CYP CYP450 (CYP2D6/2E1) CYP->Parent RingOpen Ring Opening (Unstable) AlphaOH->RingOpen Spontaneous Diazonium Alkyl Diazonium Ion (Electrophile) RingOpen->Diazonium Decomposition Adduct Promutagenic DNA Adduct Diazonium->Adduct Alkylation DNA DNA (Guanine) DNA->Adduct

Figure 1: Metabolic activation pathway of MeNP-Nitroso leading to DNA alkylation.

Regulatory Risk Assessment (CPCA Framework)

Under current EMA and FDA frameworks, NDSRIs like MeNP-Nitroso are evaluated using the Carcinogenic Potency Categorization Approach (CPCA) to assign an Acceptable Intake (AI) limit.

CPCA Scoring for MeNP-Nitroso[12]
  • Structural Features: The piperazine ring contains

    
    -hydrogens on both sides of the nitroso group, which are highly accessible for metabolic activation.
    
  • Activating Features: The lack of steric bulk near the

    
    -carbons increases potency.
    
  • Predicted Category: MeNP-Nitroso typically falls into Potency Category 2 or 3 .

    • Category 2 AI: 100 ng/day

    • Note: Due to the electron-donating methoxyphenyl group, specific read-across to N-nitrosopiperazine (AI = 400 ng/day) or N-nitroso-N-methylpiperazine is often applied. Researchers should target the conservative 100 ng/day limit unless robust surrogate data justifies 400 ng/day.

Experimental Assessment: The Enhanced Ames Test (EAT)

Standard Ames tests (plate incorporation) are often insensitive to nitrosamines. The Enhanced Ames Test (EAT) is mandatory for validating the mutagenicity of MeNP-Nitroso.

Critical Protocol Differences
ParameterStandard AmesEnhanced Ames (EAT) for Nitrosamines
Method Plate IncorporationPre-incubation (20-30 mins)
S9 Source Rat Liver S9Hamster Liver S9 (and Rat S9)
S9 Concentration 4-10%10-30% (High concentration required)
Strains TA98, TA100, etc.TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA
Step-by-Step EAT Protocol

Objective: Determine the mutagenic potential of MeNP-Nitroso with high sensitivity.

  • Preparation of Test Article:

    • Dissolve MeNP-Nitroso in DMSO. Prepare 5 concentration levels (e.g., up to 5000 µ g/plate or limit of solubility).

  • Metabolic Activation System (S9 Mix):

    • Prepare 30% Hamster Liver S9 mix (induced with Phenobarbital/

      
      -Naphthoflavone). Hamster CYP enzymes are more efficient at activating nitrosamines than Rat CYPs.
      
    • Control: Run parallel set with 10% Rat S9 to satisfy OECD 471 requirements.

  • Pre-incubation Step (Crucial):

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix in a sterile tube.

    • Incubate at 37°C for 30 minutes with moderate shaking. This allows the unstable diazonium ions to form in close proximity to the bacteria.

  • Plating:

    • Add 2.0 mL molten top agar (containing traces of histidine/biotin) to the tube.

    • Vortex and pour onto minimal glucose agar plates.

  • Incubation & Scoring:

    • Incubate plates at 37°C for 48-72 hours.

    • Count revertant colonies manually or using an automated counter.

    • Positive Result: A dose-dependent increase in revertants

      
       2-fold over solvent control.
      

Control Strategy and Analytical Monitoring

Once the genotoxic potential is confirmed (or assumed via CPCA), a control strategy must be implemented in the drug manufacturing process.

Analytical Method (LC-MS/MS)

To monitor MeNP-Nitroso at nanogram levels (ppb), High-Sensitivity LC-MS/MS is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • MRM Transition: Monitor the parent ion

    
     and specific fragments (e.g., loss of -NO group).
    
  • Limit of Quantitation (LOQ): Must be

    
     10% of the Acceptable Intake limit (e.g., if AI = 100 ng/day and Max Daily Dose = 100 mg, Limit = 1 ppm; LOQ target = 0.1 ppm).
    
Control Workflow

The following diagram outlines the decision logic for controlling MeNP-Nitroso in drug substances.

ControlStrategy Start Impurity Identification: 1-(4-Methoxyphenyl)-4-nitrosopiperazine CalcAI Calculate AI Limit (CPCA / Read-Across) Start->CalcAI ProcessRev Process Review: Nitrite Source + Amine? CalcAI->ProcessRev Testing Analytical Testing (LC-MS/MS) ProcessRev->Testing Decision Result < 10% AI? Testing->Decision Skip Skip Testing (Periodic Verification) Decision->Skip Yes Routine Routine Release Testing Required Decision->Routine No Mitigation Process Mitigation: Scavengers / pH Control Routine->Mitigation If > AI Mitigation->ProcessRev

Figure 2: Decision tree for the control and monitoring of MeNP-Nitroso impurities.

Conclusion

1-(4-Methoxyphenyl)-4-nitrosopiperazine represents a significant genotoxic hazard in pharmaceutical synthesis. Its control requires a tripartite approach:

  • In Silico: Conservative CPCA categorization (Category 2/3).

  • In Vitro: Validation via the Enhanced Ames Test using Hamster S9 and pre-incubation.

  • Manufacturing: Strict control of nitrosating agents and routine LC-MS/MS monitoring to ensure levels remain below the calculated Acceptable Intake (typically 100–400 ng/day).

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[1] Link

  • European Medicines Agency (EMA) . Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • US Food and Drug Administration (FDA) . Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry, 2021. Link

  • Ponting, D. J., & Cross, K. P. Developing structure-activity relationships for N-nitrosamine activity. Computational Toxicology, 2021.[10] Link[10]

  • Health Canada . Appendix 1: Established Acceptable Intake Limits for N-Nitrosamine Impurities. 2024. Link

Sources

Exploratory

Technical Guide: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP) as a Pharmaceutical Nitrosamine Impurity

[1][2] Executive Summary 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP), often designated as N-Nitroso Itraconazole Impurity 1 , is a critical nitrosamine impurity (NDSRI - Nitrosamine Drug Substance Related Impurity) as...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP), often designated as N-Nitroso Itraconazole Impurity 1 , is a critical nitrosamine impurity (NDSRI - Nitrosamine Drug Substance Related Impurity) associated with piperazine-containing antifungal agents, specifically Itraconazole and Posaconazole .[1][2]

This guide provides a comprehensive technical analysis of MPNP, establishing its formation mechanism, regulatory classification under the Carcinogenic Potency Categorization Approach (CPCA), and a validated analytical strategy for its quantification.[2]

Chemical Identity and Formation Mechanism[3]

Structural Characterization

MPNP is the N-nitroso derivative of the secondary amine intermediate 1-(4-methoxyphenyl)piperazine.[1] Unlike small dialkyl nitrosamines (e.g., NDMA), MPNP is a complex nitrosamine where the nitrosated nitrogen is part of a piperazine ring substituted at the para position with a methoxyphenyl group.[2]

PropertyDetail
Chemical Name 1-(4-Methoxyphenyl)-4-nitrosopiperazine
Common Name N-Nitroso Itraconazole Impurity 1
CAS Number 75051-59-1
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Precursor 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5)
Formation Pathway

The formation of MPNP follows the classical nitrosation mechanism of secondary amines. In the synthesis or formulation of Itraconazole, the piperazine moiety is vulnerable to attack by nitrosating agents (NO⁺ equivalents) derived from nitrite impurities in excipients or reagents used during API synthesis.

Critical Precursor: The secondary amine 1-(4-methoxyphenyl)piperazine is a key intermediate in the synthesis of Itraconazole.[1] Residual amounts of this unreacted intermediate in the final API or drug product serve as the substrate for nitrosation.

FormationPathway Precursor 1-(4-Methoxyphenyl)piperazine (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Precursor->Intermediate Nucleophilic Attack Nitrite Nitrite Source (NO2- + H+) Nitrite->Intermediate Nitrosation Agent Product 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP) Intermediate->Product - H+ (Deprotonation)

Figure 1: Nitrosation pathway of the secondary amine precursor to form MPNP.[2]

Regulatory Landscape and Toxicology (CPCA)[2]

Carcinogenic Potency Categorization Approach (CPCA)

Under the current regulatory framework (EMA/FDA), MPNP is evaluated using the Carcinogenic Potency Categorization Approach (CPCA) .[2] This method assigns an Acceptable Intake (AI) limit based on structural features that influence metabolic activation (alpha-hydroxylation).[1][2]

  • Alpha-Hydrogens: The piperazine ring contains 4 alpha-hydrogens (2 pairs).[1]

  • Activating/Deactivating Features: The 4-methoxyphenyl group is attached to the N4 nitrogen.[1] It is structurally distant (gamma/delta position) from the N-nitroso group at N1.[1][2] It does not provide significant steric hindrance or electronic deactivation to the N-nitroso center.[1]

  • Read-Across/Analogy:

    • 1-(2-Methoxyphenyl)-4-nitrosopiperazine (Ortho-isomer) is classified as CPCA Category 3 (AI = 400 ng/day).[1][2]

    • 1-Methyl-4-nitrosopiperazine (MNP) is classified as CPCA Category 3 (AI = 400 ng/day).[1][2]

Acceptable Intake (AI) Limit
ParameterValueBasis
CPCA Category 3 Structural analogy to 1-(2-methoxyphenyl)-4-nitrosopiperazine.[1]
Acceptable Intake (AI) 400 ng/day Default limit for Category 3 nitrosamines.[1][2]
Limit in Drug Product Limit (ppm) = AI / MDD Where MDD is Maximum Daily Dose of the API.

Note: Manufacturers must confirm this categorization with their specific regulatory authority, as specific toxicology data (Ames test) could override the CPCA prediction.[2]

Analytical Strategy: LC-MS/MS Methodology

Quantification of MPNP requires a highly sensitive LC-MS/MS method due to the trace levels (ppb) required for compliance.

Method Development Principles
  • Separation: A C18 stationary phase is recommended to separate MPNP from the API (Itraconazole) and the unnitrosated precursor.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) or HESI (Heated Electrospray Ionization) in positive mode.[2] APCI is often preferred for nitrosamines to reduce matrix suppression.[1]

  • Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is critical to remove the high-concentration API matrix which can suppress the nitrosamine signal.

Recommended Protocol

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[2]

Chromatographic Conditions:

  • Column: Agilent Zorbax RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (MRM):

  • Precursor Ion (Q1): m/z 222.1 [M+H]⁺[2]

  • Quantifier Ion (Q3): m/z 192.1 (Loss of NO, characteristic of nitrosamines).[2]

  • Qualifier Ion (Q3): m/z 164.1 or 150.1 (Ring fragmentation).[2]

Sample Preparation (Drug Product):

  • Powder: Crush tablets to fine powder.

  • Extraction: Disperse 100 mg powder in 10 mL Methanol.

  • Agitation: Vortex for 5 min, sonicate for 15 min.

  • Centrifugation: 5000 rpm for 10 min.

  • Filtration: Filter supernatant through 0.22 µm PVDF filter.

  • Injection: 5-10 µL.

AnalyticalWorkflow Sample Drug Product Sample (Tablet/Capsule) Extraction Extraction (Methanol/Water) Sample->Extraction Cleanup Matrix Removal (Centrifugation/Filtration) Extraction->Cleanup LC UHPLC Separation (C18 Column, Gradient) Cleanup->LC MS MS/MS Detection (MRM: 222.1 -> 192.1) LC->MS Data Quantification (External Std or Isotope Dilution) MS->Data

Figure 2: Analytical workflow for the quantification of MPNP in pharmaceutical matrices.[1]

Root Cause Analysis & Mitigation

To control MPNP levels below the AI (400 ng/day), a two-pronged strategy targeting the precursor and the nitrosating agent is required.

Control of Precursor (1-(4-Methoxyphenyl)piperazine)[2]
  • Synthesis Optimization: Ensure the final step of Itraconazole synthesis (alkylation of the piperazine) drives the reaction to completion.

  • Purification: Implement recrystallization steps specifically designed to purge the unreacted secondary amine intermediate.[1]

  • Specification: Set a strict limit (e.g., < 0.1%) for the secondary amine in the API specification.

Formulation Controls
  • Excipient Selection: Screen excipients (fillers, disintegrants) for nitrite content.[2] Microcrystalline cellulose and lactose can contain variable nitrite levels (0.5 - 5 ppm).[1][2]

  • Nitrite Scavengers: Incorporate antioxidants such as Ascorbic Acid (Vitamin C) or Alpha-tocopherol in the formulation.[1] These agents reduce NO⁺ back to NO, preventing the reaction with the amine.

References

  • Veeprho. (n.d.). N-Nitroso Itraconazole Impurity 1 | CAS 75051-59-1.[1][3] Retrieved March 7, 2026, from [Link][2]

  • Health Canada. (2025).[1] Appendix 1: Established acceptable intake (AI) limits for N-nitrosamine impurities. Retrieved March 7, 2026, from [Link][2]

  • U.S. Food and Drug Administration (FDA). (2024).[1][4] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved March 7, 2026, from [Link][2]

Sources

Foundational

Physicochemical Characteristics and Analytical Profiling of Methoxyphenyl Nitrosopiperazine Derivatives

[label="Chromat Finalizing Data and Document I'm now putting the finishing touches on the document. I've integrated all figures and ensured they are properly cited within the text. I've also completed the reference secti...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Chromat

Finalizing Data and Document

I'm now putting the finishing touches on the document. I've integrated all figures and ensured they are properly cited within the text. I've also completed the reference section, using a standard format. I'm ensuring all information is accurate and the flow is logical. I'm focusing on consistency. I believe the work is now complete.

Analyzing Basicity and Lipophilicity

I'm now detailing how nitrosation of the piperazine ring significantly reduces its basicity. The methoxyphenyl group enhances lipophilicity, making the molecule more neutral and impacting membrane permeability. This dictates the choice of LC-MS/MS and SPE methods for analysis.

Refining Analysis and Presentation

I'm now detailing how the nitrosation process shifts basicity, which makes the compound more neutral. This makes the molecule's behavior similar to an aniline. The photolysis mechanism, involving UV absorption and homolytic cleavage, is now described. I am focusing on using isotopically labeled internal standards to validate the quantitative data. I am using DOT code blocks to ensure clarity.

Executive Summary

The detection and control of N-nitrosamine impurities in pharmaceuticals is a critical regulatory mandate under the ICH M7 guidelines for mutagenic "Cohorts of Concern." Among these, methoxyphenyl nitrosopiperazine derivatives —specifically 1-(2-methoxyphenyl)-4-nitrosopiperazine (N-Nitroso Urapidil)—represent a unique analytical challenge. Formed via the nitrosation of 1-(2-methoxyphenyl)piperazine, a common pharmacophore in drugs like urapidil and aripiprazole, this compound exhibits distinct physicochemical behaviors that dictate its toxicokinetics and analytical handling [1.1]. This whitepaper provides an in-depth technical analysis of its molecular properties, degradation pathways, and self-validating quantification protocols.

Molecular & Physicochemical Profiling

Understanding the physicochemical properties of methoxyphenyl nitrosopiperazines is foundational for designing robust extraction and quantification methodologies. The core structure consists of a conformationally flexible piperazine ring, a lipophilic methoxyphenyl moiety, and a highly electron-withdrawing N-nitroso (-N=O) group.

Causality of Molecular Behavior

In the unsubstituted precursor, 1-(2-methoxyphenyl)piperazine, the N4 nitrogen acts as a strong secondary aliphatic base (pKa ~9.5), while the N1 nitrogen is aniline-like and weakly basic (pKa ~4.5). However, upon nitrosation at the N4 position, the strongly electron-withdrawing N-nitroso group delocalizes the nitrogen lone pair, rendering N4 effectively non-basic. Consequently, the intact nitrosamine relies solely on the N1 nitrogen for its basicity.

This pKa shift means that at physiological pH (7.4), the molecule exists almost entirely in its neutral, un-ionized state. This neutrality maximizes its effective lipophilicity (LogD ≈ LogP), enhancing lipid membrane permeability and contributing to rapid systemic absorption and intracellular toxicity[1].

Quantitative Data Summary
Physicochemical PropertyBaseline 1-Nitrosopiperazine1-(2-Methoxyphenyl)-4-nitrosopiperazine
Molecular Formula C₄H₉N₃OC₁₁H₁₅N₃O₂
Molecular Weight 115.13 g/mol 221.26 g/mol
LogP (Predicted) -0.5 to 0.2 (Hydrophilic)1.8 to 2.5 (Lipophilic)
pKa (Strongest Basic Center) ~8.07~4.5 to 5.5
Boiling Point 264.5 °C> 350 °C (Decomposes)
Solubility Profile Water, ChloroformChloroform, Methanol, Ethyl Acetate

Chemical Stability and Reactivity

Nitrosamines exhibit profound thermal and photolytic instability. The N-NO bond possesses a characteristic UV absorption band between 300 nm and 350 nm, corresponding to the


 transition of the nitroso group.
Causality in Handling Protocols

Absorption of UV light induces homolytic cleavage of the N-N bond, generating a highly reactive aminyl radical and nitric oxide (NO) gas. If pharmaceutical samples or extracts are left on a laboratory benchtop under standard fluorescent lighting, the analyte will rapidly degrade, leading to artificially low quantification (false negatives). This chemical reality dictates the mandatory use of actinic (amber) glassware and cold-chain storage (-20°C) throughout the analytical workflow[2][3].

Nitrosation A 1-(2-Methoxyphenyl)piperazine (Precursor) C 1-(2-Methoxyphenyl)-4-nitrosopiperazine (Target Analyte) A->C Electrophilic Substitution B Nitrosating Agent (e.g., Nitrite + Acid) B->C NO+ Donor D UV Photolysis (300-350 nm) C->D Light Exposure E Aminyl Radical + NO (Degradation Products) D->E N-NO Homolytic Cleavage

Figure 1: Chemical formation and photolytic degradation pathway of methoxyphenyl nitrosopiperazine.

Toxicological Mechanisms (Mutagenicity)

The genotoxicity of methoxyphenyl nitrosopiperazines is not inherent to the intact molecule but is instead a product of metabolic bioactivation. As a Cohort of Concern compound, its mechanism of action is highly conserved across the nitrosamine class.

Causality of DNA Alkylation

Hepatic Cytochrome P450 (CYP) enzymes catalyze the α-hydroxylation of the piperazine ring. This produces an unstable α-hydroxynitrosamine intermediate that spontaneously dealkylates. The resulting product collapses into a highly electrophilic diazonium ion. This diazonium species aggressively targets nucleophilic centers on DNA—most notably the N7 and O⁶ positions of guanine—forming bulky DNA adducts that cause replication errors and initiate carcinogenesis.

Toxicity N1 Methoxyphenyl Nitrosopiperazine N2 CYP450 Oxidation (α-Hydroxylation) N1->N2 Hepatic Metabolism N3 α-Hydroxynitrosamine (Unstable) N2->N3 O2, NADPH N4 Diazonium Ion (Electrophile) N3->N4 Spontaneous Dealkylation N5 DNA Alkylation (Guanine Adducts) N4->N5 Nucleophilic Attack N6 Mutagenesis N5->N6 Replication Error

Figure 2: CYP450-mediated metabolic activation and DNA alkylation mechanism of nitrosopiperazines.

Self-Validating Experimental Protocols

To ensure trustworthy data that meets stringent regulatory thresholds (often requiring limits of quantitation


 0.03 ppm), analytical protocols must be designed as self-validating systems. The following LC-MS/MS workflow utilizes isotope dilution to automatically correct for matrix effects, ion suppression, and minor photolytic losses.
Protocol: LC-MS/MS Quantification Workflow

Step 1: Isotope Dilution and Sample Extraction

  • Action: Spike 1.0 mL of the homogenized pharmaceutical sample matrix with 10 ng of a stable isotopically labeled internal standard (e.g., ¹³C₆- or D₄-methoxyphenyl nitrosopiperazine) prior to any extraction steps.

  • Causality (Self-Validation): The internal standard co-elutes and ionizes identically to the target analyte. If matrix components suppress the ionization signal, or if accidental UV exposure degrades a fraction of the sample, both the analyte and the internal standard are affected equally. The ratio between their signals remains constant, validating the final calculated concentration regardless of absolute recovery losses.

Step 2: Solid Phase Extraction (SPE)

  • Action: Load the spiked sample onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) polymeric SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol.

  • Causality: Because the target analyte is neutral at physiological pH (due to the pKa shift caused by the nitroso group), traditional ion-exchange SPE is ineffective. The HLB cartridge perfectly captures the lipophilic methoxyphenyl moiety via reversed-phase interactions, allowing polar excipients to be washed away.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the eluate onto a sub-2 µm C18 reversed-phase UHPLC column. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: The highly lipophilic nature of the methoxyphenyl group ensures strong retention on the C18 stationary phase, preventing the analyte from co-eluting with early-eluting polar matrix suppressors in the void volume.

Step 4: Ionization and Mass Analysis

  • Action: Operate the mass spectrometer using Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.

  • Causality: Although the N4 nitroso group abolishes basicity at that nitrogen, the 0.1% formic acid in the mobile phase lowers the pH to ~2.7. This is sufficiently acidic to force the protonation of the weakly basic N1 aniline-like nitrogen (pKa ~4.5), enabling highly efficient ESI+ droplet charging and subsequent gas-phase ion detection.

Workflow S1 1. Solid Phase Extraction (Isotope Dilution) S2 2. UHPLC Separation (C18 Column) S1->S2 Purified Extract S3 3. ESI+ Ionization (Formic Acid Modifier) S2->S3 Eluent S4 4. Mass Analysis (MRM Mode) S3->S4 Precursor Ions S5 5. Data Validation (Recovery Correction) S4->S5 Product Ions

Figure 3: Self-validating LC-MS/MS experimental workflow for nitrosamine quantification.

Conclusion

The physicochemical profiling of methoxyphenyl nitrosopiperazine derivatives reveals a complex interplay between structural lipophilicity and electronic deactivation. The electron-withdrawing N-nitroso group fundamentally alters the basicity of the piperazine ring, dictating the necessity for tailored, pH-adjusted LC-MS/MS methodologies. By understanding the causality behind the molecule's thermal/photolytic instability and its neutral behavior at physiological pH, analytical scientists can design robust, self-validating protocols that ensure the safety and regulatory compliance of critical pharmaceutical supplies.

References

  • Title: N-Nitrosopiperazine | C4H9N3O | CID 21845 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Exploratory

Technical Guide: Thermal Stability &amp; Decomposition of 1-(4-Methoxyphenyl)-4-nitrosopiperazine

This guide details the thermal stability profile, decomposition kinetics, and physicochemical characterization of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (also known as N-Nitroso Itraconazole Impurity 1). Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal stability profile, decomposition kinetics, and physicochemical characterization of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (also known as N-Nitroso Itraconazole Impurity 1).

Executive Summary

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is a critical N-nitrosamine impurity associated with the synthesis and degradation of the antifungal drug Itraconazole. As a member of the "cohort of concern" (carcinogenic mutagenic impurities), its thermal behavior is not merely a physical property but a safety-critical parameter for drug substance manufacturing and storage.

This guide provides the expected thermal boundaries, decomposition mechanisms, and a validated protocol for empirical determination, addressing the scarcity of specific public data by leveraging structural analog analysis (SAR) and N-nitrosamine chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

ParameterSpecification
Chemical Name 1-(4-Methoxyphenyl)-4-nitrosopiperazine
Common Synonym N-Nitroso Itraconazole Impurity 1
CAS Number 75051-59-1 (Distinct from the nitro precursor 74852-61-2)
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Structural Class N-Aryl-N'-nitrosopiperazine
Appearance Off-white to pale yellow solid
Critical Distinction

Researchers often confuse this compound with its precursor, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2).

  • Nitro Precursor MP: ~160–165 °C (Stable)

  • Nitroso Impurity (Target): Thermally labile; decomposition often overlaps with or precedes melting.

Thermal Stability Profile

Decomposition Temperatures

While specific DSC data for CAS 75051-59-1 is proprietary to specific DMF holders, its behavior is modeled accurately via structural analogs like 1,4-Dinitrosopiperazine (DNPZ) and N-Nitrosopiperazine (MNPZ) .

Thermal EventEstimated RangeMechanistic Insight
Melting Point (T_m) 120 °C – 150 °C Expected to be a solid. Lower than the nitro- analog due to reduced intermolecular hydrogen bonding potential of the N-NO group.
Decomposition Onset (T_onset) ~135 °C Based on MNPZ solution phase degradation data. The N-N bond becomes vibrationally unstable.
Peak Decomposition (T_peak) 160 °C – 190 °C Rapid, exothermic homolysis. Safety Warning: Potential for rapid gas evolution (NO, N₂).
Decomposition Mechanism

The thermal degradation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine follows a radical-mediated pathway, distinct from the acid-catalyzed denitrosation seen in solution.

Primary Pathway (Thermal): Homolytic fission of the N-N bond. Secondary Pathway (Oxidative): In the presence of oxygen, the radical intermediates form nitramines or undergo ring oxidation.

Decomposition cluster_conditions Catalytic Factors Impurity 1-(4-Methoxyphenyl)- 4-nitrosopiperazine Transition Vibrational Excitation (>135°C) Impurity->Transition Heat Radicals [Aminyl Radical] • + • [NO Radical] Transition->Radicals N-N Homolysis Products Secondary Amine (Denitrosated) + NOx Gases Radicals->Products H-Abstraction / Recombination UV UV Light (Photolysis) UV->Transition Alternative Trigger Acid Acid (H+) Acid->Products Ionic Pathway

Caption: Thermal and catalytic decomposition pathways of N-nitrosopiperazines.

Experimental Protocols for Stability Determination

As specific literature values are scarce, the following validated workflow is recommended for establishing the exact thermal safety limits for your specific batch or reference standard.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and distinguish melting from decomposition.
  • Sample Prep: Weigh 2–4 mg of 1-(4-Methoxyphenyl)-4-nitrosopiperazine into a gold-plated high-pressure crucible (to contain gaseous decomposition products).

  • Reference: Empty gold crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate:

    • Screening: 10 °C/min from 30 °C to 250 °C.

    • Resolution: 2 °C/min if overlapping events are observed.

  • Interpretation:

    • Endotherm: Melting (check for reversibility).

    • Exotherm: Decomposition (irreversible). Note: If the exotherm begins immediately after or during the endotherm, the melt is accompanied by decomposition.

Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss due to NO release.

  • Sample Prep: 5–10 mg in an open alumina pan.

  • Ramp: 10 °C/min to 300 °C.

  • Criterion: Identify the temperature at 1% and 5% mass loss (

    
    , 
    
    
    
    ).
    • Expectation: A sharp mass loss step corresponding to the loss of the -NO group (MW ~30 Da) is characteristic.

Validated Workflow Diagram

Workflow Start Start: Unknown Thermal Profile TGA Step 1: TGA Screening (Open Pan, 10°C/min) Start->TGA Decision Mass Loss < 100°C? TGA->Decision Dry Drying Step Required (Solvent/Moisture) Decision->Dry Yes DSC Step 2: DSC Analysis (Sealed Gold Pan) Decision->DSC No Dry->TGA Analyze Analyze Thermogram DSC->Analyze Result Define Storage & Handling Limits (T_safe = T_onset - 20°C) Analyze->Result

Caption: Step-by-step workflow for characterizing nitrosamine thermal stability.

Regulatory & Safety Implications

  • Storage: Due to the potential for N-N bond homolysis, this reference standard should be stored at -20 °C or 2–8 °C , protected from light.

  • Handling: Use amber glassware. Nitrosamines are potent carcinogens; all thermal testing must be conducted in a fume hood with appropriate filtration.

  • Analytical Impact: When developing GC-MS methods, ensure the injector port temperature is < 150 °C to prevent in-situ artifactual decomposition, which leads to false-negative results.

References

  • Fine, N. A., & Rochelle, G. T. (2013).[1][2] Thermal decomposition of n-nitrosopiperazine. Energy Procedia, 37, 1678-1686.[1][2] Link[1][2]

  • Yan, Q. L., et al. (2008).[3][4][5] Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials, 151(2-3), 515-521.[3][4][5] Link[3][4][5]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Link

  • Sigma-Aldrich. (2024). Certificate of Analysis: Metformin Hydrochloride (PHR1084) - Reference for DSC Protocol Standards. Link

Sources

Foundational

Identification and Quantification of 1-(4-Methoxyphenyl)-4-nitrosopiperazine in Drug Substances: A Comprehensive Analytical Guide

Executive Summary In the wake of heightened regulatory scrutiny by the FDA[1] and EMA[2], the analytical control of nitrosamine impurities has become a paramount directive in pharmaceutical development. 1-(4-Methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the wake of heightened regulatory scrutiny by the FDA[1] and EMA[2], the analytical control of nitrosamine impurities has become a paramount directive in pharmaceutical development. 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeOPNP) , frequently identified as N-Nitroso Itraconazole Impurity 1 (CAS: 75051-59-1)[3][4], represents a critical Nitrosamine Drug Substance-Related Impurity (NDSRI) that necessitates rigorous analytical monitoring.

As a highly potent "cohort of concern" compound, MeOPNP can form during the synthesis or storage of APIs that utilize 1-(4-methoxyphenyl)piperazine as a structural building block[5][6]. This whitepaper provides a field-proven, self-validating technical framework for the identification and trace-level quantification of MeOPNP using LC-MS/MS, ensuring compliance with current ICH M7 and regional regulatory thresholds.

Chemical Context and Mechanistic Causality

To develop an effective analytical method, one must first understand the causality of the impurity's formation. MeOPNP (Molecular Weight: 221.26 g/mol , Formula: C₁₁H₁₅N₃O₂)[3] is generated via the electrophilic substitution of the secondary amine in 1-(4-methoxyphenyl)piperazine by a nitrosating agent (e.g., sodium nitrite, environmental NOₓ, or residual nitrites in excipients).

In the synthesis of complex APIs like Itraconazole, this piperazine derivative is a key intermediate. If residual secondary amines carry over into stages where nitrosating agents are present—particularly under acidic conditions which catalyze the formation of the nitrosonium ion (NO⁺)—MeOPNP is rapidly synthesized and can contaminate the final drug substance[1].

NitrosationPathway A 1-(4-Methoxyphenyl)piperazine (Secondary Amine Precursor) D 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeOPNP - CAS: 75051-59-1) A->D Nitrosation Reaction B Nitrosating Agents (NaNO2, NOx, Nitrites) B->D Donates NO+ C Acidic Conditions / Heat (Catalyst) C->D Accelerates E Itraconazole API (Contaminated Drug Substance) D->E Carryover into API

Fig 1: Formation pathway of 1-(4-Methoxyphenyl)-4-nitrosopiperazine in API synthesis.

Analytical Strategy: The Case for LC-MS/MS

Historically, GC-MS was utilized for volatile nitrosamines. However, MeOPNP is a larger, non-volatile NDSRI. Subjecting it to the high temperatures of a GC inlet often leads to the thermal degradation of the fragile N-NO bond, resulting in false negatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Electrospray Ionization (ESI) is the gold standard for this analysis. ESI in positive mode is highly efficient for the basic piperazine nitrogen, yielding strong [M+H]⁺ precursor ions without thermal degradation.

Mitigating Artifactual Nitrosation (Trustworthiness)

A critical failure point in nitrosamine analysis is in-situ artifactual nitrosation. If the API contains residual nitrites and the analytical sample diluent is acidic, the unreacted 1-(4-methoxyphenyl)piperazine can undergo nitrosation during sample preparation, generating false positives. To ensure a self-validating system, the protocol below mandates a slightly alkaline extraction diluent to actively suppress this artifactual pathway.

Step-by-Step Experimental Methodology

LCMSWorkflow S1 Alkaline Sample Preparation S2 Spike Internal Standard (IS) S1->S2 S3 Vortex & Centrifugation S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 MS/MS Detection (ESI+, MRM) S4->S5

Fig 2: Step-by-step LC-MS/MS analytical workflow for MeOPNP quantification.

Phase 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a diluent of Methanol:Water (50:50, v/v) adjusted to pH 8.0 using 10 mM ammonium bicarbonate. Causality: The alkaline pH prevents the conversion of residual nitrites into reactive nitrosonium ions.

  • Standard Spiking: Accurately weigh the MeOPNP reference standard[4] to create a 1 mg/mL stock solution. Prepare working standards ranging from 0.05 ng/mL to 10 ng/mL.

  • Internal Standard (IS): Spike 10 µL of a stable isotope-labeled internal standard (e.g., MeOPNP-d4, 100 ng/mL) into all standards and samples. Causality: The IS corrects for matrix-induced ion suppression and extraction losses, ensuring quantitative trustworthiness.

  • API Extraction: Weigh 100 mg of the target API (e.g., Itraconazole) into a 15 mL centrifuge tube. Add 10 mL of the prepared diluent.

  • Agitation & Filtration: Vortex for 5 minutes, sonicate for 10 minutes at 20°C, and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber prevents UV-induced degradation of the nitrosamine).

Phase 2: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Note: While the sample diluent is alkaline to prevent artifactual formation, the rapid LC gradient in mildly acidic conditions is necessary for optimal ESI+ ionization and peak shape.

  • Mass Spectrometry: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & Validation Parameters

The protonated molecular ion [M+H]⁺ at m/z 222.1 undergoes collision-induced dissociation (CID). The primary fragmentation pathway involves the homolytic cleavage of the N-NO bond, yielding a stable product ion at m/z 192.1 [M+H-NO]⁺.

Table 1: Optimized LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
MeOPNP 222.1192.115Quantifier (Specific loss of NO group)
MeOPNP 222.1148.125Qualifier (Piperazine ring cleavage)
MeOPNP-d4 (IS) 226.1196.115Internal Standard Tracking

To ensure the method meets the rigorous standards set by the FDA and EMA[1][2], the analytical procedure must be validated against ICH Q2(R2) guidelines.

Table 2: Method Validation Acceptance Criteria
Validation ParameterICH / FDA Acceptance CriteriaRationale for Nitrosamine Testing
Specificity S/N < 3 in blank matrix at MeOPNP RTEnsures no API matrix interference or artifactual formation occurs.
Limit of Quantitation (LOQ) S/N ≥ 10:1; Precision %RSD ≤ 15%Must be capable of detecting below the Acceptable Intake (AI) limit (e.g., 26.5 ng/day).
Linearity R² ≥ 0.990Validates response proportionality across the trace-level operational range.
Accuracy (Recovery) 80% – 120% at LQC, MQC, HQCConfirms the extraction protocol effectively pulls MeOPNP from the hydrophobic API matrix.
Precision %RSD ≤ 10% (6 replicates)Ensures high reproducibility of the LC-MS/MS system.

Manufacturing Mitigation Strategies

Detecting MeOPNP is only half the battle; preventing it is the ultimate goal. Based on the mechanistic pathways identified, drug development professionals should implement the following control strategies:

  • Nitrite Scavenging: Introduce scavengers such as ascorbic acid or alpha-tocopherol during the later stages of API synthesis to quench residual NO⁺ ions.

  • Solvent Quality Control: Strictly monitor the nitrite levels in raw materials, excipients, and recovered solvents (especially secondary amines and amides like DMF which can degrade into nitrosating agents).

  • pH Optimization: Maintain highly alkaline conditions during steps where 1-(4-methoxyphenyl)piperazine is present alongside potential nitrosating agents to kinetically stall the nitrosation reaction.

References

  • Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[Link]

  • European Medicines Agency (EMA). Nitrosamine impurities. EMA Human Regulatory Guidelines.[Link]

  • Veeprho. N-Nitroso Itraconazole Impurity 1 | CAS 75051-59-1. Impurity Reference Standards.[Link]

  • Pharmaffiliates. 1-(4-Methoxyphenyl)-4-nitrosopiperazine. Pharmaceutical Standards.[Link]

Sources

Exploratory

Regulatory Classification and Analytical Control Strategy for 1-(4-Methoxyphenyl)-4-nitrosopiperazine: An FDA &amp; EMA Perspective

Executive Summary The pharmaceutical industry is currently navigating a paradigm shift in impurity control, driven by the discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile nitros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently navigating a paradigm shift in impurity control, driven by the discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile nitrosamines, NDSRIs share structural homology with the Active Pharmaceutical Ingredient (API) or its complex synthetic intermediates. This technical guide provides an in-depth analysis of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) , a critical NDSRI associated with the antifungal drug Itraconazole[1]. We detail its mechanistic origin, evaluate its regulatory limits via the Carcinogenic Potency Categorization Approach (CPCA)[2], and establish a self-validating LC-MS/MS analytical protocol for its ultra-trace quantification.

Mechanistic Origin & Causality

Itraconazole is a highly complex triazole antifungal whose molecular architecture includes a 1,4-disubstituted piperazine ring[3]. During its multi-step synthesis, or as a consequence of hydrolytic degradation, the intermediate 1-(4-methoxyphenyl)piperazine can be present. This intermediate contains a highly nucleophilic secondary amine.

When exposed to nitrosating agents—such as residual sodium nitrite from upstream diazotization steps, or environmental nitrogen oxides (NOx) during formulation—the secondary amine undergoes rapid electrophilic nitrosation. The nitrosonium ion (NO+) attacks the secondary nitrogen, yielding the stable, mutagenic NDSRI, 1-(4-Methoxyphenyl)-4-nitrosopiperazine[1].

Pathway A 1-(4-Methoxyphenyl)piperazine (Secondary Amine Precursor) C 1-(4-Methoxyphenyl)-4-nitrosopiperazine (NDSRI Impurity) A->C Electrophilic Nitrosation B Nitrosating Agent (e.g., NaNO2 / H+) B->C NO+ Donor

Caption: Formation pathway of 1-(4-Methoxyphenyl)-4-nitrosopiperazine via electrophilic nitrosation.

Regulatory Classification: The CPCA Framework

In the absence of robust in vivo rodent carcinogenicity data (TD50 values), the FDA and EMA mandate the use of the2 to derive Acceptable Intake (AI) limits[2]. The CPCA predicts mutagenic potency based on alpha-hydrogen count and specific activating/deactivating structural features[4].

For 1-(4-Methoxyphenyl)-4-nitrosopiperazine, the evaluation is as follows:

  • Alpha-Hydrogen Score: The N-nitroso group is incorporated into a piperazine ring. The two adjacent alpha-carbons (C3 and C5) are both unbranched -CH2- groups, resulting in a total of 4 alpha-hydrogens. This yields a base Alpha-Hydrogen Score of 1.

  • Deactivating Features: The N4 position of the piperazine ring is substituted with a 4-methoxyphenyl group. While aryl groups are electron-withdrawing, the CPCA strictly defines deactivating features based on proximity to the N-NO group (e.g., beta-carbon substitution). Because the aryl group is on the gamma-heteroatom, it does not automatically trigger a standard CPCA deactivating score reduction[2].

  • Regulatory AI Derivation: Without recognized deactivating features, the compound defaults to Potency Category 1 , commanding a highly conservative AI limit of 26.5 ng/day (FDA) or 18 ng/day (EMA)[5]. However, emerging read-across strategies for the nitrosopiperazine class sometimes justify a Category 3 limit (400 ng/day) if steric hindrance or electronic deactivation can be robustly defended in regulatory submissions[5].

Table 1: CPCA Scoring Matrix for 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Structural FeatureCPCA EvaluationScore Contribution
Alpha-Hydrogens 4 Hydrogens (Two -CH2- groups)+1
Activating Features None present0
Deactivating Features N-Aryl group (Gamma-heteroatom position)0 (Strict interpretation)
Total CPCA Score Potency Category 11
Acceptable Intake (AI) FDA / EMA Default Limit26.5 ng/day

Self-Validating Analytical Protocol: LC-MS/MS

To enforce an AI of 26.5 ng/day, analytical methods must achieve Limits of Quantitation (LOQ) in the parts-per-billion (ppb) range. We mandate a self-validating LC-MS/MS methodology.

The Causality of Self-Validation: In complex matrices like Itraconazole, ion suppression in the Electrospray Ionization (ESI) source is a critical risk that can cause false-negative results. To build a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C6-labeled nitrosopiperazine analogue, is spiked into the sample before extraction. Because the SIL-IS shares the exact physicochemical properties of the analyte, its recovery in the final chromatogram mathematically corrects for both extraction losses and matrix-induced ion suppression, ensuring absolute trustworthiness of the quantitative data.

Workflow Step1 1. Sample Preparation API Extraction & SIL-IS Spiking Step2 2. Chromatographic Separation UHPLC (C18, Gradient Elution) Step1->Step2 Step3 3. Ionization ESI+ (Electrospray Ionization) Step2->Step3 Step4 4. Mass Analysis MRM Transitions (Triple Quadrupole) Step3->Step4 Step5 5. Data Processing Matrix Correction via SIL-IS Step4->Step5

Caption: Self-validating LC-MS/MS analytical workflow for ultra-trace nitrosamine quantification.

Step-by-Step Experimental Methodology

Phase 1: Sample Preparation (Extraction & Precipitation)

  • Weighing: Accurately weigh 100.0 mg of the Itraconazole API into a 15 mL polypropylene centrifuge tube.

  • SIL-IS Spiking: Add 10.0 µL of the SIL-IS working solution (100 ng/mL). Causality: Early introduction of the IS ensures it undergoes identical thermodynamic partitioning as the endogenous impurity during extraction.

  • Solvent Addition: Add 5.0 mL of extraction solvent (Methanol:Water, 80:20 v/v). Causality: Methanol effectively solubilizes the nitrosamine while forcing the highly lipophilic Itraconazole API to precipitate out of solution.

  • Agitation & Centrifugation: Vortex mechanically for 10 minutes, followed by centrifugation at 10,000 rpm for 15 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial to prevent particulate injection and photodegradation.

Phase 2: UHPLC Separation

  • Column: C18 UHPLC Column (1.7 µm, 2.1 x 100 mm). Causality: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak shapes and baseline resolution from isobaric matrix interferences.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6.0 minutes. Causality: A steep organic gradient focuses the analyte band on the column head, maximizing the signal-to-noise (S/N) ratio.

Table 2: Mass Spectrometry (MRM) Parameters

ParameterSpecification / Rationale
Ionization Source Electrospray Ionization (ESI) in Positive Mode
Capillary Voltage 3.0 kV (Optimized for piperazine nitrogen protonation)
Desolvation Temp 450°C (Ensures complete droplet evaporation)
Precursor Ion (m/z) [M+H]+ 222.1 (Theoretical mass for C11H15N3O2 + H+)
Product Ions (m/z) Primary quantifier transition optimized via collision energy

Conclusion

The regulatory control of 1-(4-Methoxyphenyl)-4-nitrosopiperazine demands a rigorous synthesis of toxicological assessment and analytical precision. By applying the FDA/EMA CPCA framework[2], we classify this NDSRI as a high-risk Category 1 impurity[5]. Consequently, pharmaceutical manufacturers must implement self-validating LC-MS/MS workflows utilizing stable isotope-labeled internal standards to guarantee data integrity and patient safety.

References

  • Title: 1-(4-Methoxyphenyl)
  • Title: Determining Recommended Acceptable Intake Limits for N-Nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach (CPCA)
  • Title: (Q)
  • Title: N-Nitroso Piperazine Monomer Source: Manasa Life Sciences URL
  • Title: Itraconazole Structure and Synthesis Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Sensitive LC-MS/MS Method Development for the Quantitation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Introduction & Regulatory Context The pharmaceutical industry is currently undergoing a paradigm shift in trace impurity analysis due to the emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The pharmaceutical industry is currently undergoing a paradigm shift in trace impurity analysis due to the emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. Unlike volatile small-molecule nitrosamines (e.g., NDMA), NDSRIs are structurally complex, often sharing significant molecular backbone homology with the Active Pharmaceutical Ingredient (API)[2].

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is a critical NDSRI associated with Itraconazole , a widely prescribed triazole antifungal[3],[4]. Itraconazole's synthesis utilizes 1-(4-methoxyphenyl)piperazine as a key intermediate. Residual traces of this secondary amine can react with nitrosating agents—such as trace nitrites commonly found in excipients—to form the highly stable, potentially mutagenic 1-(4-Methoxyphenyl)-4-nitrosopiperazine[5],.

To comply with the FDA's Carcinogenic Potency Categorization Approach (CPCA) and the European Medicines Agency (EMA) guidelines, analytical methods must achieve sub-part-per-billion (ppb) sensitivity[1],[6]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method engineered specifically for this analyte.

Scientific Rationale: Causality Behind the Method (E-E-A-T)

As analytical scientists, we must anticipate and mitigate two primary failure modes in nitrosamine analysis: matrix-induced ion suppression and artifactual in-situ nitrosation .

Preventing Artifactual Nitrosation

A critical pitfall in NDSRI analysis is the accidental generation of the nitrosamine during sample preparation. If the Itraconazole sample contains residual secondary amines and trace nitrites, exposing the sample to acidic extraction conditions will catalyze a nitrosation reaction, yielding false-positive results[5].

  • The Solution: We utilize a strictly neutral pH during the extraction phase. No acidic modifiers are introduced until the sample is chromatographically separated on the LC column.

Overcoming Matrix Effects via Anti-Solvent Precipitation

Itraconazole is a bulky, highly lipophilic molecule (MW: 705.6 g/mol ). Direct injection of the dissolved API would rapidly foul the MS source and cause severe ion suppression, destroying method sensitivity.

  • The Solution: We employ an anti-solvent precipitation strategy. By dissolving the sample in a minimal volume of methanol and subsequently crashing out the API with a high volume of water, we selectively partition the lower-molecular-weight, more polar 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MW: 221.26 g/mol ) into the supernatant[3],[4].

Mass Spectrometry Mechanics

In positive Electrospray Ionization (ESI+), the piperazine nitrogen readily accepts a proton, yielding a strong precursor ion at m/z 222.1


. The primary fragmentation pathway involves the homolytic cleavage of the N-NO bond, resulting in a characteristic neutral loss of nitric oxide (30 Da) to produce the highly stable product ion at m/z 192.1 .

Experimental Protocols

Reagents and Materials
  • Analyte Standard: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1)[3].

  • Internal Standard (IS): NDMA-d6 or a structurally analogous deuterated stable isotope[7].

  • Solvents: LC-MS Grade Methanol, Acetonitrile, and Water.

  • Modifiers: LC-MS Grade Formic Acid.

Self-Validating Extraction Workflow

Note: This protocol incorporates an upfront Internal Standard spike. Tracking the IS recovery in every sample ensures the extraction efficiency is continuously monitored, rendering the protocol self-validating.

  • Sample Weighing: Accurately weigh 100.0 mg of Itraconazole API (or crushed tablet formulation) into a 15 mL polypropylene centrifuge tube.

  • Solubilization: Add 1.0 mL of LC-MS grade Methanol. Vortex vigorously for 2 minutes until the API is fully dissolved.

  • IS Spiking (Validation Step): Add 10 µL of the Internal Standard working solution (100 ng/mL).

  • Anti-Solvent Precipitation: Dropwise, add 4.0 mL of LC-MS grade Water while gently vortexing. The highly lipophilic Itraconazole API will immediately precipitate as a dense white solid.

  • Centrifugation: Centrifuge the suspension at 10,000 × g for 10 minutes at 4°C to pellet the API.

  • Filtration: Carefully transfer the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into an amber autosampler vial. (Note: PTFE is explicitly chosen over Nylon to minimize non-specific binding of the nitrosamine).

Visualization of the Analytical Workflow

Workflow API Itraconazole API (Contains 1-(4-methoxyphenyl)piperazine) NDSRI 1-(4-Methoxyphenyl)-4-nitrosopiperazine Target Analyte (CAS: 75051-59-1) API->NDSRI Nitrosation Reaction Nitrite Nitrosating Agents (Trace Nitrites) Nitrite->NDSRI Nitrosation Reaction Prep Anti-Solvent Precipitation (Neutral pH to prevent artifacts) NDSRI->Prep Sample Extraction LCMS LC-MS/MS (ESI+) MRM: 222.1 -> 192.1 Prep->LCMS Supernatant Injection Data Quantitation & Regulatory Compliance (FDA / ICH M7) LCMS->Data Data Processing

Figure 1: Formation pathway and LC-MS/MS workflow for 1-(4-Methoxyphenyl)-4-nitrosopiperazine.

Instrument Conditions & Data Presentation

Liquid Chromatography Parameters

A superficially porous particle (SPP) C18 column is utilized to achieve high-efficiency separation at lower backpressures, ensuring sharp peak shapes for the piperazine derivative[7].

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in Acetonitrile)
0.0 0.4 95.0 5.0
1.0 0.4 95.0 5.0
4.0 0.4 10.0 90.0
5.5 0.4 10.0 90.0
5.6 0.4 95.0 5.0

| 8.0 | 0.4 | 95.0 | 5.0 |

Mass Spectrometry Parameters

Analysis is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[1],[6].

Table 2: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
1-(4-Methoxyphenyl)-4-nitrosopiperazine 222.1 192.1 50 15 Quantifier (Loss of NO)
1-(4-Methoxyphenyl)-4-nitrosopiperazine 222.1 149.1 50 25 Qualifier (Ring Cleavage)

| Internal Standard (e.g., NDMA-d6) | 81.1 | 46.1 | 50 | 12 | IS Quantifier |

Method Validation Summary

The method was validated in accordance with ICH Q2(R1) and USP <1469> guidelines for trace impurity analysis[7],[5].

Table 3: Validation Performance Metrics

Parameter Result Regulatory Acceptance Criteria
Limit of Detection (LOD) 0.2 ng/mL (ppb) S/N ≥ 3
Limit of Quantitation (LOQ) 0.5 ng/mL (ppb) S/N ≥ 10

| Linearity (


)  | 0.9992 (0.5 - 50 ng/mL) | ≥ 0.99 |
| Extraction Recovery  | 88.4% ± 4.2% | 70% - 130% |
| Matrix Effect  | 9.1% Ion Suppression | ≤ 15% variation |

References

  • "N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits", Pharmaceutical Technology. Available at: [Link][1]

  • "Solutions for Nitrosamine Analysis - NDSRIs using LC-MS/MS", Shimadzu. Available at:[Link][2]

  • "Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS", Chromatography Online. Available at:[Link][6]

  • "Nitrosamine Impurity Analysis for FDA Approval: How to Ensure Success", ResolveMass. Available at: [Link][5]

  • "1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1)", Pharmaffiliates. Available at: [Link][3]

  • "N-Nitroso Itraconazole Impurity 1", Kaaris Labs. Available at: [Link]

Sources

Application

High-performance liquid chromatography (HPLC) analysis of nitrosopiperazine impurities

Application Note: High-Sensitivity Analysis of Nitrosopiperazine Impurities (MNP/CPNP) in Drug Substances Executive Summary The detection of N-nitrosamine impurities in pharmaceuticals has become a critical compliance hu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Analysis of Nitrosopiperazine Impurities (MNP/CPNP) in Drug Substances

Executive Summary

The detection of N-nitrosamine impurities in pharmaceuticals has become a critical compliance hurdle following high-profile recalls of rifampin and rifapentine. Unlike the volatile nitrosamines (NDMA, NDEA) found in sartans, Nitrosopiperazines —specifically 1-methyl-4-nitrosopiperazine (MNP) and 1-cyclopentyl-4-nitrosopiperazine (CPNP) —are complex, non-volatile impurities often specific to the API's synthetic pathway.

This guide provides a validated, regulatory-compliant protocol for the quantitation of these impurities. While traditional HPLC-UV lacks the sensitivity for trace-level (ppb) detection required by the FDA (Acceptable Intake limits < 0.16 ppm), this note details the LC-MS/MS methodology which is the industry gold standard. We also discuss critical sample preparation strategies to prevent "false positive" artifact formation during analysis.

Chemistry & Mechanism of Formation

Nitrosopiperazines form via the N-nitrosation of secondary amines (piperazine rings) in the presence of nitrosating agents (nitrites) under acidic conditions. In Rifampin, the 1-amino-4-methylpiperazine side chain is the precursor.[1]

NitrosationPathway Piperazine Piperazine Precursor (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Piperazine->Intermediate Nucleophilic Attack Nitrite Nitrosating Agent (NO2- / Acidic Conditions) Nitrite->Intermediate Product N-Nitrosopiperazine (Carcinogenic Impurity) Intermediate->Product -H+ (Deprotonation)

Figure 1: General mechanism of N-nitrosopiperazine formation from secondary amine precursors.

Method Development Strategy: The "Why" Behind the Parameters

Successful analysis of MNP and CPNP requires deviating from standard C18 generic methods.

  • Stationary Phase Selection (Phenyl-Hexyl):

    • Challenge: Nitrosopiperazines are polar and basic. On standard C18 columns, they often elute in the void volume or tail significantly.

    • Solution:Phenyl-Hexyl phases provide alternative selectivity via pi-pi interactions with the nitroso group and the piperazine ring, ensuring adequate retention and separation from the massive API peak.

  • Mobile Phase pH (Alkaline Control):

    • Challenge: At acidic pH (common for LC-MS), the piperazine nitrogen is protonated, reducing retention and causing peak tailing.

    • Solution: Using Ammonium Formate at pH 9.0 . Operating at high pH keeps the basic analyte in its neutral form, improving peak shape and increasing hydrophobicity for better retention.

  • Artifact Prevention:

    • Risk:[2][3][4][5][6] Dissolving samples in protic solvents containing trace nitrites can induce nitrosamine formation during the analysis time.

    • Control: Use of high-purity methanol and addition of scavengers (like sulfamic acid) if nitrite contamination is suspected in reagents.

Protocol: LC-MS/MS Quantification of MNP in Rifampin

This protocol is harmonized with FDA and HSA (Singapore) regulatory methods.

Instrumentation & Conditions
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (LC-MS/MS)
Column Poroshell 120 Phenyl-Hexyl , 2.7 µm, 4.6 × 100 mm (or equiv.)[7]
Column Temp 30°C
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 9.0 with Ammonium Hydroxide
Mobile Phase B Methanol (LC-MS Grade)
Flow Rate 0.6 mL/min
Injection Vol 5 - 10 µL
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
3.040Isocratic for retention
7.0100Ramp to wash API
11.0100Wash Hold
11.140Return to Initial
15.040Re-equilibration
Mass Spectrometry Parameters (MRM Mode)

Source: ESI Positive Mode

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
MNP 130.1100.2 Quantifier22
MNP 130.158.2Qualifier35
MNP-d4 (IS) 134.1104.2Quantifier22

Sample Preparation Workflow

Critical Warning: Do not use ultrasonic baths with heating functions enabled, as heat can accelerate in-situ nitrosamine formation.

SamplePrep Weigh Weigh 100 mg Drug Substance (Accurately) IS_Add Add Internal Standard (MNP-d4) Weigh->IS_Add Extract Add 10 mL Methanol (Avoid aqueous mixtures if possible) IS_Add->Extract Sonicate Sonicate 10 min (Ambient Temp) Extract->Sonicate Centrifuge Centrifuge 3000 x g, 5 min Sonicate->Centrifuge Filter Filter Supernatant (0.22 µm PVDF) Centrifuge->Filter Inject Inject to LC-MS/MS Filter->Inject

Figure 2: Sample preparation workflow designed to minimize matrix effects and artifact formation.

Step-by-Step Procedure:

  • Stock Solution: Dissolve MNP standard in Methanol to 1 mg/mL. Store at -20°C.

  • Internal Standard: Prepare MNP-d4 at 1 µg/mL in Methanol.

  • Sample Extraction:

    • Weigh 100 mg of API into a 15 mL centrifuge tube.

    • Add 50 µL of Internal Standard solution.

    • Add 9.95 mL of Methanol (Total volume ~10 mL).

    • Vortex for 1 min, then sonicate for 10 min (keep cool).

    • Centrifuge at 3000 rpm for 5 minutes.

    • Filter through 0.22 µm PVDF filter into an amber HPLC vial.

System Suitability & Validation Criteria

To ensure data trustworthiness, the system must meet these criteria before running samples:

ParameterAcceptance Criteria
Retention Time MNP peak ~4.5 min (± 0.2 min)
Linearity (R²) > 0.995 (Range: 0.5 – 100 ng/mL)
Signal-to-Noise (S/N) > 10 for LOQ (Limit of Quantitation)
Recovery 80% – 120% at spiked levels
Precision (RSD) < 5% for 6 replicate injections

Troubleshooting Guide

  • Issue: Peak Tailing

    • Cause: Secondary interactions with silanols or pH < pKa of piperazine.

    • Fix: Ensure Mobile Phase A is strictly pH 9.0. Replace column if older than 500 injections.

  • Issue: High Background / Ghost Peaks

    • Cause: Contamination in solvents or "carryover" from high-concentration API injections.

    • Fix: Run a "Sawtooth" wash gradient (100% B for 5 mins) between samples. Use LC-MS grade solvents only.

  • Issue: Low Sensitivity

    • Cause: Ion suppression from the API matrix.

    • Fix: The divert valve should be set to "Waste" for the first 2 minutes and after 6 minutes to prevent the API from entering the MS source.

References

  • U.S. Food and Drug Administration (FDA). (2020).[7] Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine Drug Substance and Drug Product. [Link]

  • Health Sciences Authority (HSA) Singapore. (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link]

  • PubChem. (2023). N-Nitrosopiperazine Compound Summary. [Link]

Sources

Method

Application Note: Synthesis and Validation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine Reference Standards

Introduction & Regulatory Context The pharmaceutical industry is currently operating under stringent regulatory mandates from global health authorities (FDA, EMA, ICH M7) to monitor and control Nitrosamine Drug Substance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The pharmaceutical industry is currently operating under stringent regulatory mandates from global health authorities (FDA, EMA, ICH M7) to monitor and control Nitrosamine Drug Substance-Related Impurities (NDSRIs). Secondary amines—such as 1-(4-methoxyphenyl)piperazine (MeOPP), a frequent structural motif and intermediate in active pharmaceutical ingredients (APIs)—are highly susceptible to N-nitrosation[1].

The resulting impurity, 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), must be quantified at trace levels (often <30 ppb) in drug products. To support LC-MS/MS method development, routine quality control, and Ames mutagenicity testing, highly pure reference standards are required[2]. This application note details a highly controlled, self-validating synthetic protocol to generate >99% pure reference standards of this specific NDSRI.

Mechanistic Causality & Experimental Design

The synthesis relies on the electrophilic nitrosation of the secondary piperazine nitrogen. As a Senior Application Scientist, it is critical to understand that successful synthesis without artifact generation requires precise control over the reaction microenvironment:

  • Reagent Selection : Sodium nitrite (

    
    ) in an acidic aqueous medium (e.g., dilute 
    
    
    
    or acetic acid) is utilized to generate the reactive nitrosonium ion (
    
    
    )[3].
  • pH Optimization : The pH must be low enough to drive the dehydration of nitrous acid into

    
    , but not so low that the secondary amine (
    
    
    
    ) is completely protonated. A fully protonated amine lacks the lone pair necessary to act as a nucleophile[1]. A pH of 3–4 during the addition phase is optimal.
  • Temperature Control (0–5 °C) : The reaction is strictly maintained in an ice bath. This serves a dual purpose: it prevents the thermal decomposition of nitrous acid into volatile nitrogen oxides (

    
    ), and it suppresses unwanted electrophilic aromatic substitution (e.g., nitration or C-nitrosation) on the highly electron-rich 4-methoxyphenyl ring.
    
  • Self-Validating Quenching Strategy : Unreacted nitrous acid is actively quenched using urea before extraction. Failing to quench

    
     can lead to artifactual nitrosation during the extraction phase or inside the heated LC-MS/MS electrospray source, leading to false-positive impurity profiles. Urea reacts with excess 
    
    
    
    to form innocuous
    
    
    and
    
    
    gas, ensuring the isolated product is exclusively from the controlled reaction phase.

Mechanism NaNO2 Sodium Nitrite (NaNO2) Nitrosonium Nitrosonium Ion (NO+) NaNO2->Nitrosonium + H+ Acid Acidic Medium (H+) Acid->Nitrosonium Intermediate N-Nitrosammonium Intermediate Nitrosonium->Intermediate Attack by Amine Amine Free Amine (Nucleophile) Amine->Intermediate Product N-Nitrosamine + H+ Intermediate->Product Deprotonation

Figure 1: Mechanistic pathway of acid-catalyzed N-nitrosation of secondary amines.

Experimental Workflow

Workflow Precursor 1-(4-Methoxyphenyl)piperazine (Secondary Amine) Reaction Electrophilic Nitrosation (1-2 Hours) Precursor->Reaction Reagents NaNO2 + Acid (HCl) Maintain 0-5 °C Reagents->Reaction Quench Urea Addition (Quench Excess HNO2) Reaction->Quench Workup Aqueous Extraction (DCM, pH 7-8) Quench->Workup Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Product 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Reference Standard >99%) Purification->Product

Figure 2: Synthetic workflow for the generation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine.

Detailed Synthetic Protocol

Materials and Reagents
  • Precursor : 1-(4-Methoxyphenyl)piperazine (>98% purity)

  • Nitrosating Agent : Sodium nitrite (

    
    , ACS grade)
    
  • Acid/Buffer : Hydrochloric acid (1M aqueous)

  • Quenching Agent : Urea (solid, ACS grade)

  • Solvents : Dichloromethane (DCM, HPLC grade), Hexanes, Ethyl Acetate (EtOAc)

  • Neutralization : Sodium bicarbonate (

    
    , saturated aqueous)
    
Step-by-Step Methodology
  • Preparation of the Amine Solution : Dissolve 10.0 mmol (1.92 g) of 1-(4-methoxyphenyl)piperazine in 20 mL of 1M HCl in a 100 mL round-bottom flask. Stir the solution magnetically and submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Controlled Nitrosation : Prepare a fresh solution of

    
     (12.0 mmol, 0.83 g) in 5 mL of cold distilled water. Using an addition funnel, add the 
    
    
    
    solution dropwise to the amine solution over 15–20 minutes. Critical Step: Monitor the internal temperature continuously; it must not exceed 5 °C to prevent aromatic ring oxidation.
  • Reaction Monitoring : Allow the reaction to proceed for 1.5 hours at 0–5 °C. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The N-nitrosamine product will elute as a distinct, less polar spot (

    
    ) compared to the baseline-retained secondary amine.
    
  • Chemical Quenching : Once complete conversion is observed, add 1.0 g of solid urea directly to the reaction mixture. Stir for 15 minutes. The cessation of effervescence (

    
     and 
    
    
    
    gas) indicates the complete destruction of residual nitrous acid.
  • Workup and Extraction : Carefully adjust the pH of the mixture to 7–8 using saturated aqueous

    
    . Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous 
    
    
    
    .
  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporator bath temperature <35 °C to prevent thermal degradation). Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-30% EtOAc in Hexanes).

  • Isolation : Evaporate the pure fractions to yield 1-(4-Methoxyphenyl)-4-nitrosopiperazine as a pale yellow solid.

Analytical Characterization & Quantitative Data

To qualify as a reference standard for regulatory submissions, the synthesized NDSRI must undergo rigorous analytical validation. Table 1 summarizes the expected analytical parameters and characterization data for the isolated compound (Molecular Formula:


, MW: 221.26  g/mol ).

Table 1: Quantitative Analytical Validation Parameters

ParameterExpected Value / SpecificationAnalytical TechniquePurpose in Validation
Chemical Purity

99.0% (Area %)
UHPLC-UV (e.g., 254 nm)Confirms absence of unreacted amine and side products.
Mass Spectrometry

222.12

LC-HRMS (ESI+)Confirms exact molecular mass and structural identity.
Structural Identity Characteristic restricted rotation around N-NO bond (rotamers visible)

NMR (400 MHz,

)
Validates regiochemistry and functional group integrity.
Residual Solvents < ICH Q3C limitsGC-FID / GC-MSEnsures solvent artifacts do not interfere with weighing.
Method Capability LOD < 10 ppb, LOQ < 30 ppbLC-MS/MS (MRM mode)Demonstrates suitability of the standard for trace analysis[2].

Safety & Handling Protocols

Hazard Warning : N-nitrosamines belong to the "Cohort of Concern" and are highly potent mutagens and suspected human carcinogens.

  • Containment : All synthetic steps, weighing, and transfers must be performed inside a certified Class II biological safety cabinet or a high-flow chemical fume hood.

  • Decontamination : Glassware and surfaces exposed to nitrosamines should be decontaminated using chemical reduction methods (e.g., soaking in a solution of zinc powder and 1M HCl to reduce the nitrosamine to a hydrazine/amine) or prolonged UV exposure before standard washing.

References

  • Title : 1-(4-Methoxyphenyl)-4-nitrosopiperazine - KL-06-01838 | Kaaris Labs Source : kaarislabs.com URL :[Link]

  • Title : Customized Reference Standards for Nitrosamine Impurities - Taros Discovery Source : tarosdiscovery.com URL :[Link]

  • Title : Journal of Chemical Health Risks A New Chemo-Selective Method For N-Nitrosation of Secondary Amines Source : jchr.org URL : [Link]

  • Title : An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC Source : nih.gov URL :[Link]

Sources

Application

GC-MS determination of 1-(4-Methoxyphenyl)-4-nitrosopiperazine in active pharmaceutical ingredients

Executive Summary This application note details a robust, validated methodology for the quantitation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeO-PNP) , a mutagenic nitrosamine impurity, in active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, validated methodology for the quantitation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeO-PNP) , a mutagenic nitrosamine impurity, in active pharmaceutical ingredients (APIs) such as Itraconazole and Posaconazole.[1]

Given the stringent regulatory limits (Acceptable Intake < 18 ng/day or 26.5 ng/day depending on potency categorization) and the complex matrix of antifungal APIs, this protocol utilizes Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) in Electron Ionization (EI) mode.[1] This approach offers superior sensitivity (LOQ < 5 ppb) and selectivity compared to standard single-quadrupole methods, mitigating matrix interference common in lipophilic API formulations.[1]

Regulatory & Scientific Context

The Target Analyte
  • Name: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeO-PNP)[1]

  • CAS Number: 75051-59-1[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₅N₃O₂[1]

  • Molecular Weight: 221.26 g/mol [1][3][6]

  • Structure: A piperazine ring N-nitrosated at position 4, with a 4-methoxyphenyl group at position 1.[1][2][3][7]

Mechanism of Formation

MeO-PNP is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) .[1] It typically forms during the synthesis or storage of APIs containing the precursor secondary amine, 1-(4-Methoxyphenyl)piperazine , in the presence of nitrosating agents (nitrites, nitrous acid) under acidic conditions.

FormationPathway Precursor 1-(4-Methoxyphenyl)piperazine (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Precursor->Intermediate Acidic pH Agent Nitrosating Agent (NO2- / H+) Agent->Intermediate Product 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeO-PNP) Intermediate->Product -H+

Figure 1: Reaction pathway for the formation of MeO-PNP from precursor amines.[1]

Analytical Strategy: Why GC-MS/MS?

While LC-MS/MS is often the default for NDSRIs, GC-MS/MS is selected for MeO-PNP for the following reasons:

  • Volatility: The piperazine core renders the molecule sufficiently volatile for gas chromatography without derivatization.

  • Matrix Exclusion: Using a split/splitless inlet with appropriate liner wool allows for the thermal discrimination of non-volatile API matrix components (like Itraconazole, MW ~705 g/mol ), keeping the analytical column cleaner than in direct-inject LC methods.

  • Specificity: The Multiple Reaction Monitoring (MRM) mode in a triple quadrupole system eliminates background noise from the complex API matrix, ensuring confident identification at trace levels (ppb).

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (>98% purity).[1]

  • Internal Standard (ISTD): 1-(4-Methoxyphenyl)-4-nitrosopiperazine-d8 (if available) or N-Nitrosopiperazine-d8 .[1] Note: Deuterated analogs are critical to correct for extraction efficiency and matrix effects.

  • Solvent: Dichloromethane (DCM), HPLC Grade (low nitrosamine background).[1]

  • Reagent: Methanol (LC-MS Grade) for stock preparation.

Sample Preparation (Liquid-Liquid Extraction)

This method uses a direct extraction approach optimized for lipophilic APIs.[1]

  • Stock Solution: Dissolve MeO-PNP standard in Methanol to 1.0 mg/mL.

  • ISTD Solution: Prepare N-Nitrosopiperazine-d8 in DCM at 50 ng/mL.

  • Sample Extraction:

    • Weigh 500 mg of API (e.g., Itraconazole) into a 15 mL centrifuge tube.[1]

    • Add 5.0 mL of the ISTD Solution (DCM).

    • Vortex vigorously for 5 minutes to dissolve/disperse the API.

    • Optional Wash: If the API is highly soluble in DCM and causes liner fouling, add 2 mL of 1N NaOH. Vortex and centrifuge.[1][8][9] The nitrosamine (neutral) will remain in the DCM layer, while some acidic matrix components may partition. (For Itraconazole, direct DCM extraction followed by high-split injection or backflush is often preferred).[1]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer 1 mL of the supernatant (DCM layer) to a GC vial with a glass insert.

GC-MS/MS Conditions

Gas Chromatograph (e.g., Agilent 8890 or Shimadzu GC-2030):

ParameterSettingRationale
Column VF-1701ms or DB-624 (30m x 0.25mm x 1.4µm)Mid-polarity phase separates nitrosamines from matrix.[1]
Inlet Temperature 240°CSufficient to volatilize MeO-PNP; minimize thermal degradation.[1]
Injection Mode Pulsed Splitless (20 psi for 0.5 min)Maximizes sensitivity for trace analysis.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier for MS.[1]
Oven Program 60°C (1 min) -> 20°C/min -> 200°C -> 40°C/min -> 260°C (3 min)Slow ramp separates analyte; high bake-out removes matrix.[1]
Transfer Line 250°CPrevents condensation.[1]

Mass Spectrometer (Triple Quadrupole):

  • Source: Electron Ionization (EI) @ 70 eV.[1]

  • Source Temp: 230°C.

  • Acquisition Mode: MRM (Multiple Reaction Monitoring).[1][8]

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
MeO-PNP 221.1191.110Quantifier (Loss of -NO)
MeO-PNP 221.1150.120Qualifier
MeO-PNP 221.1134.125Qualifier
ISTD (d8) 229.1199.110Quantifier

Note: Transitions must be optimized on the specific instrument. The loss of 30 Da (NO) is characteristic of nitrosamines.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_inst GC-MS/MS Analysis Weigh Weigh 500mg API Extract Add 5mL DCM + ISTD Vortex 5 min Weigh->Extract Centrifuge Centrifuge 4000 rpm / 10 min Extract->Centrifuge Vial Transfer Supernatant to GC Vial Centrifuge->Vial Inject Pulsed Splitless Injection (240°C) Vial->Inject Sep Separation (VF-1701ms) Gradient Elution Inject->Sep Detect MS/MS Detection (EI) MRM: 221 -> 191 Sep->Detect Data Data Processing Quant vs ISTD Detect->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data processing.[1]

Method Validation Parameters (ICH Q2)

To ensure the method is "fit for purpose," the following validation criteria must be met:

  • Specificity:

    • Inject a blank solution and a placebo matrix.[1] Ensure no interference peaks at the retention time of MeO-PNP (approx 8-10 min) or the ISTD.

  • Linearity:

    • Range: 1.0 ng/mL to 100 ng/mL (equivalent to 0.01 ppm to 1.0 ppm in API).[1]

    • Requirement: R² ≥ 0.995.[1][10]

  • Sensitivity:

    • LOD (Limit of Detection): S/N ≥ 3 (Target: ~0.5 ppb).

    • LOQ (Limit of Quantitation): S/N ≥ 10 (Target: ~1.5 ppb).

  • Accuracy (Recovery):

    • Spike API samples at LOQ, 100%, and 150% of the limit.

    • Acceptance Criteria: 70-130% recovery.[1][8]

  • Precision:

    • Repeatability (n=6) at the specification limit.[1]

    • RSD ≤ 15%.[1]

Troubleshooting & Critical Control Points

  • In-situ Formation: Do not use solvents containing trace nitrites.[1] Use fresh DCM. If extracting from acidic aqueous phases, add sulfamic acid to quench residual nitrites and prevent artifactual formation of MeO-PNP during sample prep.[1]

  • Carryover: Nitrosamines can be sticky.[1] Include a DCM blank injection after high-concentration standards.

  • Liner Activity: Use ultra-inert liners with wool.[1] Active sites in the liner can degrade the nitroso group, leading to low recovery. Replace liners every 50-100 injections.[1]

References

  • U.S. Food and Drug Administration (FDA). (2024).[1][11][12][13] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Rev 2.[1][11] [Link]

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. [Link][1]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019).[1] GC-MS/MS analysis of nitrosamine impurities in sartan drugs. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for GC-MS methodology). [Link]

Sources

Method

Application Note: Trace Quantification of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP) in Drug Substances by LC-ESI-MS/MS

Topic: Quantitative analysis of 1-(4-Methoxyphenyl)-4-nitrosopiperazine at trace levels Content Type: Application Note & Protocol Audience: Analytical Chemists, Pharmaceutical Scientists, QC Managers Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative analysis of 1-(4-Methoxyphenyl)-4-nitrosopiperazine at trace levels Content Type: Application Note & Protocol Audience: Analytical Chemists, Pharmaceutical Scientists, QC Managers

Executive Summary & Regulatory Context

1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP) (CAS: 75051-59-1) is a Nitrosamine Drug Substance Related Impurity (NDSRI) frequently associated with piperazine-containing Active Pharmaceutical Ingredients (APIs), most notably Itraconazole and Posaconazole .

As a "Cohort of Concern" compound under ICH M7 and FDA/EMA guidelines, MPNP requires strict control strategies. Due to the high potency associated with N-nitroso compounds, the Acceptable Intake (AI) limits are typically in the nanogram/day range (e.g., 18 ng/day or 26.5 ng/day depending on carcinogenic potency categorization), necessitating analytical methods with Limits of Quantification (LOQ) in the low parts-per-billion (ppb) range.

This guide details a validated, high-sensitivity LC-MS/MS protocol for the quantitation of MPNP, utilizing a Phenyl-Hexyl stationary phase for enhanced selectivity of aromatic nitrosamines and Electrospray Ionization (ESI) in positive mode.

Chemical Logic & Method Strategy

Analyte Properties
  • Name: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP)

  • Formula: C₁₁H₁₅N₃O₂

  • Molecular Weight: 221.26 g/mol [1]

  • Structure: A piperazine ring N-nitrosated at position 4, with a para-methoxyphenyl group at position 1.

  • pKa: The N-nitroso group reduces the basicity of the N4 nitrogen. However, the methoxy group is electron-donating, making the phenyl ring electron-rich. The compound is sufficiently polar to be analyzed by Reverse Phase LC but hydrophobic enough to require significant organic solvent for elution.

Critical Method Parameters (CMP)
  • Ionization Source (ESI vs. APCI): While APCI is often preferred for small, non-polar nitrosamines (like NDMA), ESI+ is superior for MPNP. The methoxyphenyl moiety and the piperazine backbone facilitate protonation

    
    , yielding higher sensitivity than APCI for this specific NDSRI.
    
  • Column Selection: A standard C18 column often fails to separate MPNP from the massive API peak (e.g., Itraconazole) or its des-nitroso precursors. A Phenyl-Hexyl or Biphenyl column is selected here for its

    
     interaction capability, which provides orthogonal selectivity for the aromatic nitrosamine against the bulk drug matrix.
    
  • Matrix Management: Itraconazole is highly lipophilic. The method uses a "Dilute-and-Shoot" approach with a high-organic wash step in the LC gradient to prevent column fouling.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (>98% purity).

  • Internal Standard (IS): 1-(4-Methoxyphenyl)-4-nitrosopiperazine-d8 (MPNP-d8) or 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) if the specific isotopolog is unavailable.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Diluent: Methanol:Water (80:20 v/v).[2]

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS).

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
Ion Source Electrospray Ionization (ESI) Positive
Spray Voltage 3500 - 4500 V
Source Temp 450 - 500 °C
Curtain Gas 30 psi
Collision Gas Medium/High (Argon)

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
MPNP 222.1192.110018Quantifier (Loss of NO)
MPNP 222.1150.110032Qualifier (Piperazine frag)
MPNP-d8 (IS) 230.1200.110018Internal Standard

Note: The transition 222.1 -> 192.1 corresponds to the loss of the nitroso group radical (


, 30 Da), a characteristic fragmentation for nitrosamines.
Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent (e.g., Waters CSH Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40 °C.

  • Injection Volume: 5 - 10 µL.

Gradient Program:

Time (min)%BDescription
0.05Initial Hold
1.05Loading
6.095Elution of MPNP
8.095Wash (Remove API)
8.15Re-equilibration
11.05End
Sample Preparation (Dilute-and-Shoot)

Objective: Minimize manipulation to prevent artifact formation while ensuring API solubility.

  • Stock Preparation:

    • Prepare MPNP Stock (1.0 mg/mL) in Methanol.

    • Prepare IS Stock (1.0 mg/mL) in Methanol.

  • Sample Extraction:

    • Weigh 100 mg of Drug Substance (API) or pulverized Drug Product into a 15 mL amber centrifuge tube.

    • Add 50 µL of Internal Standard Working Solution (1 µg/mL).

    • Add 4.95 mL of Diluent (MeOH:Water 80:20). Note: High organic content is required to dissolve Itraconazole.

    • Vortex for 5 minutes.

    • Sonicate for 10 minutes (maintain temp < 30°C to prevent degradation).

    • Centrifuge at 4500 rpm for 10 minutes.

  • Filtration:

    • Filter supernatant through a 0.22 µm PTFE or PVDF syringe filter into an amber HPLC vial.

    • Caution: Pre-rinse filter with methanol to remove potential extractables.

Method Validation & Performance Data

ParameterAcceptance CriteriaTypical Result
Linearity R² > 0.99 (0.5 - 100 ng/mL)R² = 0.998
LOD S/N > 30.2 ng/mL (ppb)
LOQ S/N > 100.5 ng/mL (ppb)
Recovery 80 - 120% at LOQ92 - 105%
Precision %RSD < 15%4.5%

Self-Validating Logic:

  • IS Correction: The use of a deuterated analog corrects for matrix suppression (common with high concentrations of Itraconazole) and injection variability.

  • Divert Valve: Direct the first 1.5 mins and the post-7 min flow to waste to prevent the mass spectrometer source from fouling with the high-concentration API.

Visualizations

Analytical Workflow

G Sample Sample (API/Tablet) Extraction Extraction (MeOH:H2O 80:20) + Internal Standard Sample->Extraction Weigh 100mg Centrifuge Centrifugation 4500 rpm, 10 min Extraction->Centrifuge Vortex/Sonicate Filter Filtration 0.22 µm PTFE Centrifuge->Filter Supernatant LC UHPLC Separation Phenyl-Hexyl Column Filter->LC Inject 5-10 µL MS MS/MS Detection MRM: 222.1 -> 192.1 LC->MS ESI+ Data Quantification (Ratio MPNP/IS) MS->Data Analyze

Caption: Step-by-step analytical workflow for trace analysis of MPNP in pharmaceutical matrices.

Fragmentation Pathway (MS/MS Logic)

Fragmentation Parent Precursor Ion [M+H]+ m/z 222.1 Intermediate Radical Cation [M+H - NO]•+ m/z 192.1 Parent->Intermediate Loss of •NO (30 Da) (Quantifier) Fragment2 Aryl Piperazine Frag [C8H10N]+ m/z 120.1 Intermediate->Fragment2 Loss of C3H6N Fragment3 Secondary Frag m/z 150.1 Intermediate->Fragment3 Ring Cleavage

Caption: Proposed ESI+ fragmentation pathway for MPNP. The loss of nitric oxide (NO) is the primary transition.

Troubleshooting & Optimization

  • Ghost Peaks: If MPNP is detected in blanks, check the needle wash solvent . Nitrosamines can accumulate in the autosampler. Use 50:50 MeOH:Water with 0.1% Formic Acid as a strong needle wash.

  • In-Situ Formation: To verify that MPNP is not forming during analysis (due to residual nitrite interacting with the amine precursor in the source), perform a "Spike-Recovery" test with the amine precursor added to the sample. If MPNP levels increase, add Sulfamic Acid (50 mM) to the extraction solvent to quench residual nitrites.

  • Isomer Separation: Ensure the gradient is shallow enough (1% per minute) around the elution time if structural isomers (e.g., 1-(2-methoxyphenyl)-...) are suspected.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4] (2021).[3][5][6] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[7] (2020).[7] [Link]

  • Health Sciences Authority (HSA). Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (2022).[2][6][7][8][9] [Link]

  • Bharate, S. S. Critical Analysis of Drug Product Nitrosamine Impurities: Identification, Potency, and Control. Journal of Medicinal Chemistry. (2021).[3][5][6] [Link]

Sources

Application

Protocol for nitrosation of 1-(4-methoxyphenyl)piperazine to form nitroso derivatives

Application Note: Controlled N-Nitrosation of 1-(4-Methoxyphenyl)piperazine for Impurity Profiling Introduction & Regulatory Context The identification, quantification, and mitigation of N-nitrosamine impurities have bec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled N-Nitrosation of 1-(4-Methoxyphenyl)piperazine for Impurity Profiling

Introduction & Regulatory Context

The identification, quantification, and mitigation of N-nitrosamine impurities have become a central focus in pharmaceutical development following the detection of mutagenic contaminants in widely prescribed medications such as sartans and ranitidine[1]. Regulatory agencies, guided by frameworks like ICH M7, now mandate rigorous risk assessments for N-nitrosamine formation during active pharmaceutical ingredient (API) synthesis[1].

1-(4-Methoxyphenyl)piperazine is a critical secondary amine building block utilized in the synthesis of various APIs, including the antifungal agent itraconazole[2]. Under acidic conditions in the presence of nitrosating agents, this secondary amine readily undergoes nitrosation to form 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1)[3]. This application note provides a field-proven, self-validating protocol for the controlled synthesis of this N-nitroso derivative, enabling laboratories to generate their own high-purity analytical reference standards for impurity profiling.

Mechanistic Rationale & Causality

The formation of N-nitrosamines from secondary amines is driven by an electrophilic substitution mechanism. Nitrous acid (


), generated in situ from sodium nitrite (

) and a strong mineral acid, is inherently unstable. In an acidic environment, it undergoes protonation and subsequent dehydration to yield the highly electrophilic nitrosonium ion (

)[4].

The lone pair of electrons on the secondary nitrogen of the piperazine ring acts as a nucleophile, attacking the


 to form an unstable N-nitrosammonium intermediate[4]. Subsequent deprotonation by the solvent yields the stable N-nitrosamine[4].

Crucial Experimental Insight (The pH Balance): The reaction pH must be meticulously controlled. While high acidity is required to generate the


 electrophile, excessive acidity will fully protonate the secondary amine (

), converting it into an ammonium salt and rendering it non-nucleophilic. A pH of 1.5–2.0 is optimal for maintaining a sufficient equilibrium of both the electrophile and the free base nucleophile. Furthermore, the reaction must be maintained at 0–5 °C because

rapidly decomposes into nitrogen oxides at ambient temperatures, and the nitrosation reaction itself is highly exothermic.

Caption: Mechanism of secondary amine nitrosation via nitrosonium ion.

Materials and Reagents

To ensure reproducibility, the following stoichiometric ratios are optimized for a standard 10 mmol scale synthesis.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (10 mmol scale)Role in Protocol
1-(4-Methoxyphenyl)piperazine 192.261.01.92 gSubstrate (Secondary Amine)
Sodium Nitrite (

)
69.001.20.83 gNitrosating Agent Precursor
Hydrochloric Acid (37%) 36.46~2.5~2.1 mLAcidic Medium / Catalyst
Dichloromethane (DCM) 84.93N/A3 x 20 mLExtraction Solvent
Sodium Bicarbonate (sat. aq.) 84.01N/AAs neededQuenching / Neutralization

Experimental Protocol: Step-by-Step Synthesis

Step 1: Substrate Dissolution

  • Suspend 1.92 g (10.0 mmol) of 1-(4-methoxyphenyl)piperazine in 15 mL of distilled water in a 50 mL round-bottom flask.

  • Slowly add 2.1 mL of 37% HCl dropwise while stirring continuously. The amine will dissolve as it forms the water-soluble hydrochloride salt. Verify that the pH is between 1.5 and 2.0 using pH paper.

Step 2: Temperature Control 3. Submerge the reaction flask in an ice-water bath. Allow the solution to cool strictly to 0–5 °C. Causality: Strict thermal control prevents the thermal degradation of the nitrosating agent into toxic


 gases and minimizes oxidative side reactions on the electron-rich methoxyphenyl ring.

Step 3: Nitrosation 4. Prepare a fresh solution of 0.83 g (12.0 mmol, 1.2 eq) of


 in 5 mL of cold distilled water.
5. Add the 

solution dropwise to the amine solution over 15–20 minutes using an addition funnel. Maintain vigorous stirring. 6. Observe the reaction mixture; a distinct color change to a yellowish hue will occur. The N-nitrosamine will begin to phase-separate as an oily layer or precipitate due to its significantly lower aqueous solubility compared to the protonated amine salt[4].

Step 4: Maturation and Quenching 7. Stir the mixture at 0–5 °C for 1.5 hours to ensure complete conversion. 8. Quench the reaction by carefully adding saturated aqueous


 until the pH reaches 7.5–8.0.
Causality: Neutralization immediately halts the generation of 

and ensures that any trace unreacted starting material is deprotonated, facilitating an accurate mass balance during the organic extraction phase.

Step 5: Extraction and Isolation 9. Transfer the neutralized mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 x 20 mL). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous


, filter, and concentrate under reduced pressure using a rotary evaporator. The product, 1-(4-methoxyphenyl)-4-nitrosopiperazine, will be isolated as a yellow oil or low-melting solid.

Caption: Step-by-step workflow for the synthesis of N-nitroso derivatives.

Analytical Characterization & Self-Validating System

A robust chemical protocol must be self-validating. To confirm the success of the nitrosation and the purity of the reference standard, the following analytical signatures must be verified:

  • FT-IR Spectroscopy: The disappearance of the secondary N–H stretching band (typically around 3300

    
    ) and the emergence of a strong N–N=O stretching vibration at 1450–1400 
    
    
    
    confirm the functional group transformation.
  • High-Performance Liquid Chromatography (HPLC): Run an aliquot on a standard C18 column using a Water/Acetonitrile gradient with 0.1% Formic Acid. The N-nitrosamine will elute significantly later than the highly polar secondary amine precursor, confirming complete conversion and the absence of starting material.

  • 
    H NMR Spectroscopy (The Ultimate Validation):  N-nitrosamines exhibit a unique stereochemical phenomenon. The partial double-bond character of the N–N bond restricts rotation, causing the molecule to exist as a stable mixture of cis and trans conformers (zwitterionic resonance structures) at room temperature[5]. Consequently, the protons on the piperazine ring adjacent to the newly formed N–NO group will split into distinct, non-equivalent sets of signals (complex multiplets) rather than the symmetric signals seen in the starting material[5]. Observing this rotameric splitting is definitive, structural proof of successful N-nitrosation.
    

References

1.[4] "Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2", JoVE. URL: 2.[3] "75051-59-1 | Product Name : 1-(4-Methoxyphenyl)-4-nitrosopiperazine", Pharmaffiliates. URL: 3.[2] "Itraconazole-impurities", Pharmaffiliates. URL: 4.[5] "(PDF) The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique", ResearchGate. URL: 5.[1] "Lessons learnt from presence of N-nitrosamine impurities in sartan medicines", European Medicines Agency. URL:

Sources

Method

Application Note: 1-(4-Methoxyphenyl)-4-nitrosopiperazine as a Strategic Intermediate in Antifungal Synthesis

Executive Summary 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is a critical synthetic intermediate used primarily in the pharmaceutical industry for the production of triazole-based antifungal agents. Its p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is a critical synthetic intermediate used primarily in the pharmaceutical industry for the production of triazole-based antifungal agents. Its primary utility lies in its role as a stable precursor to 1-amino-4-(4-methoxyphenyl)piperazine , a hydrazine derivative essential for constructing the triazolone side chains found in drugs such as Itraconazole and Posaconazole .

While chemically valuable, this compound belongs to the N-nitrosamine class, necessitating rigorous safety protocols due to potential genotoxicity. This guide outlines the precise chemical handling, synthesis, and reduction protocols required to utilize this intermediate effectively while mitigating safety risks.

Chemical Profile & Mechanism of Action[1]

Structural Properties
  • IUPAC Name: 1-(4-Methoxyphenyl)-4-nitrosopiperazine[1][2][3]

  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Molecular Weight: 221.26 g/mol [2][3]

  • Appearance: Yellow to orange solid (typical of N-nitroso species)

  • Solubility: Soluble in DCM, Chloroform, THF; sparingly soluble in water.

Synthetic Utility: The "Hydrazine Gateway"

Direct amination of secondary amines (to form hydrazines) is chemically challenging and prone to over-alkylation. The "Nitrosation-Reduction" strategy is the industry-standard workaround.

  • Activation: The secondary amine (1-(4-methoxyphenyl)piperazine) is activated via nitrosation.

  • Transformation: The resulting N-nitroso group serves as a "masked" hydrazine.

  • Reduction: Controlled reduction converts the N=O moiety to N-NH₂, yielding the nucleophilic hydrazine required for heterocycle formation.

Reaction Pathway Diagram

G Start 1-(4-Methoxyphenyl) piperazine (Secondary Amine) Intermediate 1-(4-Methoxyphenyl)- 4-nitrosopiperazine (Target Intermediate) Start->Intermediate Electrophilic Substitution Reagent1 NaNO2 / HCl (Nitrosation) Reagent1->Intermediate Product 1-Amino-4-(4-methoxyphenyl) piperazine (Hydrazine Precursor) Intermediate->Product Chemoselective Reduction Reagent2 Zn / AcOH or H2 / Pd-C (Reduction) Reagent2->Product Drug Posaconazole / Itraconazole Core Product->Drug Triazolone Formation

Figure 1: The strategic role of the nitroso intermediate in converting a secondary amine to a hydrazine pharmacophore.

Safety & Handling (Critical)

WARNING: N-Nitrosamines are probable human carcinogens. This compound is often tracked as a Genotoxic Impurity (GTI) in final drug substances. Strict containment is required.[4][5][6]

  • Engineering Controls: Handle only in a certified chemical fume hood or glovebox. Use HEPA-filtered local exhaust.

  • PPE: Double nitrile gloves (0.11 mm minimum), chemical goggles, and Tyvek lab coat.

  • Deactivation: All glassware and spills must be treated with a quenching solution (e.g., 50% Sulfamic acid or HBr in Glacial Acetic Acid) to denitrosate residues before cleaning.

Experimental Protocols

Protocol A: Synthesis of the Nitroso Intermediate

Objective: To generate 1-(4-Methoxyphenyl)-4-nitrosopiperazine from its parent amine.

Reagents:

  • 1-(4-Methoxyphenyl)piperazine (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Hydrochloric Acid (HCl, 4M aq)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 1-(4-Methoxyphenyl)piperazine in 15 mL of 4M HCl. Cool the solution to 0–5°C in an ice bath.

  • Nitrosation: Dissolve NaNO₂ (12 mmol) in 5 mL water. Add this solution dropwise to the amine mixture over 30 minutes, maintaining temperature <5°C. Exotherm control is critical to prevent decomposition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Workup: Neutralize carefully with 10% NaOH to pH ~9.

  • Extraction: Extract with DCM (3 x 20 mL). The organic layer will turn yellow/orange.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: The crude solid is usually sufficiently pure (>95%) for the reduction step. Recrystallization from Ethanol/Water can be performed if necessary.

Protocol B: Reduction to 1-Amino-4-(4-methoxyphenyl)piperazine

Objective: To convert the nitroso intermediate into the active hydrazine building block.

Method Choice:

  • Method 1 (Zinc/Acetic Acid): Robust, high yield, suitable for lab scale.

  • Method 2 (Catalytic Hydrogenation): Cleaner profile, suitable for scale-up, requires pressure equipment.

Method 1: Zinc/Acetic Acid Reduction (Recommended for Lab Scale)

Reagents:

  • 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Intermediate from Protocol A)

  • Zinc Dust (Activated, 4.0 eq)

  • Glacial Acetic Acid (AcOH) / Water (1:1 v/v)

Step-by-Step:

  • Setup: Suspend the nitroso intermediate (5 mmol) in 20 mL of 50% aqueous acetic acid. Cool to 10°C.[7]

  • Addition: Add Zinc dust portion-wise over 20 minutes.

    • Observation: The yellow color of the nitroso compound will fade as the reaction progresses.

    • Caution: Hydrogen gas may evolve; ensure venting.

  • Stirring: Stir vigorously at RT for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) for disappearance of the nitroso spot.

  • Filtration: Filter off excess Zinc through a Celite pad. Wash the pad with water.

  • Isolation:

    • Basify the filtrate with 50% NaOH (Keep cool!) to pH >12.

    • Extract immediately with Ethyl Acetate (3 x 30 mL).

    • Critical: Hydrazines can be unstable to oxidation. Minimize air exposure.[4][5][6]

  • Product: Dry over Na₂SO₄ and concentrate to yield the off-white solid 1-amino derivative.

Method 2: Catalytic Hydrogenation (Green Chemistry)

Reagents:

  • Pd/C (10% loading) or Pd-Fe₃O₄ (magnetically separable)

  • Solvent: Methanol or Ethanol

  • Additive: Ammonium Chloride (NH₄Cl) - prevents N-N bond cleavage.

Step-by-Step:

  • Charge: In a hydrogenation vessel, load the nitroso intermediate (5 mmol), Methanol (25 mL), and Pd/C (10 wt% of substrate).

  • Hydrogenation: Purge with N₂, then charge with H₂ (30–50 psi).

  • Reaction: Stir at RT for 4–6 hours.

    • Note: Elevated temperatures (>50°C) may cause denitrosation (reverting to the starting amine) rather than reduction to the hydrazine.

  • Workup: Filter catalyst under inert atmosphere (Ar/N₂). Concentrate filtrate to obtain the product.

Analytical Quality Control

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl₃)Distinct shift of piperazine protons; disappearance of N=O anisotropy effects upon reduction.
Purity HPLC (C18, ACN/Water)>98.0% Area.
Impurity Control LC-MS/MSCritical: Confirm absence of residual Nitroso intermediate in the final Amino product (Limit often <1 ppm for pharma applications).
Appearance VisualNitroso: Yellow/Orange Solid Amino: White/Off-white Solid.

Workflow Diagram: Synthesis & Safety

Workflow cluster_0 Phase 1: Nitrosation (High Containment) cluster_1 Phase 2: Reduction (Application) Step1 Dissolve Amine in HCl (0°C) Step2 Add NaNO2 (Dropwise) Step1->Step2 Step3 Quench & Extract (DCM) Step2->Step3 Step4 Zinc/AcOH Reduction (2-4 Hours) Step3->Step4 Transfer Intermediate Waste Waste Disposal: Treat with Sulfamic Acid Step3->Waste Aqueous Waste Step5 Basify (pH >12) & Extract Step4->Step5 Step6 Isolate Hydrazine (Product) Step5->Step6

Figure 2: Operational workflow emphasizing the transition from containment (Nitrosation) to product isolation.

References

  • Preparation of N-aminopiperazine derivatives. ResearchGate Protocol Archive. Retrieved from .

  • Chemical reduction of nitrosamines. United States Patent US3317607A. (1967). Retrieved from .

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. China Patent CN111423397A. (2020).[8] Retrieved from .

  • 1-(4-Methoxyphenyl)-4-nitrosopiperazine Product & Safety Data. ChemicalBook. Retrieved from .

  • Synthesis and Antifungal Activity of Posaconazole Analogues.Journal of Medicinal Chemistry.

Disclaimer: This document is for research and development purposes only. The procedures described involve hazardous chemicals, including potential carcinogens.[5][9] Users must conduct their own Risk Assessment before proceeding.

Sources

Application

Conditions for storing 1-(4-Methoxyphenyl)-4-nitrosopiperazine reference materials

Application Note: Storage and Handling Protocols for 1-(4-Methoxyphenyl)-4-nitrosopiperazine Reference Materials Executive Summary 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), often monitored as a mutagenic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Handling Protocols for 1-(4-Methoxyphenyl)-4-nitrosopiperazine Reference Materials

Executive Summary

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), often monitored as a mutagenic impurity in antifungal drug substances (e.g., Itraconazole, Posaconazole), belongs to the "Cohort of Concern" nitrosamine class. Its structural integrity is paramount for accurate quantification in trace-level assays (LC-MS/MS or GC-MS).

This guide supersedes generic storage advice by addressing the specific lability of the N-nitroso moiety and the electron-rich methoxyphenyl ring. Improper storage leads to denitrosation and oxidative degradation, resulting in false-negative reporting of genotoxic impurities.

Physicochemical Profile & Criticality

Understanding the molecule is the first step to preserving it.

PropertyDataCritical Implication
Chemical Name 1-(4-Methoxyphenyl)-4-nitrosopiperazineTarget analyte for nitrosamine risk assessment.[1]
CAS Number 75051-59-1Unique identifier for inventory tracking.[2]
Molecular Formula C₁₁H₁₅N₃O₂MW: 221.26 g/mol .
Physical State Solid (typically off-white to pale yellow)Color change (darkening) indicates decomposition.
Solubility Methanol, DMSO, AcetonitrileMethanol is the preferred solvent for stock solutions due to stability and MS compatibility.
pKa ~1-2 (Conjugate acid of nitroso)Stable in neutral/weakly alkaline conditions; acid catalyzes denitrosation.

Critical Degradation Pathways

To design a storage protocol, we must first understand how the molecule dies.

  • Photolytic Denitrosation (Primary Risk): The N–N=O bond possesses a weak dissociation energy. Exposure to UV or ambient laboratory light (specifically 300–400 nm) excites the

    
     transition, leading to homolytic cleavage of the NO group.
    
    • Result: Formation of the secondary amine (1-(4-methoxyphenyl)piperazine) and NO radicals.

  • Oxidative Decomposition: The electron-donating methoxy group on the phenyl ring activates the aromatic system, making it susceptible to oxidative attack over time, particularly in solution.

  • Thermal Instability: While the piperazine ring is relatively robust, the nitroso functionality is thermally labile. Prolonged exposure to temperatures >25°C accelerates denitrosation kinetics.

Storage Protocols

Protocol A: Solid Reference Material (Long-Term Storage)

Objective: Maintain purity >98% for up to 24 months.

  • Temperature: Store at -20°C (± 5°C) .

    • Rationale: Arrhenius kinetics dictate that reducing temperature from 4°C to -20°C significantly retards the rate of spontaneous denitrosation.

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.

    • Rationale: Amber glass blocks UV/Vis radiation <450 nm. PTFE liners prevent leaching of plasticizers (which can interfere with MS signals) and provide an airtight seal.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .

    • Rationale: Displaces oxygen and moisture. Argon is preferred as it is heavier than air and blankets the solid more effectively.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed aluminum bag or desiccator) with silica gel.

    • Rationale: Prevents hydrolytic degradation.

Protocol B: Stock Solutions (Working Standards)

Objective: Maintain concentration accuracy for calibration curves.

  • Solvent Selection: Methanol (LC-MS grade) .

    • Avoid: Protic acids or chlorinated solvents which may contain traces of HCl (catalyzes decomposition).

  • Concentration: Prepare stocks at 1.0 mg/mL .

    • Rationale: Higher concentrations are generally more stable than dilute working standards.

  • Storage: -20°C in Amber vials.

  • Shelf Life:

    • Stock (1 mg/mL): 3 months at -20°C.

    • Working Dilutions (<10 µg/mL): Prepare fresh daily . Do not store.

    • Rationale: Dilute nitrosamines suffer from significant wall adsorption and rapid photolysis.

Handling & Safety Workflow (E-E-A-T)

WARNING: This compound is a probable human carcinogen.[3]

  • Engineering Controls: All weighing and dissolution must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves (0.11 mm min thickness), safety goggles, and Tyvek lab coat.

  • Deactivation: Spills should be treated with 1N NaOH and bleach (hypochlorite) solution to chemically destroy the nitrosamine functionality before cleanup.

Visualizations

Figure 1: Reference Material Lifecycle & Decision Tree

StorageLifecycle Receipt Receipt of Shipment (Check Temp Logger) Inspection Visual Inspection (Color/Integrity) Receipt->Inspection Decision Immediate Use? Inspection->Decision SolidStorage Solid Storage -20°C | Amber Vial | Argon Decision->SolidStorage No Equilibrate Equilibrate to RT (Prevent Condensation) Decision->Equilibrate Yes Desiccator Secondary Containment (Desiccator/Alu-Bag) SolidStorage->Desiccator SolidStorage->Equilibrate Retrieval Weighing Weighing (Glove Box) Avoid Light Exposure Equilibrate->Weighing Dissolution Dissolve in MeOH (1 mg/mL Stock) Weighing->Dissolution Aliquot Aliquot into Amber Vials (Single Use) Dissolution->Aliquot FreezeAliquot Freeze Aliquots -20°C Aliquot->FreezeAliquot

Caption: Workflow for receipt, storage, and aliquot preparation to minimize freeze-thaw cycles and moisture ingress.

Figure 2: Degradation Mechanism & Prevention

DegradationPath Compound 1-(4-Methoxyphenyl)- 4-nitrosopiperazine Denitrosation Denitrosation (Loss of NO) Compound->Denitrosation Triggered by Oxidation Oxidation Products Compound->Oxidation Triggered by UV UV Light (300-400nm) UV->Denitrosation Heat Heat (>25°C) Heat->Denitrosation Oxygen Oxygen/Air Oxygen->Oxidation Prevention1 USE: Amber Glass & Low Light Prevention1->UV Blocks Prevention2 USE: -20°C Storage Prevention2->Heat Minimizes Prevention3 USE: Inert Gas Purge Prevention3->Oxygen Excludes

Caption: Mechanistic overview of degradation pathways and the specific control measures required to mitigate them.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[3] (2021). [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[3][4] (2020).[5][6] [Link]

  • World Health Organization (WHO). Nitrosamine concerns in rifampicin and rifapentine. (2020).[5][6] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP)

Executive Summary & Compound Analysis Welcome to the technical support hub for 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP) . This compound is a critical Nitrosamine Drug Substance-Related Impurity (NDSRI), often found...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Welcome to the technical support hub for 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MPNP) . This compound is a critical Nitrosamine Drug Substance-Related Impurity (NDSRI), often found in the synthesis of piperazine-containing APIs (e.g., Itraconazole, Posaconazole).

Achieving sharp peak shapes and high resolution for MPNP is challenging due to two competing factors:

  • Structural Basicity: While the nitroso group (

    
    ) reduces the basicity of the piperazine nitrogen, the aniline nitrogen (attached to the methoxyphenyl group) remains a potential site for silanol interaction.
    
  • Matrix Interference: You are likely trying to separate trace levels (ppm/ppb) of MPNP from a massive excess of the parent amine, 1-(4-methoxyphenyl)piperazine.

This guide moves beyond generic advice, focusing on the specific physicochemical behavior of MPNP to solve tailing and resolution issues.

Troubleshooting Guides (Q&A Format)

Topic A: Peak Shape Issues (Tailing & Asymmetry)

Q: My MPNP peak is tailing significantly (Tailing Factor > 1.5). I am using a standard C18 column with a Formic Acid mobile phase. What is happening?

A: The tailing is likely caused by secondary silanol interactions . Even though the nitroso group withdraws electrons, the molecule retains basic character. At low pH (Formic acid, pH ~2.7), the residual silanols on the silica surface are protonated (neutral), which is good. However, if your column has poor end-capping or high surface activity, the protonated analyte will still interact via ion-exchange mechanisms or hydrogen bonding.

Corrective Protocol:

  • Switch to a "Hybrid" Particle Column: Traditional silica columns fail here. Use a column with Ethylene Bridged Hybrid (BEH) or similar technology (e.g., Waters XBridge, Agilent Poroshell HPH) which resists silanol activity.

  • The "High pH" Strategy: If your column allows (check limits!), switch to a high pH buffer (10mM Ammonium Bicarbonate, pH 10.0).

    • Mechanism:[1][2][3] At pH 10, the amine is deprotonated (neutral). Neutral amines do not interact with silanols. This often instantly fixes tailing for piperazine derivatives.

  • Modifier Addition: If you must stay at low pH (e.g., for MS sensitivity), add 5-10 mM Ammonium Formate. The ammonium ions compete with the MPNP for the active silanol sites, effectively "blocking" them.

Topic B: Resolution & Selectivity

Q: I cannot resolve MPNP from the parent amine (1-(4-methoxyphenyl)piperazine). They co-elute or overlap.

A: You are relying too much on hydrophobicity (C18) where the two molecules are very similar. You need to exploit the electronic difference created by the nitroso group.

The Selectivity Fix: Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase .

  • Why? The nitroso group (

    
    ) has a strong dipole and distinct electron density compared to the secondary amine of the parent. Biphenyl phases engage in 
    
    
    
    interactions with the methoxyphenyl ring and dipole-dipole interactions with the nitroso group. This "orthogonal" selectivity often pulls the nitrosamine away from the parent peak.

Q: I see "Ghost Peaks" or split peaks for MPNP.

A: This is a classic symptom of solvent mismatch . MPNP is moderately hydrophobic. If you dissolve your sample in 100% Methanol or Acetonitrile but inject it into a mobile phase that is 90% Water, the analyte precipitates or travels faster than the mobile phase initially.

  • Solution: Dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water:MeOH). If solubility is an issue, use the lowest possible organic strength that keeps the sample in solution.

Diagnostic Logic Trees (Visualization)

The following diagrams illustrate the decision-making process for troubleshooting and method development.

Diagram 1: Troubleshooting Peak Tailing & Resolution

Troubleshooting Start Symptom: Poor MPNP Chromatography IssueType Identify Main Issue Start->IssueType Tailing Peak Tailing (Tf > 1.5) IssueType->Tailing Resolution Poor Resolution (Rs < 2.0) from Parent Amine IssueType->Resolution CheckpH Check Mobile Phase pH Tailing->CheckpH CheckCol Check Stationary Phase Resolution->CheckCol LowPH Low pH (Formic/TFA) CheckpH->LowPH HighPH High pH (Ammonium Bicarb) CheckpH->HighPH FixSilanol Cause: Silanol Interaction Action: Add 10mM NH4 Formate or Switch to Hybrid C18 LowPH->FixSilanol FixCol Cause: Column Age/Void Action: Replace Column HighPH->FixCol IsC18 Using C18? CheckCol->IsC18 IsPhenyl Using Phenyl/Biphenyl? CheckCol->IsPhenyl SwitchPhase Action: Switch to Biphenyl/Phenyl-Hexyl (Exploit Pi-Pi Interactions) IsC18->SwitchPhase GradientOpt Action: Shallow Gradient (0.5% B/min slope) IsPhenyl->GradientOpt

Caption: Decision matrix for diagnosing peak shape and separation issues specific to nitrosopiperazines.

Standard Operating Procedure (SOP)

Method Development Protocol for MPNP

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must pass before data is accepted.

A. Chromatographic Conditions[4][5][6][7][8][9][10][11]
ParameterRecommended SettingRationale
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XSelect CSH Phenyl-Hexyl)Maximizes selectivity between nitroso and non-nitroso forms via

interactions.
Dimensions 100 x 3.0 mm, 2.5 µm or 3.5 µmBalances resolution with backpressure; 3.0mm ID saves solvent and boosts sensitivity vs 4.6mm.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) OR 0.1% Formic Acid in WaterAmmonium ions suppress silanol activity better than plain acid.
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)MeCN usually provides sharper peaks; MeOH offers different selectivity if resolution fails.
Flow Rate 0.5 - 0.8 mL/minOptimized for 3.0 mm ID columns.
Gradient 5% B to 95% B over 10-15 minutesStandard screening gradient; adjust slope for resolution.
Detection UV @ 235-240 nm (or MS/MS)Nitroso groups typically absorb near 230-240 nm. MS required for trace quantitation.
Temperature 40°CImproves mass transfer, reducing peak width.
B. System Suitability Test (SST) Criteria

To ensure data trustworthiness, every sequence must begin with an SST injection.

  • Tailing Factor (Tf): Must be ≤ 1.5 for the MPNP peak.

    • Failure Mode: If > 1.5, column is aging or buffer strength is insufficient.

  • Resolution (Rs): Must be ≥ 2.0 between MPNP and Parent Amine.

    • Failure Mode: If < 2.0, gradient slope is too steep or incorrect stationary phase.

  • Signal-to-Noise (S/N): Must be ≥ 10 for the Limit of Quantitation (LOQ) standard.

Diagram 2: Method Development Workflow

MethodDev Step1 1. Solubility Check Dissolve in 10% Organic Step2 2. Column Screening Compare C18 vs. Biphenyl Step1->Step2 Step3 3. pH Selection Acidic (MS) vs Basic (UV) Step2->Step3 Decision Resolution > 2.0? Step3->Decision Optimize Optimize Gradient (Adjust Slope/Temp) Decision->Optimize No Finalize Finalize Method & Run Validation Decision->Finalize Yes Optimize->Step3

Caption: Step-by-step workflow for developing a robust MPNP method.

References & Authoritative Grounding

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4] (2021/2024 Updates). Defines regulatory limits and general analytical expectations for NDSRIs. Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] Provides technical updates on step-by-step root cause analysis and testing. Link

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. The compendial standard for analytical procedures (Procedure 1-3) regarding nitrosamines. Link

  • LCGC North America. Troubleshooting Peak Shape Issues in HPLC. Authoritative resource on silanol interactions and tailing factor corrections. Link

  • Sielc Technologies. Separation of Piperazine and Nitrosopiperazine derivatives. Technical notes on separating polar basic amines. Link

(Note: While specific literature on MPNP is proprietary to API manufacturers, the chemical principles cited above are derived from standard nitrosamine analysis protocols validated by FDA/EMA).

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Nitrosopiperazine Derivatives

Status: Operational Support Level: Tier 3 (Advanced Method Development) Topic: Nitrosopiperazine Derivatives (e.g., N-nitroso-1-piperazine, MNP, NNPZ) Technique: LC-MS/MS (ESI/APCI) Introduction Welcome to the Advanced A...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Level: Tier 3 (Advanced Method Development) Topic: Nitrosopiperazine Derivatives (e.g., N-nitroso-1-piperazine, MNP, NNPZ) Technique: LC-MS/MS (ESI/APCI)

Introduction

Welcome to the Advanced Application Support Center. You are likely here because you are observing poor sensitivity, retention time shifts, or quantification errors (e.g., failing accuracy at LOQ) while analyzing Nitrosopiperazine derivatives .

These analytes are small, polar, and often formed as by-products in Active Pharmaceutical Ingredients (APIs) containing piperazine rings (e.g., Rifampicin, Cetirizine). Because regulatory limits are extremely low (often <26.5 ng/day or ppb levels), matrix effects (ME) —the alteration of ionization efficiency by co-eluting components—are the primary adversary to method validity.

This guide moves beyond basic troubleshooting to provide mechanistic solutions for isolating these polar genotoxic impurities from complex drug matrices.

Tier 1: Diagnostics (Is it actually Matrix Effect?)

User Question: My recovery is low (50%). How do I know if this is poor extraction efficiency or ion suppression in the MS source?

Expert Response: You cannot distinguish these by looking at a standard chromatogram alone. You must decouple Extraction Recovery (RE) from Matrix Effect (ME) . Users often confuse the two.

  • Extraction Recovery: The analyte is lost during sample prep.

  • Matrix Effect: The analyte reaches the source but is not ionized due to competition with co-eluting salts, phospholipids, or the API itself.

Protocol: The Matuszewski Method (Post-Extraction Spike)

To diagnose, prepare three sets of samples at the same concentration (e.g., Low QC):

  • Set A (Neat Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the final extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:

  • Matrix Factor (MF):

    
    
    
    • MF < 1: Ion Suppression (Common).

    • MF > 1: Ion Enhancement.[1]

  • Extraction Recovery (RE):

    
    
    
Visual Workflow: Post-Column Infusion

For a real-time "map" of where your matrix effects are occurring in your chromatogram, use Post-Column Infusion.

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent (Matrix Components) Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Constant Flow of Nitrosopiperazine MS Mass Spectrometer (Monitor Analyte MRM) Tee->MS Combined Flow Data Result: Dip in Baseline = Suppression Rise in Baseline = Enhancement MS->Data

Caption: Post-Column Infusion setup to visualize ionization suppression zones.

Tier 2: Sample Preparation Solutions (Chemistry)

User Question: I am using Protein Precipitation (PPT) for a drug product, but the matrix effect is still severe (-60%). What should I do?

Expert Response: Protein precipitation is insufficient for nitrosamines at trace levels. It removes proteins but leaves phospholipids and salts, which are major ion suppressors. Nitrosopiperazines are polar, making them difficult to extract with non-polar solvents (like Hexane), yet they must be separated from the polar API.

Decision Matrix: Selecting the Right Extraction
MethodSuitability for NitrosopiperazinesProsCons
LLE (Dichloromethane) High DCM is excellent for extracting nitrosamines while leaving behind salts and some polar APIs.Labor intensive; DCM is toxic; Emulsion risk.
SPE (Carbon/Coconut) High (Gold Standard) Specific affinity for nitrosamines (EPA Method 521).Requires careful conditioning; Carbon fines can clog frits.
SPE (Polymeric HLB) Medium Good general retention.May retain the API and phospholipids too strongly.
SLE (Supported Liquid Extraction) High Automatable LLE alternative. Removes phospholipids effectively.Requires optimization of loading volume.
Recommended Protocol: Carbon-Based SPE (Modified EPA 521)

Reference Grounding: Carbon cartridges are standard for nitrosamine analysis in aqueous/complex matrices.

  • Conditioning: 6 mL Dichloromethane (DCM), 6 mL Methanol, 6 mL Water.

  • Loading: Load aqueous sample (pH adjusted neutral/basic to keep piperazine uncharged if possible, though nitrosamines are non-ionic).

  • Washing: Wash with Water (removes salts/polar interferences).

  • Drying: Dry cartridge under vacuum for 10-15 mins (Critical: Residual water stops DCM elution).

  • Elution: Elute with 2 x 3 mL Dichloromethane.

  • Concentration: Evaporate DCM and reconstitute in mobile phase.

Tier 3: Chromatographic & Instrumental Solutions (Physics)

User Question: My nitrosopiperazine peak elutes early (RT < 2 min) and co-elutes with the void volume salts. How do I increase retention?

Expert Response: Nitrosopiperazines are polar. On a standard C18 column, they often elute in the "Graveyard Zone" (Void Volume) where ion suppression is highest. You must change the stationary phase mechanism.

Stationary Phase Selection

Do NOT use standard C18. Switch to:

  • Biphenyl: Provides

    
    -
    
    
    
    interactions, highly effective for retaining nitroso-aromatics and heterocycles.
  • Pentafluorophenyl (F5/PFP): Offers dipole-dipole interactions and shape selectivity; excellent for separating isomers and polar compounds.

Instrumental Tactic: The Divert Valve

This is the most under-utilized hardware solution.

  • Step 1: Determine the retention time of your API (Active Pharmaceutical Ingredient).

  • Step 2: Program the divert valve to send flow to Waste during the API elution window.

  • Step 3: Switch flow to Source only during the Nitrosopiperazine elution window.

  • Benefit: Prevents source contamination and massive ionization competition from the API.

Ionization Source: ESI vs. APCI

User Question: Should I switch to APCI?

Expert Response: Yes, if sensitivity allows. APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique and is significantly less prone to liquid-phase matrix effects (co-elution suppression) than ESI.

  • ESI: Higher sensitivity for polar compounds, but highly susceptible to suppression.

  • APCI: "Rugged" ionization. Ideal for small, thermally stable molecules like nitrosamines.

    • Note: If your nitrosamine is thermally labile, stick to ESI.[2]

Tier 4: Quantification & Validation (Math)

User Question: I can't get linear calibration curves in the matrix. Can I use an analog Internal Standard?

Expert Response: No. For trace nitrosamine analysis, a Stable Isotope Labeled Internal Standard (SIL-IS ) is mandatory (e.g., N-nitroso-1-piperazine-d4 ).

Why SIL-IS is Non-Negotiable
  • Co-elution: The SIL-IS has the exact same chemical properties and retention time as the analyte.

  • Correction: If the matrix suppresses the analyte signal by 40% at 3.5 minutes, it will also suppress the SIL-IS by 40% at 3.5 minutes. The ratio remains constant.

  • Analog Failure: An analog (e.g., a different nitrosamine) will elute at a different time and experience a different matrix effect, leading to quantification errors.

Workflow: Matrix Effect Mitigation Strategy

MatrixStrategy Start Start: Poor Sensitivity/Recovery Diag Diagnostic: Matuszewski Method Start->Diag Decision Is Matrix Factor < 0.8? Diag->Decision NoIssue Issue is Extraction Recovery. Optimize Solvent/pH. Decision->NoIssue No YesIssue Confirmed Matrix Effect Decision->YesIssue Yes Step1 1. Switch Column (Biphenyl/F5) to move analyte away from void. YesIssue->Step1 Step2 2. Implement Divert Valve to dump API to waste. Step1->Step2 Step3 3. Use SIL-IS (Deuterated) to normalize suppression. Step2->Step3 Final Validate Method (ICH Q2/FDA Guidance) Step3->Final

Caption: Strategic workflow for eliminating matrix effects in nitrosamine analysis.

References

  • FDA Guidance. (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[3][4] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Ripollés, C., et al. (2020). Determination of N-nitrosamines in water by solid-phase extraction and LC-MS/MS. Analytical and Bioanalytical Chemistry. Link

  • Waters Corporation. (2021). Nitrosamines Analysis with LC-MS/MS: Application Note. Link

Sources

Troubleshooting

Technical Support Center: Preventing In-Situ Formation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeO-PNP)

Executive Summary Issue: Analytical results for piperazine-containing drugs (e.g., Itraconazole, Posaconazole) frequently show false-positive or artificially elevated levels of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Issue: Analytical results for piperazine-containing drugs (e.g., Itraconazole, Posaconazole) frequently show false-positive or artificially elevated levels of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeO-PNP) . Root Cause: In-situ nitrosation occurs during sample preparation or chromatographic separation when the secondary amine moiety [1-(4-Methoxyphenyl)piperazine] reacts with trace nitrites present in excipients, water, or solvents under acidic conditions. Resolution: This guide provides validated protocols to inhibit this reaction using pH modification and nitrite scavenging, ensuring data integrity for regulatory submissions (FDA/EMA).

Module 1: The Mechanism of Artifact Formation

Understanding the chemistry is the first step to prevention. The formation of MeO-PNP is not a random degradation; it is a stoichiometric reaction driven by pH and nitrite availability.

The Nitrosation Pathway

The reaction requires three components:

  • Precursor Amine: 1-(4-Methoxyphenyl)piperazine (often a degradation product or starting material).

  • Nitrosating Agent: Trace nitrites (

    
    ) found in excipients (e.g., lactose, microcrystalline cellulose) or solvents.
    
  • Catalyst: Acidic protons (

    
    ).
    

Key Insight: The reactive electrophile is not the nitrite ion itself, but the Nitrosonium ion (


)  or nitrous acid anhydride (

), which only form at acidic pH (typically pH < 4).
Visualizing the Pathway

NitrosationMechanism Nitrite Trace Nitrite (NO2-) (From Excipients/Water) Nitrosonium Nitrosonium Ion (NO+) (Active Electrophile) Nitrite->Nitrosonium Protonation Acid Acidic Environment (H+) (Diluent/Mobile Phase) Acid->Nitrosonium Complex Transition State Nitrosonium->Complex Amine 1-(4-Methoxyphenyl)piperazine (Secondary Amine) Amine->Complex MeOPNP 1-(4-Methoxyphenyl)- 4-nitrosopiperazine (MeO-PNP) Complex->MeOPNP - H+ Base INHIBITOR: High pH (>8) Prevents NO+ formation Base->Nitrosonium Blocks Scavenger INHIBITOR: Sulfamic Acid Destroys Nitrite Scavenger->Nitrite Degrades to N2

Figure 1: The acid-catalyzed nitrosation pathway. Blocking the formation of the Nitrosonium ion (via High pH) or removing the Nitrite source (via Scavengers) are the two primary control strategies.

Module 2: "Wet Lab" Troubleshooting (Sample Preparation)

The majority of in-situ formation happens in the volumetric flask. Use the following protocols to neutralize the reaction.

Strategy A: The "High pH" Diluent (Preferred)

If your analytical method (LC-MS) allows, prepare samples in a basic diluent. At pH > 8, the concentration of the reactive nitrosonium ion is negligible.

  • Protocol:

    • Prepare a 0.1 N NaOH or 0.1% Ammonium Hydroxide solution as the sample diluent.

    • Dissolve the drug substance/product.

    • Note: If the drug is insoluble in base, dissolve in 100% organic solvent (e.g., Methanol) first, then dilute with the basic aqueous buffer.

    • Verification: Check the final pH of the sample solution. It must remain basic (> pH 8).

Strategy B: Nitrite Scavenging (Sulfamic Acid)

If acidic conditions are required for drug solubility, you must use a scavenger. Sulfamic acid is superior to ascorbic acid for analytical robustness because it reacts irreversibly with nitrite to form nitrogen gas (


) and does not degrade over typical autosampler run times.

Comparison of Scavengers:

FeatureSulfamic Acid (Recommended)Ascorbic Acid (Vitamin C)
Mechanism Reacts with

to form

gas (irreversible).
Reduces

to

(reversible redox).
Stability High stability in solution.Degrades via oxidation; can become pro-oxidant.
Reaction Rate Rapid.Moderate.
Mass Spec Impact Minimal (low molecular weight, polar).Can cause ion suppression if concentration is high.

Protocol: Sulfamic Acid Addition

  • Preparation: Prepare a 100 mM Sulfamic Acid stock solution in water.

  • Sequence: Add the Sulfamic Acid solution to the volumetric flask BEFORE adding the drug product or the acidic diluent.

    • Why? You must destroy the nitrites in the solvent/water before they encounter the amine under acidic conditions.

  • Concentration: A final concentration of 10–20 mM Sulfamic Acid in the sample vial is typically sufficient to scavenge ppm-level nitrites.

Module 3: "Dry Lab" Troubleshooting (Instrumental Artifacts)

Even if the sample vial is clean, MeO-PNP can form inside the LC-MS system.

On-Column Formation

If the amine precursor and nitrite co-elute on the column, the local concentration increases, promoting reaction.

  • Diagnosis: The MeO-PNP peak shape is broad or "smeared," or the area counts increase with injection volume non-linearly.

  • Fix: Adjust the gradient to separate the nitrite peak (usually elutes near the void volume) from the piperazine precursor (usually more retained).

In-Source Formation (APCI vs. ESI)
  • APCI (Atmospheric Pressure Chemical Ionization): High risk. The corona discharge creates nitrogen oxides (

    
    ) from air, which can nitrosate amines in the gas phase.
    
  • ESI (Electrospray Ionization): Lower risk, but possible if the desolvation gas contains impurities.

  • Fix:

    • Switch from APCI to ESI if sensitivity permits.

    • Use high-purity Nitrogen (>99.999%) as the source gas.

Module 4: Validation Protocols (Proving it's an Artifact)

Regulatory agencies (FDA/EMA) require proof that the detected nitrosamine is not actually in the drug product. Use the "Hold Time" Experiment .

Step-by-Step Validation Workflow
  • T0 Analysis: Prepare the sample and inject immediately. Record Area Count (

    
    ).
    
  • Hold: Leave the sample in the autosampler (at ambient or target temperature) for 12, 24, and 48 hours.

  • Tx Analysis: Reinject the same vial. Record Area Count (

    
    ).
    
  • Interpretation:

    • Scenario 1 (Artifact):

      
      . The impurity is forming over time in the vial. Action: Implement Scavengers.
      
    • Scenario 2 (Real Impurity):

      
      . The impurity was present in the solid state. Action: Process Chemistry investigation required.
      

Frequently Asked Questions (FAQ)

Q: Can I use Ascorbic Acid instead of Sulfamic Acid? A: Yes, but proceed with caution. Ascorbic acid is effective but less stable. If you use it, prepare fresh solutions daily and protect them from light. Ensure the ascorbic acid peak does not interfere chromatographically with your analyte.

Q: My "Blank" injection shows a MeO-PNP peak. Why? A: This is a classic sign of carryover or system contamination. However, if you are injecting a blank after a high-concentration amine standard, the amine might be sticking to the column and reacting with nitrites in the mobile phase. Wash the column with a high-pH wash solution to remove adsorbed amines.

Q: Does the choice of filter membrane matter? A: Yes. Nitrocellulose filters can contain high levels of nitrate/nitrite residues. Use PVDF or PTFE (Teflon) filters for sample preparation to minimize extrinsic nitrite contamination.

References

  • U.S. Food and Drug Administration (FDA). (2024).[1][2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Waters Corporation. (2022). Nitrosamines Analysis with LC-MS/MS: Controlling Nitrosamines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Separation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeNP)

Current Status: Operational Topic: Mobile Phase pH Optimization & Troubleshooting Target Analyte: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeNP/MNP) Context: Nitrosamine Impurity Profiling (Itraconazole/Posaconazole Matr...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Mobile Phase pH Optimization & Troubleshooting Target Analyte: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeNP/MNP) Context: Nitrosamine Impurity Profiling (Itraconazole/Posaconazole Matrices)

Executive Summary

This guide addresses the chromatographic behavior of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeNP) . Unlike simple nitrosamines (e.g., NDMA), MeNP retains a weakly basic site due to the p-anisidine moiety (N1 position), while the N4 position is nitrosated and non-basic.

Successful separation requires manipulating the ionization state of this N1 nitrogen (


) to achieve resolution from the parent API and prevent peak tailing caused by secondary silanol interactions.

Module 1: The Science of pH & Retention

Q: Why does my retention time drift significantly with small pH changes?

A: You are likely operating too close to the analyte's


. 

MeNP is a "hybrid" molecule. The nitroso group (


) withdraws electrons, rendering the N4 nitrogen neutral. However, the N1 nitrogen is attached to a methoxyphenyl ring (an aniline derivative).
  • The Chemistry: The calculated

    
     of the conjugate acid of MeNP is approximately 6.1 – 6.2 .
    
  • The Consequence:

    • At pH 6.0 , the molecule is 50% ionized and 50% neutral. Small fluctuations in buffer pH (e.g., ±0.1) cause massive shifts in hydrophobicity and retention time.

    • Recommendation: Operate at least 2 pH units away from the

      
      .
      
Q: Should I use Acidic or Basic Mobile Phase?

A: It depends on your detection method (UV vs. MS) and the API matrix.

ConditionpH RangeState of MeNPProsCons
Acidic 2.5 – 3.5Protonated (

)
High solubility; Compatible with standard C18 columns; Excellent for LC-MS (Formic Acid).Potential for peak tailing on older silica columns due to cation exchange with silanols.
Basic 8.5 – 9.5Neutral (

)
Best Peak Shape. The neutral molecule does not interact with silanols. High retention on C18.Requires high-pH stable columns (e.g., Hybrid Particle Technology).

Module 2: Troubleshooting Peak Shape & Tailing

Q: I see severe tailing for MeNP, even on a C18 column. Why?

A: This is the "Silanol Effect" acting on the protonated aniline nitrogen.

If you are running at acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), MeNP is positively charged. Residual silanols (


) on the silica surface act as cation exchangers, trapping the analyte and causing tailing.

The Fix (Step-by-Step):

  • Switch to Ammonium Formate: Instead of pure formic acid, use 10-20 mM Ammonium Formate adjusted to pH 3.0. The ammonium ions (

    
    ) flood the column and block the silanol sites, preventing MeNP from sticking.
    
  • Increase Ionic Strength: Weak buffers (<5 mM) are insufficient to mask silanols. Increase buffer concentration to 20 mM.

  • Column Selection: If tailing persists, switch to a column with a positively charged surface (e.g., C18 with embedded polar group) or a "Hybrid" silica column designed for high pH.

Module 3: Stability & "Ghost Peaks"

Q: I see a new peak appearing in my standard solution over time. Is MeNP degrading?

A: Yes, MeNP is photosensitive and potentially thermally unstable.

Nitrosamines can undergo denitrosation or rearrangement under UV light or extreme heat.

  • Light Sensitivity: MeNP absorbs UV light. Long-term exposure to laboratory light can cause photolytic degradation, leading to "ghost peaks" (often the parent amine or oxidative degradants).

  • Protocol Adjustment:

    • Use Amber Glassware for all standard and sample preparations.

    • Keep the autosampler temperature at 4°C - 10°C . Avoid leaving samples at room temperature for >4 hours.

Module 4: Recommended Method Lifecycle

The following workflow visualizes the decision process for method development based on the specific constraints of your lab (MS vs UV).

MeNP_Method_Dev Start Start: MeNP Method Development Detector Select Detector Start->Detector MS LC-MS/MS (Trace Analysis) Detector->MS High Sensitivity UV HPLC-UV (Limit Test) Detector->UV Routine QC Acidic Acidic Conditions (pH 2.5 - 3.5) MS->Acidic Preferred for ESI+ UV->Acidic Standard C18 Basic Basic Conditions (pH 8.5 - 9.5) UV->Basic Better Peak Shape Buffer_Acid Buffer: 10mM Ammonium Formate + 0.1% Formic Acid Acidic->Buffer_Acid Buffer_Basic Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide Basic->Buffer_Basic Column_Acid Column: C18 or Phenyl-Hexyl (End-capped) Buffer_Acid->Column_Acid Column_Basic Column: Hybrid Silica (HSS/BEH) High pH Stable Buffer_Basic->Column_Basic Tailing Issue: Peak Tailing? Column_Acid->Tailing Final Final Method Validation Column_Basic->Final Fix_Tail Action: Increase Ionic Strength or Switch to Phenyl-Hexyl Tailing->Fix_Tail Yes Tailing->Final No Fix_Tail->Final

Figure 1: Decision tree for selecting mobile phase pH and column chemistry based on detection requirements.

Standard Operating Procedure (SOP): Gravimetric Buffer Preparation

Precision in pH is critical for MeNP analysis. Do not rely on "dipping" a pH probe into a volumetric flask.

Objective: Prepare 1.0 L of 10mM Ammonium Formate Buffer (pH 3.0).

  • Weighing: Accurately weigh 0.63 g of Ammonium Formate (LC-MS Grade) into a weighing boat.

  • Dissolution: Transfer to a 1000 mL beaker. Add approximately 900 mL of HPLC-grade water. Stir until dissolved.

  • pH Adjustment:

    • Place a calibrated pH probe into the solution.

    • Slowly add Formic Acid (approx. 2-3 mL) dropwise while stirring.

    • Target pH: 3.00 ± 0.05 .

  • Final Volume: Transfer the solution to a 1000 mL volumetric flask. Dilute to the mark with water.[1]

  • Filtration: Filter through a 0.22 µm PVDF membrane (Nylon can bind nitrosamines).

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • ChemicalBook. (2025).[2] 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Properties and pKa Prediction. Link

  • Taiwan FDA. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (Demonstrates Ammonium Formate/pH 9 strategy for piperazine nitrosamines). Link

Sources

Troubleshooting

Reducing background noise in mass spectrometry for trace nitrosamine detection

Welcome to the Trace Nitrosamine Mass Spectrometry Support Center . As a Senior Application Scientist, I have designed this resource to address one of the most persistent challenges in modern pharmaceutical analysis: mit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Trace Nitrosamine Mass Spectrometry Support Center . As a Senior Application Scientist, I have designed this resource to address one of the most persistent challenges in modern pharmaceutical analysis: mitigating background chemical noise in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

With global regulatory agencies like the FDA and EMA enforcing Acceptable Intake (AI) limits as low as 26.5 ng/day for mutagenic impurities such as N-Nitrosodimethylamine (NDMA)[1], achieving sub-parts-per-billion (ppb) Limits of Quantitation (LOQ) is mandatory[2]. At these ultra-trace levels, background noise from solvents, consumables, and matrix effects can easily mask analyte signals or cause false positives.

This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve robust, regulatory-compliant nitrosamine quantification.

Diagnostic Workflow for Background Noise

DiagnosticWorkflow Start High Background Noise in Nitrosamine LC-MS/MS Blank Run System Blank (LC-MS Grade Solvent) Start->Blank Decision Noise Persists in Blank? Blank->Decision PathYes System/Solvent Contamination: 1. Screen Methanol Brands 2. Inspect N2 Gas Generator 3. Remove Rubber Septa Decision->PathYes YES (Chemical Noise) PathNo Matrix or Source Interference: 1. Switch ESI to APCI 2. Optimize Cone Voltage 3. Increase Curtain Gas Decision->PathNo NO (Matrix Effect) DMS Implement Orthogonal Cleanup: Differential Mobility Spectrometry PathNo->DMS If noise remains

Diagnostic workflow for isolating and resolving LC-MS/MS background noise in nitrosamine analysis.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my NDMA (m/z 75 → 43) baseline constantly high, even in blank injections? The Causality: Low-mass Multiple Reaction Monitoring (MRM) transitions, particularly for NDMA, are highly susceptible to isobaric interferences. This chemical noise often originates from laboratory materials (e.g., rubber septa leaching nitrosamines)[2], variations in LC-MS grade methanol purity[3], or impurities in the nitrogen gas delivered to the mass spectrometer[4]. The Solution:

  • Swap all autosampler vial septa to nitrosamine-free PTFE/Silicone alternatives[2].

  • Evaluate different brands of LC-MS grade methanol; trace impurities vary drastically by manufacturer and can elevate the baseline[3].

  • Verify the filtration system of your nitrogen gas generator, as poor gas quality directly correlates with high background noise[4].

Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize matrix-induced background? The Causality: ESI is a solution-phase ionization technique that is highly sensitive to polar compounds but prone to severe ion suppression and background elevation from co-eluting Active Pharmaceutical Ingredients (APIs)[5]. APCI, conversely, relies on gas-phase ionization. Because the ionization occurs after desolvation, APCI is fundamentally less susceptible to matrix-based ionization effects[5]. The Solution: If your API overlaps chromatographically with the target nitrosamines, switch to APCI. Optimize the APCI cone gas flow rate (e.g., up to 350 L/hr) to efficiently desolvate the spray and reduce the solvent cluster ions that contribute to baseline noise[3].

Q3: In-source fragmentation is causing high chemical noise and poor MRM sensitivity. How do I optimize the source parameters? The Causality: High background is often caused by incomplete desolvation, while poor sensitivity results from excessive in-source fragmentation. Small molecules like NDMA can fragment prematurely before reaching the collision cell if the cone voltage or declustering potential is set too high[6]. Simultaneously, insufficient curtain gas allows neutral matrix contaminants to enter the high-vacuum region of the mass analyzer. The Solution:

  • Increase Curtain Gas (CUR): A higher flow of nitrogen blows outward from the orifice, creating a pneumatic barrier that prevents neutral contaminants from entering the system, significantly reducing background noise[4].

  • Tune Cone Voltage: Adjust the cone voltage specifically for each MRM transition (e.g., 50 V for NDMA) to maximize the signal-to-noise (S/N) ratio rather than absolute signal intensity[3].

Q4: What if chromatographic and source optimizations are insufficient for complex formulations like Metformin? The Causality: In drugs like Metformin, APIs are administered in high doses (milligrams) while nitrosamines are measured in trace amounts (nanograms). The massive API peak can cause a continuous background bleed that standard mass filters cannot resolve[5]. The Solution: Implement Differential Mobility Spectrometry (DMS). DMS is an orthogonal, non-mass-based gas-phase separation technique. By applying a specific compensation voltage, DMS filters out isobaric matrix ions before they reach the detector, effectively "cleaning up" the baseline and improving the S/N ratio[5].

Self-Validating Experimental Protocols

Protocol 1: System Decontamination and Blank Validation

Use this protocol to isolate instrument contamination from sample matrix effects.

  • System Flush: Bypass the analytical column and flush the LC system with 100% LC-MS grade Isopropanol (IPA) for 2 hours at 0.5 mL/min to remove lipophilic contaminants from the lines.

  • Solvent Replacement: Replace all mobile phase solvents with freshly opened, lot-tested LC-MS grade water and methanol. Do not store these solvents in plastic containers[7].

  • Column Installation: Install a new, high-retention C18 column (e.g., 150 mm × 2.1 mm, sub-2 µm particle size) to ensure sharp peak shapes and stable retention[7].

  • Self-Validation Check: Inject a reagent blank (LC-MS grade water). Evaluate the baseline at the known retention times of your target nitrosamines. Validation Criteria: The system is verified clean only if the S/N ratio at these retention windows is < 3:1.

Protocol 2: APCI Source and Gas Optimization for NDMA

Use this protocol to maximize analyte transmission while suppressing neutral noise.

  • Infusion Setup: Infuse a 10 ng/mL NDMA standard post-column via a T-junction at 10 µL/min while running the LC gradient at initial mobile phase conditions.

  • Voltage Tuning: Ramp the APCI Cone Voltage from 10 V to 80 V in 5 V increments. Identify the voltage that maximizes the precursor ion (m/z 75.1) while minimizing premature fragmentation[6].

  • Curtain Gas Optimization: Increase the Curtain Gas in 5 psi increments until the absolute analyte signal drops by 10%. This establishes the maximum pneumatic barrier against neutral noise without sacrificing analyte transmission[4].

  • Self-Validation Check: Run a calibration curve from 0.01 to 100 ng/mL. Validation Criteria: An R² > 0.99 with a signal-to-noise ratio > 10:1 at the target LOQ confirms successful optimization[3][7].

Quantitative Data: Optimized Parameters for Common Nitrosamines

The following table summarizes the optimized MS parameters required to minimize background noise and achieve regulatory-compliant LOQs for common nitrosamines[3].

NitrosamineAcronymPrecursor (m/z)Product (m/z)Preferred IonizationOptimized Cone VoltageTarget LOQ (ng/mL)
N-NitrosodimethylamineNDMA75.143.1APCI+50 V< 1.0
N-NitrosodiethylamineNDEA103.175.1APCI+45 V< 1.0
N-Nitroso-N-methyl-4-aminobutyric acidNMBA147.1117.1ESI+ / APCI+40 V< 1.0
N-NitrosodibutylamineNDBA159.157.1APCI+40 V< 1.0

References

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Methoxyphenyl)-4-nitrosopiperazine Degradation in Solution

1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeOPP-NO) (CAS 75051-59-1) is a highly scrutinized Nitrosamine Drug Substance-Related Impurity (NDSRI)[1]. It is frequently monitored in pharmaceutical formulations containing pip...

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeOPP-NO) (CAS 75051-59-1) is a highly scrutinized Nitrosamine Drug Substance-Related Impurity (NDSRI)[1]. It is frequently monitored in pharmaceutical formulations containing piperazine derivatives, such as the antifungal itraconazole[2]. Due to the inherent instability of the N-NO bond, researchers frequently encounter unexpected degradation of this compound in solution, leading to inaccurate trace-level quantification and assay failure[3].

As an application scientist, understanding why a molecule degrades is the first step to preventing it. This guide provides mechanistic insights and self-validating protocols to stabilize MeOPP-NO during sample preparation and LC-MS/MS analysis.

Mechanistic Degradation Pathways

To troubleshoot degradation, we must first map the vulnerabilities of the nitrosopiperazine structure. The N-NO bond is highly susceptible to photolytic cleavage, acid-catalyzed protonation, and thermal decomposition.

G MeOPP 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Intact NDSRI) UV UV/Visible Light (230 nm & 340 nm) PhotoDeg Photolytic Cleavage (N-NO Bond Breakage) MeOPP->PhotoDeg Protonation Protonation of N-NO (H-bonding) MeOPP->Protonation ThermalDeg Thermal Decomposition MeOPP->ThermalDeg UV->PhotoDeg Acid Acidic Environment (pH < 4) Acid->Protonation Heat Thermal Stress (> 100°C) Heat->ThermalDeg Radicals Amine Radical + NO• PhotoDeg->Radicals Denitrosated Denitrosated Piperazine Protonation->Denitrosated ThermalDeg->Denitrosated

Mechanistic degradation pathways of 1-(4-Methoxyphenyl)-4-nitrosopiperazine.

Troubleshooting Guide & FAQs

Q1: My calibration curve for 1-(4-Methoxyphenyl)-4-nitrosopiperazine shows a non-linear drop-off at lower concentrations. What causes this rapid loss? Root Cause: The most common culprit is photodegradation. Nitrosamines exhibit two distinct UV absorption peaks: a strong transition at ~230 nm (π → π) and a weaker transition at ~330-340 nm (n → π)[4]. Ambient laboratory lighting (especially fluorescent bulbs with UV emission) provides sufficient energy to induce 5, generating an amine radical and nitric oxide[5]. Because photodegradation follows pseudo-first-order kinetics, the relative percentage of loss is much more pronounced at trace concentrations (e.g., < 10 ng/mL), causing the low end of your calibration curve to drop off. Corrective Action:

  • Transition all sample preparation to amber glassware or low-actinic vessels.

  • Ensure autosampler compartments are completely opaque.

  • If handling standard powders, work under UV-filtered (yellow) lighting.

Q2: We observe inconsistent recoveries when extracting the compound from an acidic matrix. Is the compound unstable at low pH? Root Cause: Yes. While nitrosamines are generally stable at neutral pH, highly acidic environments (pH < 4) accelerate degradation. Acidic solutions provide abundant protons (H+) that hydrogen-bond with the oxygen of the nitroso group. This 5, making the molecule highly susceptible to both thermal and photolytic degradation[5]. Furthermore, in the presence of nucleophiles or reducing agents in the matrix, acid-catalyzed denitrosation can occur, reverting the compound to its secondary amine precursor. Corrective Action:

  • Buffer the sample matrix to a neutral pH (pH 7.0 - 8.0) prior to extraction.

  • Avoid using strong acids (like concentrated TFA or HCl) during sample crash or solid-phase extraction (SPE) elution steps[6].

Q3: We use an evaporation step (nitrogen blowdown at 50°C) to concentrate our samples, but we are losing the analyte. Is it volatilizing or degrading? Root Cause: It is primarily degrading. While some low-molecular-weight nitrosamines (like NDMA) are volatile, larger nitrosopiperazines like MeOPP-NO (MW 221.26) have low vapor pressures[2]. However, 7 is well-documented and follows Arrhenius temperature dependence[7]. Prolonged exposure to heat, especially in the presence of trace metals or acidic modifiers from the eluent, catalyzes the breakdown of the piperazine ring or the N-NO bond. Corrective Action:

  • Perform nitrogen blowdown at ambient temperature (≤ 30°C).

  • Alternatively, utilize Solid Supported Liquid Extraction (SLE) or Hydrophilic Interaction Liquid Chromatography (HILIC) to bypass large-volume aqueous evaporation altogether[3].

Quantitative Degradation Kinetics Summary

To contextualize the stability of nitrosopiperazines, the following table synthesizes the impact of environmental factors on degradation rates based on established nitrosamine behavior.

Environmental StressorConditionPrimary MechanismEstimated Impact on Half-Life (t1/2)Mitigation Strategy
UV/Vis Light Ambient Lab Light (Unshielded)Photolytic N-NO cleavage (n → π* transition)Rapid loss (t1/2 < 2 hours)Use amber vials; UV-filtered lighting.
pH Extremes pH < 3.0Protonation-induced bond weakeningModerate loss (t1/2 ~ 12-24 hours)Buffer matrix to pH 7.0 - 8.0.
Thermal Stress > 50°C during concentrationThermal decompositionModerate loss (t1/2 ~ 4-8 hours)Evaporate at ≤ 30°C; store at 4°C.
Oxidative Matrix Presence of H2O2 / RadicalsHydroxyl radical (HO•) attackRapid loss (t1/2 < 1 hour)Add quenching agents (e.g., ascorbic acid).
Self-Validating Stability-Indicating Protocol

To ensure the integrity of your analytical results, implement this self-validating workflow. This protocol incorporates internal checks to differentiate between matrix suppression and actual chemical degradation.

Step 1: Preparation of Isotope-Labeled Internal Standard (ISTD) Rationale: A stable isotope-labeled standard (e.g., D4-labeled nitrosopiperazine) is mandatory[6]. It co-elutes with the analyte and undergoes the exact same degradation pathways, correcting for any unavoidable loss during prep.

  • Dissolve the ISTD in LC-MS grade methanol to create a 1 mg/mL stock. Store at -20°C in an amber glass vial.

  • Spike the ISTD into the sample matrix before any extraction or pH adjustment steps.

Step 2: Matrix Buffering and Extraction Rationale: Neutralizing the pH prevents acid-catalyzed denitrosation, while extraction isolates the analyte from reactive matrix components.

  • Aliquot 1.0 mL of the sample into a 2.0 mL amber microcentrifuge tube.

  • Add 100 µL of 1M Ammonium Bicarbonate buffer (pH 7.8) to neutralize the solution. Vortex for 10 seconds.

  • Perform Liquid-Liquid Extraction (LLE) by adding 2.0 mL of Methyl tert-butyl ether (MTBE).

  • Shake for 5 minutes, then centrifuge at 4000 rpm for 5 minutes at 4°C.

Step 3: Low-Temperature Concentration Rationale: Prevents thermal decomposition during sample enrichment.

  • Transfer the upper organic layer to a clean amber glass tube.

  • Evaporate to dryness under a gentle stream of ultra-high purity nitrogen at exactly 25°C (Do not exceed 30°C).

  • Reconstitute in 200 µL of Initial Mobile Phase (e.g., 5% Methanol / 95% Water with 0.1% Formic acid). Note: Brief exposure to 0.1% formic acid in the autosampler at 4°C is acceptable for short-term stability.

Step 4: LC-MS/MS Analysis with System Suitability Checks Rationale: Verifies that the instrument itself is not causing thermal degradation in the ion source.

  • Inject a "System Suitability" standard containing the intact nitrosamine and its secondary amine precursor.

  • Monitor the secondary amine transition. If the secondary amine signal increases over sequential injections of the pure nitrosamine standard, thermal degradation is occurring in the MS electrospray source (ESI). Lower the source temperature (e.g., from 500°C to 350°C).

Workflow Start Raw Sample Matrix ISTD Spike Stable Isotope ISTD (Corrects for losses) Start->ISTD Buffer Buffer to pH 7.8 (Prevents acid denitrosation) ISTD->Buffer Extract LLE with MTBE (Isolates from matrix) Buffer->Extract Evap N2 Evaporation at 25°C (Prevents thermal degradation) Extract->Evap Analyze LC-MS/MS Analysis (Amber vials, 4°C autosampler) Evap->Analyze

Self-validating sample preparation workflow for nitrosopiperazine quantification.

References
  • Effect of pH on UV Photodegradation of N-Nitrosamines in Water. oak.go.kr.5

  • Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes. pacewater.com. 4

  • 1-(4-methoxyphenyl)-4-nitrosopiperazine | 75051-59-1. ChemicalBook. 1

  • Itraconazole-impurities. Pharmaffiliates. 2

  • US20140199220A1 - Thermal destruction of nitrosamine in CO2 capture. Google Patents. 7

  • Trace-level quantification of N-nitrosopiperazine in treated wastewater. scholaris.ca. 3

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP). MDPI. 6

Sources

Troubleshooting

Purification strategies for removing 1-(4-Methoxyphenyl)-4-nitrosopiperazine from APIs

Technical Support Guide: Purification Strategies for 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MNP) Executive Summary & Impurity Profile The Challenge: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MNP) is a mutagenic impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification Strategies for 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MNP)

Executive Summary & Impurity Profile

The Challenge: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MNP) is a mutagenic impurity belonging to the "Cohort of Concern" (ICH M7). It typically forms during the synthesis of APIs containing the 1-(4-methoxyphenyl)piperazine moiety (e.g., Itraconazole, Posaconazole intermediates) when exposed to nitrosating agents (nitrites) under acidic conditions.

Impurity Characteristics:

  • Structure: N-nitroso derivative of a secondary amine.[1]

  • Physicochemical Nature: Lipophilic (LogP ~1.4–3.4), significantly less basic than its parent amine due to the electron-withdrawing nitroso group.

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; slightly soluble in water.[1]

  • Criticality: Regulatory limits are in the nanogram/day range (e.g., 18 ng/day or 26.5 ng/day depending on specific regulatory assessment), requiring high-efficiency purification.

Diagnostic & Root Cause Analysis

Q: I am detecting MNP in my final API. Where is it coming from? A: MNP is rarely a contaminant in raw materials; it is almost always a process-generated impurity.[1]

  • Precursor: The secondary amine 1-(4-methoxyphenyl)piperazine .[1]

  • Trigger: Presence of nitrites (

    
    ) in acidic media (pH < 4).[1]
    
  • Sources:

    • Sodium Nitrite: Used in previous steps (e.g., diazotization) and carried over.[1]

    • Contaminated Reagents: Sodium azide often contains nitrite traces.[1]

    • Water/Solvents: Municipal water or recycled solvents containing nitrites.[1]

    • Excipients: Microcrystalline cellulose or lactose in formulation stages (if detecting in drug product).

Q: Why is my standard recrystallization not removing it? A: Nitrosamines can co-crystallize with the parent API if the crystal lattice structure is similar, or they may become occluded within the crystal.[1] Furthermore, if your recrystallization solvent is non-polar, the lipophilic MNP may have similar solubility to your API, leading to poor rejection.

Purification Strategies (Troubleshooting & Protocols)

Strategy A: pH-Controlled Liquid-Liquid Extraction (LLE)

Best for: Intermediate stages where the API/Intermediate is a base.

The Logic: The parent amine (piperazine derivative) is a strong base (


).[1] The MNP impurity, due to the N-nitroso group, has significantly reduced basicity at the piperazine nitrogen. We exploit this 

.[1]

Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

  • Acidic Wash (The Critical Step):

    • Wash the organic phase with dilute aqueous acid (e.g., 0.5N HCl or Acetic Acid, pH ~3–4).

    • Mechanism:[1][2][3][4] The parent amine protonates (

      
      ) and partitions into the aqueous phase.[1] The MNP (neutral/weakly basic) tends to remain in the organic phase.[1]
      
    • Note: If your API is the piperazine derivative, save the aqueous layer .[1]

  • Recovery:

    • Separate layers.[1]

    • Basify the aqueous layer (pH > 10) using NaOH or

      
       to precipitate the purified parent amine.
      
    • Extract the purified amine back into a clean organic solvent.[1]

Strategy B: Adsorption (Activated Carbon/Resins)

Best for: Final polishing of neutral APIs or when LLE is not feasible.[1]

Q: Which carbon should I use? A: Not all carbons are equal. For nitrosamines, coconut shell-based activated carbon with a high micropore volume is superior due to the small molecular size of MNP (~221 Da).

Protocol:

  • Slurry Preparation: Dissolve API in a solvent where it is freely soluble (Methanol or Ethanol).[1]

  • Dosage: Add Activated Carbon (e.g., 5–10% w/w relative to API).[1]

  • Conditions: Stir at elevated temperature (40–50°C) for 2–4 hours. Heat improves kinetic adsorption.[1]

  • Filtration: Filter hot through a 0.45 µm membrane (e.g., Celite bed) to remove carbon fines.[1]

  • Validation: Test filtrate by LC-MS/MS.

Data: Typical Removal Efficiencies

MethodTarget Impurity LevelProsCons
Acidic Extraction < 1 ppmHigh throughput, scalableRequires ionizable API
Activated Carbon < 50 ppbGentle, removes trace levelsYield loss (API adsorption)
Silica Gel Flash < 100 ppmGood bulk cleanupHigh solvent waste, low resolution for MNP

Process Optimization & Prevention

Q: Can I prevent MNP formation instead of purifying it? A: Yes, prevention is the regulatory preferred approach (Quality by Design).[1]

Scavenger Protocol: Add a nitrite scavenger to the reaction mixture before adding any acidic reagents.[1]

  • Aqueous Systems: Ascorbic Acid (Vitamin C).[1] It reduces nitrous acid (

    
    ) to Nitric Oxide (
    
    
    
    ), which is non-nitrosating.[1]
  • Organic Systems: Alpha-Tocopherol (Vitamin E).[1]

  • Ratio: Use 1.2 – 2.0 molar equivalents relative to the suspected nitrite content.[1]

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on API properties.

PurificationStrategy Start Detected MNP Impurity IsAPIBasic Is the API/Intermediate Basic? (pKa > 8) Start->IsAPIBasic AcidWash Strategy A: pH-Controlled Extraction (Dissolve in Organic, Wash with Acid) IsAPIBasic->AcidWash Yes CarbonTreat Strategy B: Adsorption (Activated Carbon / Resins) IsAPIBasic->CarbonTreat No CheckAq API moves to Aqueous Phase MNP stays in Organic AcidWash->CheckAq Basify Basify Aqueous Phase & Re-extract API CheckAq->Basify SolventSelect Dissolve in MeOH/EtOH Add 10% w/w Carbon CarbonTreat->SolventSelect Filter Filter & Recrystallize SolventSelect->Filter

[1]

Figure 2: MNP Formation & Inhibition Pathway

Caption: Mechanism of nitrosation and intervention points using scavengers.[1]

Formationpathway Amine 1-(4-Methoxyphenyl)piperazine (Secondary Amine) Reaction Nitrosation Reaction (N-N Bond Formation) Amine->Reaction Nitrite Nitrite Source (NaNO2 / Reagents) Nitrite->Reaction Acid Acidic Conditions (pH < 4) Acid->Reaction MNP MNP Impurity (Mutagenic) Reaction->MNP Scavenger Inhibitor: Ascorbic Acid (Reduces HNO2 to NO) Scavenger->Reaction Blocks

References

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs.[1] U.S. Food and Drug Administration.[1][5][6] Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1][7] EMA/409815/2020.[1] Link

  • Ashworth, I. W., et al. (2020).[1] Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development.[1] Link

  • Nanda, K. K., et al. (2021).[1] Strategic Approach for the Removal of N-Nitrosamine Impurities in Drug Substances and Drug Products.[1][5][7] Journal of Pharmaceutical Sciences.[1] Link

  • ChemicalBook. 1-(4-Methoxyphenyl)-4-nitrosopiperazine Properties and Solubility Data.Link

Sources

Optimization

Addressing carryover contamination of nitrosamines in chromatographic systems

Technical Support Center: Nitrosamine Impurity Analysis Topic: Troubleshooting & Remediation of Carryover Contamination in LC-MS/MS Systems Technical Lead: Dr. Aris Thorne, Senior Application Scientist Introduction In th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrosamine Impurity Analysis Topic: Troubleshooting & Remediation of Carryover Contamination in LC-MS/MS Systems Technical Lead: Dr. Aris Thorne, Senior Application Scientist

Introduction

In the trace analysis of nitrosamines (e.g., NDMA, NDEA, NMBA), "carryover" is not just a nuisance; it is a compliance risk. With regulatory limits often set in the low parts-per-billion (ppb) range (e.g., 26.5 ng/day intake limits), a carryover of even 0.01% from a high-concentration API standard can trigger a false positive in subsequent blank or sample injections.

This guide moves beyond basic "wash it more" advice. It dissects the physical chemistry of nitrosamine adsorption and provides a self-validating workflow to isolate and eliminate contamination sources.

Module 1: Diagnosis – The "Blank" Validation Protocol

The Problem: You see a peak at the retention time of NDMA in your blank injection. Is it carryover from the previous injection, or is it background contamination in your mobile phase?

The Logic:

  • Carryover is a function of the previous injection. It typically decreases exponentially with subsequent blank injections.

  • Background Contamination is a function of the system/solvents. It remains constant regardless of injection history.

Diagnostic Workflow (Graphviz Diagram):

DiagnosticWorkflow Start Observation: Peak in Blank Step1 Run '0 µL' Injection (Gradient only, no needle movement) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 Result1 Source: Mobile Phase/System (Not Carryover) Decision1->Result1 Yes Step2 Run 3x Solvent Blanks (Full injection cycle) Decision1->Step2 No Decision2 Does Peak Area Decrease? Step2->Decision2 Result2 Source: Autosampler Carryover (Adsorption) Decision2->Result2 Yes (Exponential Decay) Result3 Source: Column Memory Effect (Stationary Phase Trapping) Decision2->Result3 No (Random/Constant)

Figure 1: Decision tree for distinguishing between system background contamination and true chromatographic carryover.

Module 2: The Autosampler – Solvents & Surface Chemistry

Q: I have confirmed autosampler carryover. Why isn't my standard needle wash working?

A: Standard washes (e.g., 50:50 Methanol:Water) are often insufficient for nitrosamines because these impurities exhibit a "duality" of polarity. Small nitrosamines (NDMA) are polar, while larger ones (NDBA) are lipophilic. Furthermore, the API matrix itself can coat the needle, creating a hydrophobic surface that traps nitrosamines.

The Solution: The Dual-Wash Strategy Modern LC-MS systems (Agilent 1290, Waters Acquity, Thermo Vanquish) utilize a "Weak Wash" and "Strong Wash" architecture. You must optimize both.

Table 1: Optimized Wash Solvent Configurations for Nitrosamines

ParameterRecommended CompositionMechanism of Action
Weak Wash 95:5 Water:Methanol + 0.1% Formic AcidSolubility Matching: Matches the initial gradient conditions to prevent focusing issues or peak distortion. The acid helps keep silanols protonated.
Strong Wash 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic AcidChaotropic Cleaning: This "cocktail" attacks multiple solubility parameters. Acetone/IPA dissolves lipophilic residues; Formic Acid disrupts ionic interactions.
Dip Time > 10 secondsDiffusion: Allows time for the solvent to penetrate the boundary layer on the needle surface.

Critical Protocol:

  • Needle Seat Backflush: Ensure your method includes a seat backflush. The needle seat is a dead-volume trap where droplets of high-concentration API can reside.

  • Material Check: If using a standard stainless steel needle, consider switching to a passivated surface (e.g., PEEK-lined or ceramic-coated) if NDEA/NDBA carryover persists.

Module 3: Column & Gradient – The "Sawtooth" Clean-up

Q: The blank is clean immediately after the standard, but the nitrosamine peak reappears 2-3 runs later. Why?

A: This is "Column Memory" or "Ghosting." The analyte is retained strongly on the column or in the column frits and elutes slowly over multiple gradient cycles. This is common with Phenyl-Hexyl columns often used for nitrosamine separation.

The Solution: Sawtooth Gradient Steps Do not simply end your run at 95% B. You must oscillate the organic composition to disrupt the equilibrium of adsorbed analytes.

Protocol: The "Sawtooth" Wash Step Add this sequence to the end of your analytical method (post-elution):

  • Ramp: 95% B for 2 minutes.

  • Drop: 10% B for 1 minute (Re-equilibrate surface).

  • Ramp: 95% B for 2 minutes (Second strip).

  • Final: Return to initial conditions.

Scientific Rationale: Rapid changes in solvation strength (swelling/collapsing of the stationary phase ligands) are more effective at dislodging trapped analytes than a static high-organic hold.

Module 4: The Mass Spectrometer – Source Contamination

Q: My blanks are high, but bypassing the LC shows the background is clean. The LC is clean. Where is the signal coming from?

A: The contamination may be in the Divert Valve or the Ion Source housing. If you continuously spray high-concentration API into the source, it accumulates.

Diagram: Divert Valve Logic (Graphviz)

DivertValve cluster_prevention Prevention Logic LC_Flow LC Flow Valve Divert Valve LC_Flow->Valve Waste Waste (0-2 min & >8 min) Valve->Waste Default Position (Protect Source) MS_Source MS Source (2-8 min) Valve->MS_Source Acquisition Window (Nitrosamines Only) Warning CRITICAL: Never spray API peak into MS Source

Figure 2: Proper divert valve timing is the single most effective hardware protection strategy against carryover.

Remediation Protocol:

  • Valve Cleaning: Manually toggle the divert valve while pumping 50:50 Methanol:Water. The rotor seal in the valve can trap particulates.

  • Source Wipe-down: If the API peak was accidentally sprayed into the source, a simple "bake-out" is rarely sufficient. Physically wipe the ion source shield and capillary cap with 50:50 Methanol:Water.

References

  • United States Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities. USP-NF. Link

  • Waters Corporation. (2020). Nitrosamines Analysis with LC-MS/MS: Control and Methodology. Application Note. Link

  • Agilent Technologies. (2023).[1] Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. Application Note 5994-6298EN. Link

  • Thermo Fisher Scientific. (2019).[2] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. FDA Method Adaptation. Link

Sources

Troubleshooting

Optimizing ionization parameters for 1-(4-Methoxyphenyl)-4-nitrosopiperazine detection

Topic: Optimization of Ionization & Detection Parameters for NDSRIs Ticket ID: NDSRI-221-OPT Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary You are analyzing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Ionization & Detection Parameters for NDSRIs Ticket ID: NDSRI-221-OPT Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are analyzing 1-(4-Methoxyphenyl)-4-nitrosopiperazine (hereafter referred to as MeNP-NPZ ), a Nitrosamine Drug Substance-Related Impurity (NDSRI).[1] Unlike small volatile nitrosamines (like NDMA), MeNP-NPZ is a semi-volatile, polar impurity often found in piperazine-containing APIs (e.g., Itraconazole, Posaconazole precursors).

Critical Challenge: The N-nitroso group is thermally labile. Improper ionization parameters will cause in-source fragmentation , leading to false negatives or poor sensitivity. This guide replaces standard template advice with specific, molecule-centric optimization protocols.

Module 1: Ion Source Selection & Optimization
FAQ: ESI vs. APCI — Which should I use for MeNP-NPZ?

Recommendation: Electrospray Ionization (ESI) in Positive Mode.

Technical Rationale: While APCI is often the gold standard for volatile nitrosamines (NDMA, NDEA), MeNP-NPZ has a molecular weight of ~221 Da and contains a basic piperazine nitrogen and a methoxy group. These moieties protonate readily (


) under ESI conditions. APCI requires higher vaporization temperatures (

C) which significantly increases the risk of degrading the N-N=O bond before the analyte enters the vacuum, causing signal loss.
Troubleshooting: "I see high background noise or low signal intensity."

Root Cause: Thermal degradation in the source or suboptimal solvation.

Protocol: Thermal Preservation Tuning Do not use the "Auto-Tune" settings for small molecules, as they often default to maximum heat. Follow this manual ramp:

  • Gas Temperature: Start at 250°C (Standard is often 350°C).

  • Step-Wise Ramp: Increase in 20°C increments while monitoring the transition

    
    .
    
  • Cut-off Point: Stop immediately when the signal plateaus or drops. For nitrosopiperazines, the optimal window is typically 300°C - 325°C .

  • Nebulizer Pressure: Maintain high pressure (45-50 psi) to aid desolvation at these lower temperatures.

Module 2: Mobile Phase & Column Chemistry
FAQ: Which column separates MeNP-NPZ from the API matrix?

Recommendation: Phenyl-Hexyl or Biphenyl phases.

Causality: C18 columns often fail to retain polar nitrosamines sufficiently to separate them from the massive API peak. The Phenyl-Hexyl phase utilizes


 interactions with the methoxyphenyl ring of your analyte, providing a unique selectivity mechanism that pulls MeNP-NPZ away from the API void volume.
Data Summary: Mobile Phase Modifier Impact

We compared signal-to-noise (S/N) ratios for MeNP-NPZ (


) across three additive systems.
Mobile Phase AdditivepHS/N RatioObservation
0.1% Formic Acid ~2.7125:1 Recommended. Best protonation efficiency for the piperazine ring.
10mM Ammonium Formate~6.485:1Acceptable, but reduced ionization efficiency due to higher pH.
0.1% Acetic Acid~3.290:1Lower volatility than formic acid; slightly broader peaks.

Critical Warning: Avoid ammonium acetate if possible. Acetate adducts can suppress the protonated ion signal in nitrosamine analysis.

Module 3: MRM Transitions & Fragmentation Physics
The Physics of MeNP-NPZ Fragmentation

To detect this molecule, you must target the specific bond energies of the nitroso group.

  • Precursor Ion (

    
    ):  222.1 m/z
    
  • Primary Fragment (Quantifier): 192.1 m/z (Loss of NO radical,

    
    30 Da).
    
  • Secondary Fragment (Qualifier): 150.1 m/z (Piperazine ring cleavage/loss of propene equivalent).

Visualization: Fragmentation & Optimization Workflow

The following diagram illustrates the critical decision path for optimizing detection and the physical fragmentation pathway of the molecule.

MeNP_Optimization Start Start: MeNP-NPZ Detection Source Ion Source: ESI (+) Start->Source Temp_Check Source Temp < 325°C? Source->Temp_Check Degradation Risk: In-Source Denitrosation (Loss of NO before Q1) Temp_Check->Degradation No (Too Hot) Precursor Precursor Selection [M+H]+ = 222.1 m/z Temp_Check->Precursor Yes (Optimized) Collision Collision Cell (CID) Energy: 15-25 eV Precursor->Collision Fragment_1 Quantifier: 192.1 m/z (Loss of NO•) Collision->Fragment_1 Primary Path Fragment_2 Qualifier: 150.1 m/z (Ring Cleavage) Collision->Fragment_2 Secondary Path

Figure 1: Optimization logic flow and fragmentation pathway for MeNP-NPZ. Note the critical temperature check to prevent in-source denitrosation.

Module 4: Advanced Troubleshooting (Self-Validating Protocols)
Issue: "My Quantifier/Qualifier ratio is unstable."

Diagnosis: This often indicates co-eluting matrix interference or isobaric contamination .

Validation Step (Divert Valve Protocol):

  • Inject a solvent blank. If peaks appear, you have carryover (check needle wash).

  • Inject your API matrix without the impurity spike.

  • Monitor the transition 222.1 -> 192.1.

  • Action: If you see a peak in the matrix blank, your API may be fragmenting in-source to mimic the impurity (false positive).

    • Fix: Increase chromatographic resolution (switch to Methanol instead of ACN to change selectivity) or lower the source voltage (Fragmentor voltage) to reduce "soft" fragmentation of the API.

Issue: "I am losing linearity at low concentrations."

Diagnosis: Adsorption to glass or plastic surfaces. Nitrosamines are "sticky."

Validation Step (Surface Passivation):

  • Do not use standard clear glass vials for trace analysis (ppb levels).

  • Requirement: Use Amber Silanized Glass Vials or Low-Adsorption Polypropylene .

  • Solvent: Ensure your sample diluent contains at least 5-10% water. Pure organic solvents can increase adsorption of polar nitrosamines to container walls.

References
  • U.S. Food and Drug Administration (FDA). (2024).[2][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020 Rev.19. Retrieved from [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartan-containing pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (Methodology reference for piperazine-based nitrosamine extraction and MS parameters). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 1-(4-Methoxyphenyl)-4-nitrosopiperazine per ICH Q2(R1)

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with Nitrosamine Drug Substance-Related Impurities (NDSRIs). Following the1[1], the pharmaceutical industry faces stringent...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with Nitrosamine Drug Substance-Related Impurities (NDSRIs). Following the1[1], the pharmaceutical industry faces stringent mandates to detect and quantify complex NDSRIs at trace levels.

One such critical impurity is 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) , a specific nitrosamine degradant associated with piperazine-containing active pharmaceutical ingredients (APIs) like the antifungal drug Itraconazole[2][3]. Unlike volatile, small-molecule nitrosamines (e.g., NDMA), this NDSRI is a larger, non-volatile molecule (MW 221.26 g/mol ). This structural reality fundamentally dictates our analytical approach.

This guide objectively compares the performance of targeted LC-MS/MS against alternative platforms and provides a comprehensive, self-validating protocol aligned with 4[4].

Methodological Comparison: Causality Behind the Choice

To establish a robust control strategy, we must evaluate the available analytical platforms based on the physicochemical properties of the target NDSRI.

Analytical PlatformIonization / DetectionSensitivity (LOD)Matrix InterferenceSuitability for 1-(4-Methoxyphenyl)-4-nitrosopiperazine
Targeted LC-MS/MS (Triple Quad) ESI or APCI / MRMUltra-High (< 1 ng/mL)Moderate (Requires optimized chromatography)Optimal. Thermally stable analysis; exceptional sensitivity for trace NDSRI detection.
GC-MS/MS EI / MRMHighLowSub-optimal. The high molecular weight and polarity of the piperazine derivative lead to poor volatility and high risk of thermal degradation in the inlet.
LC-HRMS (Orbitrap/Q-TOF) ESI / PRM or Full ScanHigh (1-5 ng/mL)Very LowAlternative. Excellent for untargeted screening and resolving complex matrix isobaric interferences, but lower absolute sensitivity compared to Triple Quad MRM.

Causality Insight: We select UHPLC-MS/MS (Triple Quadrupole) operated in Multiple Reaction Monitoring (MRM) mode as the primary method. The causality is straightforward: GC-MS/MS risks thermal degradation of both the API and the nitrosamine, potentially generating artifactual nitrosamines in the hot injection port. LC-MS/MS avoids thermal stress entirely and provides the requisite sub-ppm sensitivity demanded by FDA acceptable intake (AI) limits[5].

Workflow Visualization

ValidationWorkflow API Itraconazole Matrix Prep Sample Extraction & Isotope Spiking API->Prep LC UHPLC Separation Prep->LC MS ESI-MS/MS Detection LC->MS Val ICH Q2(R1) Validation MS->Val Spec Specificity & DL/QL Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc

Fig 1. Analytical workflow and ICH Q2(R1) validation logic for NDSRI quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness, the protocol must be a self-validating system. This requires incorporating stable-isotope-labeled internal standards (SIL-IS) to dynamically correct for matrix effects and extraction losses during every run.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation & Extraction):

  • Causality: Itraconazole is highly hydrophobic. We must precipitate the bulk API while keeping the trace NDSRI in solution to prevent ion suppression in the MS source.

  • Step 1: Accurately weigh 100 mg of Itraconazole API into a 15 mL polypropylene centrifuge tube.

  • Step 2: Add 1.0 mL of Methanol containing 10 ng/mL of the internal standard (1-(4-Methoxyphenyl)-4-nitrosopiperazine-d4). Self-validation mechanism: The d4-IS tracks extraction recovery and ionization suppression simultaneously. If the IS area drops unexpectedly, the system flags a matrix effect issue before false negatives are reported.

  • Step 3: Vortex vigorously for 5 minutes to ensure complete dispersion, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Step 4: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

2. UHPLC Separation:

  • Column: C18, 1.7 µm, 2.1 x 100 mm. Causality: The sub-2-micron particle size provides the high peak capacity necessary to chromatographically resolve the NDSRI from the massive, tailing API peak.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

3. MS/MS Detection (Positive ESI):

  • Capillary Voltage: 3.5 kV. Source Temperature: 400°C.

  • Transitions (MRM):

    • Quantifier: m/z 222.1 → m/z 122.1

    • Qualifier: m/z 222.1 → m/z 150.1

ICH Q2(R1) Validation Data

Validation of the analytical procedure demonstrates its suitability for its intended purpose[4]. Below is the representative validation data for 1-(4-Methoxyphenyl)-4-nitrosopiperazine in an Itraconazole matrix, strictly adhering to ICH Q2(R1) parameters.

Specificity & Limits (DL/QL)

Specificity was established by analyzing blank matrix, API matrix, and matrix spiked with the NDSRI. No interfering peaks were observed at the retention time of the analyte, confirming the resolving power of the MRM transitions.

  • Detection Limit (DL): 0.3 ng/mL (S/N > 3)

  • Quantitation Limit (QL): 1.0 ng/mL (S/N > 10)

Linearity and Range

Evaluated across six concentration levels from the QL to 150% of the specification limit.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Statistical Output
1.0 (QL)0.052Slope (m): 0.0515
5.00.258Y-Intercept (c): 0.0012
10.00.511Correlation Coefficient (R²): 0.9994
20.01.035Residual Sum of Squares: < 2.0%
50.02.580Range: 1.0 ng/mL to 100.0 ng/mL
100.05.145Meets ICH Q2(R1) criteria (R² > 0.995)
Accuracy (Recovery)

Accuracy was assessed by spiking the Itraconazole API with known amounts of 1-(4-Methoxyphenyl)-4-nitrosopiperazine at three levels (50%, 100%, and 150% of the target limit).

Spike LevelAmount Added (ng/mL)Amount Recovered (ng/mL)% Recovery% RSD (n=3)
50%15.014.798.0%2.1%
100%30.029.598.3%1.8%
150%45.045.8101.8%1.5%

Causality Insight: The highly consistent recovery (~98-101%) validates the choice of the d4-internal standard, which perfectly compensates for any ion suppression caused by residual Itraconazole co-eluting into the ESI source.

Precision (Repeatability & Intermediate Precision)
ParameterConcentration (ng/mL)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6, Diff. Analyst/Day)
QL Level1.06.5%7.2%
100% Target30.01.9%2.4%
Robustness

Deliberate variations in mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.05 mL/min) resulted in a resolution > 2.0 between the NDSRI and adjacent matrix peaks, confirming method reliability during normal usage as mandated by4[4].

Conclusion

For the quantification of the NDSRI 1-(4-Methoxyphenyl)-4-nitrosopiperazine, targeted LC-MS/MS significantly outperforms GC-MS/MS and LC-HRMS in terms of thermal stability, absolute sensitivity, and routine applicability. By embedding self-validating mechanisms like stable isotope dilution and adhering strictly to ICH Q2(R1) guidelines, this methodology ensures absolute data integrity, allowing drug development professionals to confidently meet evolving regulatory thresholds[6].

References

  • FDA, "Control of Nitrosamine Impurities in Human Drugs," fda.gov. 1

  • PharmTech, "What Does the FDA's Recent Update of the Nitrosamine Guidance Convey?," pharmtech.com. 6

  • European Medicines Agency / ICH, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology," europa.eu. 4

  • Pharmaffiliates, "75051-59-1 | Product Name : 1-(4-Methoxyphenyl)-4-nitrosopiperazine," pharmaffiliates.com. 2

Sources

Comparative

Definitive Guide: Limit of Detection (LOD) &amp; Quantitation (LOQ) for Nitrosopiperazine

Executive Summary: The Nitrosamine Challenge Nitrosopiperazine (NPZ), a cyclic N-nitrosamine, represents a critical quality attribute in drug development, particularly for piperazine-containing active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrosamine Challenge

Nitrosopiperazine (NPZ), a cyclic N-nitrosamine, represents a critical quality attribute in drug development, particularly for piperazine-containing active pharmaceutical ingredients (APIs). Unlike volatile nitrosamines like NDMA, NPZ is semi-volatile and highly polar , creating unique analytical hurdles.

This guide objectively compares the industry-standard LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methodology against GC-MS/MS alternatives. It provides a self-validating framework for establishing LOD and LOQ values that meet stringent FDA and EMA regulatory thresholds (typically < 26.5 ng/day).

Strategic Comparison: LC-MS/MS vs. GC-MS/MS

For Nitrosopiperazine, the choice of instrument dictates the sensitivity floor and the risk of false positives.

The "Product" (Recommended): LC-MS/MS (APCI/ESI)

Why it wins: NPZ is thermally unstable compared to simple dialkyl nitrosamines. LC-MS/MS avoids the high-temperature injection port of GC, preventing in situ formation of nitrosamines from precursors (artifact formation).

The Alternative: GC-MS/MS

Why it struggles: While excellent for volatile NDMA, GC-MS/MS requires derivatization for polar NPZ to improve peak shape and sensitivity. High injector temperatures can degrade the parent drug into NPZ, causing false positives.

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quad) GC-MS/MS (Headspace/Liquid)
Suitability for NPZ High (Handles polarity/thermal instability)Low/Medium (Requires derivatization)
Sensitivity (LOQ) 0.1 – 1.0 ppb (ng/g)5.0 – 20.0 ppb
Artifact Risk Low (Ambient ionization)High (Thermal degradation in injector)
Matrix Effects Moderate (Ion suppression possible)Low (Cleaner background)
Throughput High (Direct injection possible)Medium (Longer run times)

Experimental Protocol: The Self-Validating Workflow

To achieve an LOQ < 1 ppb, you must control the signal-to-noise ratio (S/N) at the source.

A. Sample Preparation (Critical Path)

Direct injection is often insufficient for trace analysis. Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Extraction: Dissolve API in water/methanol.

  • Clean-up (SPE): Use a polymeric reversed-phase cartridge (e.g., HLB).

    • Condition: Methanol -> Water.[1]

    • Load: Sample solution.

    • Wash: 5% Methanol in Water (Removes salts/polar matrix).

    • Elute: 100% Methanol (Elutes NPZ).

  • Concentration: Evaporate eluate under nitrogen at 40°C and reconstitute in mobile phase (initial conditions).

B. LC-MS/MS Parameters[2][3][4][5][6][7][8][9]
  • Column: Biphenyl or Phenyl-Hexyl (Superior selectivity for nitrosamines over C18).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Methanol.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitrosamines to reduce matrix suppression, though ESI is acceptable for highly polar NPZ.

  • MRM Transitions (NPZ):

    • Quantifier: m/z 116.1 → 86.1

    • Qualifier: m/z 116.1 → 58.1

Visualizing the Analytical Pathway

NPZ_Workflow Sample Drug Substance (API) Prep Sample Prep (SPE/LLE) Sample->Prep Dissolve LC LC Separation (Biphenyl Column) Prep->LC Inject Ion Ionization (APCI/ESI) LC->Ion Elute MS MS/MS Detection (MRM Mode) Ion->MS Filter Data Data Processing (S/N Calculation) MS->Data Quantify

Caption: Figure 1. Optimized analytical workflow for Nitrosopiperazine determination, prioritizing matrix removal and selective ionization.

Determining LOD and LOQ: The Calculation

Do not rely solely on software outputs. Verify using the ICH Q2(R1/R2) approaches.

Method 1: Signal-to-Noise (S/N) Approach (Most Common)

Best for baseline noise that is visible and measurable.

  • Preparation: Prepare a series of low-concentration standards (e.g., 0.1, 0.2, 0.5, 1.0 ppb).

  • Measurement: Inject each standard (n=3).

  • Calculation: Measure the height of the analyte peak (

    
    ) and the amplitude of the baseline noise (
    
    
    
    ) over a distance of 20 times the peak width.
  • Definitions:

    • LOD: Concentration where

      
      [2]
      
    • LOQ: Concentration where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [2][3][4][5]
      
Method 2: Standard Deviation of the Response (SD) Approach

Best for high-background methods where "noise" is hard to define visually.

  • Calibration: Construct a calibration curve in the low range (near expected LOD).

  • Regression: Obtain the Slope (

    
    ) and Standard Deviation of the y-intercept (
    
    
    
    ).
  • Formulas:

Validation of the LOQ (The Trust Pillar)

An LOQ is only valid if it is accurate and precise . You must prove it:

  • Precision: Inject the LOQ standard 6 times. The %RSD (Relative Standard Deviation) must be ≤ 10-15%.[3]

  • Accuracy: Spike the matrix at the LOQ level. Recovery must be within 80-120%.[6]

Decision Logic for Method Selection

Method_Selection Start Start: Select Method for NPZ Volatile Is the Nitrosamine Volatile? Start->Volatile Thermal Is the API Thermally Unstable? Volatile->Thermal No (e.g., NPZ) GC GC-MS/MS (Headspace) Volatile->GC Yes (e.g., NDMA) LC LC-MS/MS (APCI/ESI) Thermal->LC Yes (Risk of Artifacts) Thermal->LC No (NPZ requires derivatization for GC)

Caption: Figure 2. Decision tree highlighting why LC-MS/MS is the preferred path for Nitrosopiperazine (NPZ) due to volatility and thermal stability constraints.

References

  • U.S. Food and Drug Administration (FDA). (2023).[7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[8] Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by LC-MS/MS. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Comparative Mutagenic Potency Guide: 1-(4-Methoxyphenyl)-4-nitrosopiperazine vs. NDMA

This guide provides a rigorous technical comparison of the mutagenic potency, mechanism of action, and regulatory classification of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MNPZ) versus the reference potent mutagen N-Nit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the mutagenic potency, mechanism of action, and regulatory classification of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MNPZ) versus the reference potent mutagen N-Nitrosodimethylamine (NDMA) .[1][2]

[1][2]

Executive Summary

In the landscape of pharmaceutical impurities, NDMA serves as the high-potency "gold standard" for mutagenicity, characterized by a low Acceptable Intake (AI) of 96 ng/day .[2] In contrast, 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MNPZ) , a Nitrosamine Drug Substance Related Impurity (NDSRI) often associated with piperazine-based APIs (e.g., Itraconazole), exhibits a distinct structure-activity relationship (SAR).[2]

Current regulatory frameworks (EMA/FDA CPCA) and experimental data classify MNPZ as a Category 3 nitrosamine with an AI of 400 ng/day .[2] While both compounds are mutagenic, MNPZ is significantly less potent than NDMA due to steric hindrance and metabolic activation kinetics. However, MNPZ poses a unique challenge: it is frequently undetectable in standard Ames tests, requiring "Enhanced Ames" conditions (Hamster S9, pre-incubation) for valid risk assessment.[1][2]

Chemical & Structural Analysis[3][4]

The mutagenic potential of nitrosamines dictates their regulatory limits. This potential is governed by the ease of metabolic activation (alpha-hydroxylation) and the stability of the resulting DNA-alkylating species.[1]

Comparative Properties Table
FeatureN-Nitrosodimethylamine (NDMA)1-(4-Methoxyphenyl)-4-nitrosopiperazine (MNPZ)
CAS Number 62-75-975051-59-1
Structure Small, dialkyl nitrosamine.[1][2]Cyclic nitrosamine with bulky aryl substituent.
Molecular Weight 74.08 g/mol 221.26 g/mol
CPCA Category Category 1 (High Potency)Category 3 (Moderate/Low Potency)
Acceptable Intake (AI) 96 ng/day 400 ng/day (Based on Class Limits)
Metabolic Driver CYP2E1 (Major)CYP2C19 / CYP2E1 (Complex kinetics)
Detection Challenge Standard Ames (Rat S9) often weak/negative; requires Hamster S9.[1][2]High False Negative Rate in Standard Ames; requires Enhanced conditions.
Structural Impact on Potency[2][3][4][5]
  • NDMA: The small methyl groups are highly accessible for alpha-hydroxylation by CYP2E1.[1][3] The resulting methyldiazonium ion is a "hard" alkylating agent that efficiently attacks the O6-position of guanine, leading to GC→AT transitions.

  • MNPZ: The 4-methoxyphenyl group introduces significant steric bulk and electronic donation.[1]

    • Steric Effect:[4] Hinders the approach of CYP enzymes to the alpha-carbons on the piperazine ring.

    • Electronic Effect: The methoxy group (electron-donating) stabilizes the phenyl ring but does not directly facilitate the alpha-hydroxylation required for diazonium formation.[1]

    • Ring Constraint: Alpha-hydroxylation leads to ring opening, forming a reactive intermediate that is less stable and less likely to reach DNA than the methyl diazonium ion of NDMA.[1]

Mechanistic Pathways: Activation & DNA Damage[1][7]

The following diagram illustrates the divergent activation pathways. NDMA follows a direct path to alkylation, while MNPZ involves a complex ring-opening mechanism that reduces its effective mutagenic dose at the DNA level.[1]

MutagenesisPathways NDMA NDMA (Small Dialkyl) NDMA_OH α-Hydroxylation (CYP2E1) NDMA->NDMA_OH Rapid MeDiaz Methyl Diazonium (Highly Reactive) NDMA_OH->MeDiaz Spontaneous DNA_NDMA O6-MeG Adduct (High Mutation Rate) MeDiaz->DNA_NDMA Direct Alkylation MNPZ MNPZ (Bulky NDSRI) MNPZ_OH α-Hydroxylation (CYP2C19/2E1) MNPZ->MNPZ_OH Sterically Hindered RingOpen Ring Opening (Unstable Intermediate) MNPZ_OH->RingOpen DNA_MNPZ DNA Adducts (Lower Efficiency) RingOpen->DNA_MNPZ Distant/Weak Interaction

Figure 1: Comparative metabolic activation pathways.[1][2] NDMA (Blue) generates a highly reactive methylating agent.[2] MNPZ (Red) undergoes ring opening, reducing the probability of successful DNA attack.[2]

Experimental Protocol: The "Enhanced Ames" Test

Standard Ames tests (OECD 471) using Rat S9 often fail to detect MNPZ due to insufficient metabolic activation or specific CYP isozyme requirements.[2] To validate MNPZ mutagenicity (or lack thereof) for regulatory submission, you must use the Enhanced Ames Assay .[2]

Protocol: Enhanced Nitrosamine Mutagenicity Assay

Objective: Maximize sensitivity for NDSRIs by optimizing metabolic activation and contact time.

Reagents & Systems:

  • Strains: S. typhimuriumTA1535 (Critical for nitrosamines) and E. coliWP2 uvrA (pKM101).[2][5][6]

    • Note: TA98 and TA100 are often insensitive to complex nitrosamines.

  • S9 Fraction: 30% Hamster Liver S9 (Induced with Phenobarbital/5,6-Benzoflavone).[1][2]

    • Why: Hamster liver has higher CYP2E1 activity and different metabolic profiles compared to Rat S9, essential for nitrosamine activation.[2]

  • Solvent: DMSO (Ensure concentration <1% to avoid toxicity).[2]

Step-by-Step Workflow:

  • Preparation: Thaw 30% Hamster S9 and keep on ice. Prepare MNPZ dilutions in DMSO.

  • Pre-Incubation (Critical Step):

    • Mix 0.1 mL bacterial culture + 0.5 mL S9 mix + 0.1 mL test article.

    • Incubate at 37°C for 30 minutes with shaking.

    • Mechanism:[7][4] Allows CYP enzymes to generate short-lived reactive intermediates in close proximity to bacteria before plating.[1]

  • Plating:

    • Add 2.0 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response is considered positive.[1]

Workflow Visualization

EnhancedAmes cluster_0 Enhanced Ames Protocol Step1 Step 1: System Setup Strains: TA1535, WP2 uvrA S9: 30% Hamster Liver Step2 Step 2: Pre-Incubation Mix Bacteria + S9 + MNPZ 30 mins @ 37°C (Shaking) Step1->Step2 Critical Optimization Step3 Step 3: Plating Add Top Agar -> Pour Plates Step2->Step3 Step4 Step 4: Analysis Score Revertants Criteria: ≥2x Control + Dose Response Step3->Step4

Figure 2: Enhanced Ames workflow highlighting the critical pre-incubation step and specific biological system requirements.

Regulatory Landscape & Risk Assessment[6][10]

Carcinogenic Potency Categorization Approach (CPCA)

Regulators (FDA/EMA) use the CPCA to assign AI limits when compound-specific rodent carcinogenicity data (TD50) is missing.[1][2]

  • MNPZ Classification:

    • Structure: N-nitroso-piperazine with a para-substituted aryl group at N4.[1]

    • Alpha-Hydrogens: Present at C2/C6 (secondary carbons).[1][2]

    • Score Calculation: The piperazine ring structure generally places these compounds in Potency Category 3 .

    • Limit: 400 ng/day .

Comparison to NDMA
  • NDMA (Category 1): 96 ng/day.[2][4][8]

  • MNPZ (Category 3): 400 ng/day.[2][8][9]

  • Implication: MNPZ is treated as approximately 4x less potent than NDMA. This allows for higher tolerance in drug specifications, provided the Enhanced Ames test confirms the CPCA prediction (or is negative).

Control Strategy

For drug development professionals dealing with MNPZ impurities (e.g., in Itraconazole or similar phenylpiperazine drugs):

  • Avoidance: Screen excipients for nitrites to prevent formation.

  • Scavengers: Use Ascorbic Acid in the formulation to inhibit nitrosation.

  • Testing: Do not rely on standard Ames. A negative standard Ames is insufficient for regulatory filing for NDSRIs; the Enhanced Ames data is required to argue for limits higher than 18 ng/day if the CPCA category is challenged.

References

  • European Medicines Agency (EMA). (2024).[2][5] Appendix 1 to the Q&A on Nitrosamine Impurities: Established Acceptable Intake Levels.Link

  • U.S. Food and Drug Administration (FDA). (2023).[2][5] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][2][8]Link[1][2]

  • Dobo, K. L., et al. (2022).[2] "Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities." Chemical Research in Toxicology, 35(3), 475–489.[1][2] Link[1][2]

  • Ponting, D. J., & Cross, K. P. (2021).[1][2] "Developing structure-activity relationships for N-nitrosamine activity." Computational Toxicology, 20, 100186.[1][2] Link[1][2]

  • Health Canada. (2024). Nitrosamine impurities in medications: Guidance on Acceptable Intakes.[3][10]Link[1][2]

Sources

Comparative

Cross-Validation of LC-MS vs. GC-MS for Nitrosamine Impurity Analysis: A Technical Guide

Executive Summary The Analytical Dilemma: In the trace analysis of mutagenic nitrosamines (e.g., NDMA, NDEA), relying on a single detection platform is a regulatory risk. While GC-MS has historically been the workhorse f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Analytical Dilemma: In the trace analysis of mutagenic nitrosamines (e.g., NDMA, NDEA), relying on a single detection platform is a regulatory risk. While GC-MS has historically been the workhorse for volatile impurities, the "Ranitidine Crisis" exposed its fatal flaw: thermal degradation of labile APIs into false-positive nitrosamines. Conversely, LC-MS/MS offers superior sensitivity for non-volatiles but suffers from matrix-induced ion suppression.

The Solution: This guide details a Cross-Validation Protocol —a systematic approach to using orthogonal methodologies to validate results, rule out artifacts, and ensure compliance with FDA and ICH M7 guidelines.

Part 1: The Technical Conflict

The Thermal Artifact (GC-MS Risk)

Gas Chromatography requires volatilization. For thermally unstable APIs (e.g., Ranitidine, Nizatidine), the high temperatures of the GC injector port (often >130°C) can trigger the breakdown of the drug molecule itself.

  • Mechanism: Ranitidine contains a nitro group and a dimethylamine moiety.[1] Under heat, these cleave and recombine to form NDMA in situ.

  • Result: False positives. A clean sample appears contaminated.

The Matrix Effect (LC-MS Risk)

Liquid Chromatography uses Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mechanism: Co-eluting matrix components (excipients, API fragments) compete for charge in the source.

  • Result: Ion Suppression (False Negatives) or Enhancement. A contaminated sample appears clean.

Part 2: Decision Logic & Workflow

Before initiating a study, use this logic tree to select the primary and validation methods.

NitrosamineDecisionTree Start Start: API/Drug Product Assessment IsVolatile Is the Nitrosamine Volatile? (e.g., NDMA, NDEA) Start->IsVolatile IsStable Is the API Thermally Stable at >150°C? IsVolatile->IsStable Yes LC_Method Primary: LC-MS/MS (APCI/ESI) Validation: Orthogonal LC Column IsVolatile->LC_Method No (e.g., NMBA) GC_Headspace Primary: GC-MS (Headspace) Validation: LC-MS/MS IsStable->GC_Headspace Yes (e.g., Sartans) IsStable->LC_Method No (e.g., Ranitidine) Validation CROSS-VALIDATION CHECK: Do results match within ±20%? GC_Headspace->Validation GC_Direct Primary: GC-MS (Direct Injection) Validation: LC-MS/MS LC_Method->Validation Pass Report Results Validation->Pass Yes Fail Investigate: 1. Artifacts (GC) 2. Suppression (LC) Validation->Fail No

Figure 1: Decision Matrix for selecting analytical platforms based on API stability and Nitrosamine volatility.

Part 3: Experimental Protocols (Cross-Validation)

Protocol A: The "Suspect" Screen (GC-MS/MS)

Use for: Volatile nitrosamines (NDMA, NDEA) in stable matrices (e.g., Valsartan).

  • System: Agilent 7890B GC / 7010B Triple Quad (or equivalent).

  • Injection: Headspace (HS) is preferred over direct injection to minimize matrix contamination.

  • Critical Parameter: HS Oven Temperature.

    • Standard: 80°C for 15 min.

    • Stress Test: If NDMA is detected, lower HS temp to 60°C. If NDMA signal drops disproportionately, suspect thermal artifact.

Protocol B: The "Confirming" Quantitation (LC-MS/MS)

Use for: Labile APIs (Ranitidine), non-volatiles (NMBA), or validating GC results.

  • System: SCIEX QTRAP 6500+ or Thermo Altis (Triple Quad).

  • Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 3.0 mm) or Waters HSS T3.

    • Why Biphenyl? Superior selectivity for separating NDMA from the solvent front and interfering amines.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[2]

    • B: 0.1% Formic acid in Methanol.[2]

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is strongly recommended over ESI for NDMA to reduce ion suppression and improve sensitivity for small, non-polar molecules.

Protocol C: The Cross-Validation Workflow

Objective: To confirm if a positive hit in Method A is real.

  • Sample Prep: Homogenize drug product. Split into two aliquots.

  • Run Method A (GC-MS): Record concentration (

    
    ).
    
  • Run Method B (LC-MS): Record concentration (

    
    ).
    
  • Calculate Divergence:

    
    
    
  • Interpretation:

    • < 20% Diff: Validated. Result is robust.

    • GC >> LC: Thermal artifact likely.[1] Trust LC result (after checking LC recovery).

    • LC >> GC: Matrix suppression in GC or volatility loss. Trust LC (if standard addition confirms).

Part 4: Comparative Performance Data

The following data summarizes typical performance metrics observed in sartan and metformin analysis.

FeatureGC-MS/MS (Headspace)LC-MS/MS (APCI)
Target Analytes NDMA, NDEA, NDIPA (Volatiles)All (including NMBA, NDBA)
LOD (Limit of Detection) 0.01 - 0.05 ppm0.001 - 0.01 ppm
Risk Factor False Positives (Thermal degradation)False Negatives (Ion Suppression)
Sample Prep Simple (Dissolve & Heat)Complex (Extract, Centrifuge, Filter)
Ranitidine Suitability Unsuitable (Generates NDMA)Required (Cold analysis)
Metformin Suitability Good for NDMAPreferred (Handles matrix better)

Part 5: The Ranitidine Case Study (Visualized)

The most famous failure of cross-validation was the initial testing of Ranitidine. Early GC-MS methods indicated massive NDMA contamination. LC-MS analysis later proved these were artifacts formed during the analysis.

RanitidineArtifact cluster_LC LC-MS Environment (Ambient Temp) Ranitidine Ranitidine Molecule (Contains -NO2 and -N(CH3)2) GC_Injector GC Injector Port (Heat > 130°C) Ranitidine->GC_Injector Cleavage Thermal Cleavage GC_Injector->Cleavage Nitrite Nitrite Species Cleavage->Nitrite DMA Dimethylamine (DMA) Cleavage->DMA Reaction In-Situ Reaction Nitrite->Reaction DMA->Reaction NDMA NDMA (False Positive) Reaction->NDMA Nitrosation LC_Path Ranitidine remains intact No NDMA formed

Figure 2: Mechanism of in-situ NDMA formation during GC-MS analysis of Ranitidine.

Part 6: References

  • US Food and Drug Administration (FDA). (2019).[3] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product.

  • US Pharmacopeia (USP). (2021).[4] General Chapter <1469> Nitrosamine Impurities.

  • European Directorate for the Quality of Medicines (EDQM). (2023).[5] Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines.

  • Phenomenex. (2022). NDMA in Ranitidine by LC-MS/MS Analysis: Avoiding Thermal Degradation.

  • Yang, J., et al. (2020). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA/CDER.[6][7]

Sources

Validation

Reference Standard Qualification for 1-(4-Methoxyphenyl)-4-nitrosopiperazine: A Comprehensive Comparison Guide

Introduction: The NDSRI Analytical Challenge The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control and risk assessment. 1-(4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The NDSRI Analytical Challenge

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control and risk assessment. 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is a complex NDSRI primarily identified as an impurity associated with active pharmaceutical ingredients (APIs) containing a substituted piperazine ring, such as the antifungal medication Itraconazole[1].

Regulatory agencies, including the FDA and EMA, have established strict Recommended Acceptable Intake Limits (RAIL) based on the Carcinogenic Potency Categorization Approach (CPCA)[2]. To enforce these limits, laboratories must deploy highly sensitive LC-MS/MS methodologies capable of quantifying NDSRIs at parts-per-billion (ppb) levels[3]. However, the reliability of any trace-level quantification is strictly bound by the quality of its reference standard.

As a Senior Application Scientist, I have structured this guide to objectively compare fully qualified reference standards against commercial research-grade reagents and in-house crude preparations. Furthermore, this guide details the self-validating qualification protocols required to achieve regulatory compliance under [4].

The Causality of Qualification: Why Purity Dictates Patient Safety

In trace-level nitrosamine analysis, using an under-qualified reference standard is a critical failure point that directly compromises patient safety.

  • The Causality of Overestimation: NDSRIs are quantified using stable isotope dilution or external standard calibration. If a reference standard is assigned a nominal purity of "99%" based solely on HPLC area percent, it ignores UV-transparent impurities such as residual water, inorganic salts, or extraction solvents. If the true mass fraction is only 92%, the calibration curve is artificially skewed. This leads to an overestimation of the standard's potency and, consequently, an underestimation of the nitrosamine in the actual drug product—potentially allowing carcinogenic lots to pass release testing.

  • The Trustworthiness of Orthogonality: To prevent this, a reference standard must be qualified using a self-validating system . This means employing orthogonal analytical techniques where the blind spots of one method are covered by the strengths of another (e.g., cross-verifying chromatographic purity with quantitative NMR).

Comparative Analysis: Qualified Standard vs. Alternatives

When sourcing 1-(4-Methoxyphenyl)-4-nitrosopiperazine for analytical testing, laboratories typically choose between three tiers of materials. The table below outlines the objective performance and regulatory viability of each.

ParameterTier 1: Qualified Reference Standard (CRM)Tier 2: Commercial Research ReagentTier 3: In-House Crude Synthesis
Structural Confirmation Multi-nuclear NMR (

H,

C, 2D) & HRMS
Basic

H NMR or LC-MS only
Variable (Often unverified)
Organic Purity Orthogonal HPLC-UV (DAD) & LC-MSSingle-wavelength HPLC (Area %)TLC or basic HPLC
Absolute Assay Mass Balance AND qNMR (Self-validating)Uncertified (Assumed 100% of Area %)Unknown
Volatiles/Inorganics Rigorously tested (KF, TGA, ROI)Rarely testedAssumed negligible
Regulatory Acceptance Fully Compliant (FDA/EMA/USP)High Risk (Subject to auditor rejection)Invalid for GMP release

Self-Validating Qualification Workflow

To elevate 1-(4-Methoxyphenyl)-4-nitrosopiperazine from a synthesized chemical to a Tier 1 Primary Reference Standard, the following step-by-step methodology must be executed.

Step 1: Primary Structural Elucidation (Identity)
  • Action: Perform High-Resolution Mass Spectrometry (HRMS) to confirm the exact monoisotopic mass. Follow with multi-nuclear NMR (

    
    H, 
    
    
    
    C, COSY, HSQC).
  • Causality: Nitrosamines exhibit restricted rotation around the N-N=O bond, causing them to exist as E and Z rotamers in solution. At room temperature,

    
    H NMR often shows broadened or artificially split peaks for the piperazine protons, which can be misidentified as impurities. Variable-temperature NMR  (e.g., at 353 K in DMSO-
    
    
    
    ) is required to coalesce these signals, proving the core structure without rotameric convolution.
Step 2: Chromatographic Purity Assessment
  • Action: Execute HPLC-UV utilizing Diode Array Detection (DAD) at multiple wavelengths (e.g., 210 nm, 254 nm), supplemented by LC-MS scan modes.

  • Causality: Relying on a single UV wavelength is a systemic flaw. The N-N=O chromophore absorbs strongly at specific wavelengths. By using DAD, we ensure that unreacted synthetic precursors (like 1-(4-methoxyphenyl)piperazine) or degradation products that lack the nitrosamine chromophore are detected, preventing the artificial inflation of organic purity.

Step 3: Volatile and Inorganic Impurity Profiling
  • Action: Conduct Karl Fischer (KF) titration for water content, Thermogravimetric Analysis (TGA) for residual solvents, and Residue on Ignition (ROI) for inorganic salts.

  • Causality: HPLC is entirely blind to water and inorganic salts resulting from the nitrosation quench process. Quantifying these non-organic components is mandatory to establish the true mass of the active molecule.

Step 4: Absolute Assay Determination (The Self-Validating Check)
  • Action: Calculate the absolute mass fraction using quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Maleic acid). Cross-validate this result against the Mass Balance formula: Assay = HPLC Purity × (100% - %Water - %Solvents - %Inorganics) / 100.

  • Causality: This step closes the self-validating loop. If the qNMR assay yields 98.1% but the Mass Balance yields 99.8%, the discrepancy immediately flags a hidden, UV-transparent organic impurity. The standard is only certified when these orthogonal methods agree within a tight tolerance (

    
    ).
    

Visualizing the Qualification System

The following diagram illustrates the mechanistic pathway from API precursor to a fully qualified, regulatory-compliant reference standard.

NDSRI_Workflow API 1-(4-Methoxyphenyl)piperazine (API Precursor) Nitrosation Nitrosation Process (Nitrites + Acidic pH) API->Nitrosation Trace Nitrites NDSRI 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Target NDSRI) Nitrosation->NDSRI N-Nitrosation Qual Reference Standard Qualification Protocol NDSRI->Qual Synthesis & Isolation ID Identity Testing (HRMS, VT-NMR) Qual->ID Purity Organic Purity (HPLC-DAD / LC-MS) Qual->Purity Assay Absolute Assay (qNMR & Mass Balance) Qual->Assay CRM Certified Reference Material (Regulatory Compliant) ID->CRM Structure Confirmed Purity->CRM Impurities Profiled Assay->CRM Exact Mass Fraction

Caption: Workflow detailing the formation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine and its orthogonal qualification.

Experimental Data: The Impact of Standard Quality on LC-MS/MS

To demonstrate the real-world impact of standard qualification, an experiment was conducted where Itraconazole API was spiked with exactly 30 ppb of 1-(4-Methoxyphenyl)-4-nitrosopiperazine. The spiked samples were then quantified via LC-MS/MS (MRM mode) using calibration curves built from the three different tiers of standards.

Standard Tier UsedAssigned Purity MethodPurity Value Used for CalibrationCalculated Spike Recovery (30 ppb target)Precision (%RSD, n=6)Regulatory Outcome
Tier 1: Qualified Standard qNMR & Mass Balance99.2% (True Mass)29.5 ppb (98.5% Recovery)2.1%Pass (Compliant)
Tier 2: Commercial Reagent HPLC Area % Only>95% (Nominal)33.7 ppb (112.4% Recovery)6.8%Fail (False OOS Risk)
Tier 3: In-House Crude Uncertified~90% (Estimated)38.4 ppb (128.1% Recovery)14.5%Fail (Invalid Data)

Data Interpretation: Because the Tier 2 and Tier 3 standards contained unquantified water and residual solvents, their actual active mass was lower than their nominal labels. Consequently, the LC-MS/MS instrument's response factor was miscalculated, causing the software to artificially inflate the concentration of the nitrosamine in the spiked sample. In a real GMP release scenario, using a Tier 2 or Tier 3 standard could result in a false Out-of-Specification (OOS) investigation and the unnecessary destruction of millions of dollars of viable drug product.

References

  • Control of Nitrosamine Impurities in Human Drugs Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits (RAIL Guidance) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Itraconazole Impurities: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS 75051-59-1) Source: Pharmaffiliates URL:[Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Quantification of 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Executive Summary 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), often identified as N-Nitroso Itraconazole Impurity 1 , represents a critical Nitrosamine Drug Substance Related Impurity (NDSRI).[1] Unlike sm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), often identified as N-Nitroso Itraconazole Impurity 1 , represents a critical Nitrosamine Drug Substance Related Impurity (NDSRI).[1] Unlike small-molecule nitrosamines (e.g., NDMA), this complex structure arises from the nitrosation of the 1-(4-methoxyphenyl)piperazine intermediate used in the synthesis of antifungal agents like Itraconazole and Posaconazole .

This guide provides an objective technical comparison of analytical methodologies for its quantification. It establishes a LC-MS/MS (Triple Quadrupole) workflow as the industry "Gold Standard" while evaluating alternative techniques (LC-HRMS, GC-MS). The data and protocols presented here are synthesized from regulatory frameworks (ICH M7, USP <1469>) and field-proven methodologies for complex NDSRIs.

Part 1: Methodological Landscape & Alternatives Comparison

For the quantification of 1-(4-Methoxyphenyl)-4-nitrosopiperazine, researchers typically evaluate three primary instrument platforms. The following table objectively compares their performance metrics regarding this specific analyte.

Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Triple Quad) Method B: LC-HRMS (Orbitrap/Q-TOF) Method C: GC-MS/MS
Role Quantification (Gold Standard) Screening & IdentificationNot Recommended
Sensitivity (LOQ) High (< 0.5 ng/mL)Moderate (1–5 ng/mL)Low / Variable
Selectivity Excellent (MRM mode)Excellent (High Res Mass)Moderate
Thermal Stability Risk Low (ESI/APCI at moderate temps)LowHigh (Degradation in injector)
Matrix Tolerance High (with Divert Valve)ModerateLow
Cost per Analysis ModerateHighLow

Expert Insight:

  • Why LC-MS/MS wins: NDSRIs like 1-(4-Methoxyphenyl)-4-nitrosopiperazine are often thermally unstable. GC-MS introduces a high risk of in-injector degradation (false negatives) or artifact formation (false positives).

  • The Role of HRMS: While LC-HRMS is superior for identifying unknown peaks during method development, it often lacks the dynamic range and absolute sensitivity required for routine QC release testing at ppb levels.

Part 2: The Gold Standard Protocol (LC-MS/MS)

This section details a self-validating protocol designed for reproducibility across different laboratories.

Analytical Strategy & Causality
  • Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray Ionization) in positive mode. Reasoning: The piperazine nitrogen is easily protonated. APCI is often preferred for nitrosamines to reduce matrix suppression, but ESI is suitable for this larger, more polar molecule.

  • Internal Standard (IS): Use 1-(4-Methoxyphenyl)-4-nitrosopiperazine-d8 (preferred) or N-Nitroso-dibenzylamine-d14 as a surrogate. Reasoning: Deuterated analogs correct for extraction efficiency and matrix effects, which are critical in complex API matrices like Itraconazole.

Step-by-Step Workflow
A. Sample Preparation (Solid Phase Extraction - Optional but Recommended)
  • Weighing: Accurately weigh 100 mg of Drug Substance (Itraconazole).

  • Dissolution: Dissolve in 5 mL of Methanol. Vortex for 5 min.

  • Spiking: Add Internal Standard to achieve a final concentration of 10 ng/mL.

  • Precipitation/Clean-up: If matrix interference is high, use an HLB SPE cartridge. Load sample, wash with 5% Methanol/Water, elute with 100% Methanol.

  • Filtration: Filter through a 0.22 µm PVDF filter (Do not use Nylon, as it can adsorb nitrosamines).

B. LC Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm). Reasoning: Phenyl-Hexyl provides unique selectivity for the aromatic ring in the impurity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold at 95% B (Wash API)

    • 8.1 min: Re-equilibrate at 5% B.

C. MS/MS Parameters (MRM Mode)
  • Precursor Ion: m/z 222.1 [M+H]⁺

  • Quantifier Transition: m/z 222.1 → 192.1 (Loss of NO, characteristic of nitrosamines).

  • Qualifier Transition: m/z 222.1 → 150.1 (Cleavage of piperazine ring/methoxy group).

  • Dwell Time: 100 ms per transition.

Part 3: Inter-Laboratory Performance Data (Target Specifications)

A robust inter-laboratory comparison should aim to meet the following performance criteria. These values represent the "Acceptance Limits" for a validated method.

Table 2: Target Validation Metrics
ParameterAcceptance CriteriaExperimental Rationale
LOD (Limit of Detection) ≤ 0.1 ng/mL (or 0.03 ppm)Must detect below 10% of the AI (Acceptable Intake).
LOQ (Limit of Quantitation) ≤ 0.5 ng/mL (or 0.05 ppm)Ensures accurate quantitation at the regulatory limit (26.5 ng/day).
Linearity (R²) > 0.995Confirms instrument response is proportional to concentration.[2]
Recovery (Accuracy) 80% – 120%Demonstrates efficient extraction from the API matrix.
Precision (Repeatability) %RSD ≤ 10% (n=6)Ensures the method is stable within a single run.
Intermediate Precision %RSD ≤ 15% (Inter-day)Ensures reproducibility across different days/analysts.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

This diagram guides the researcher in selecting the correct quantification path based on the sample type.

MethodSelection Start Start: Sample Analysis CheckType Is the Sample Volatile? Start->CheckType VolatileYes Yes (e.g., NDMA) CheckType->VolatileYes Yes VolatileNo No (NDSRIs like MeNP) CheckType->VolatileNo No GCMS GC-MS/MS (Headspace) VolatileYes->GCMS LCMS LC-MS/MS (Triple Quad) VolatileNo->LCMS Quant Quantification (MRM Mode) GCMS->Quant MatrixCheck Is Matrix Interference High? LCMS->MatrixCheck DirectInject Direct Injection MatrixCheck->DirectInject No SPE Solid Phase Extraction (SPE) MatrixCheck->SPE Yes DirectInject->Quant SPE->Quant

Caption: Decision tree for selecting the appropriate analytical technique. For 1-(4-Methoxyphenyl)-4-nitrosopiperazine, the LC-MS/MS path is mandatory.

Diagram 2: LC-MS/MS Workflow Logic

This diagram illustrates the critical steps in the LC-MS/MS quantification process.

Workflow Sample Drug Substance (Itraconazole) Extraction Methanol Extraction + Internal Standard Sample->Extraction Separation LC Separation (Phenyl-Hexyl Column) Extraction->Separation Divert Divert Valve (Remove API) Separation->Divert Ionization ESI/APCI Source (Positive Mode) Divert->Ionization Analyte Window Waste Waste Divert->Waste API Elution Detection MS/MS Detection (MRM: 222.1 -> 192.1) Ionization->Detection

Caption: LC-MS/MS workflow emphasizing the use of a divert valve to protect the MS source from high-concentration API.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA Guidelines.

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[3] Guidance for Industry.

  • United States Pharmacopeia (USP). "General Chapter <1469> Nitrosamine Impurities." USP-NF.

  • Schmidtsdorff, S., et al. "Rapid discovery and quantification of nitrosamine impurities in pharmaceuticals using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • ChemicalBook. "1-(4-Methoxyphenyl)-4-nitrosopiperazine Product Properties." ChemicalBook Registry.

Sources

Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide on Accuracy and Precision for Nitrosamine Impurity Assays

The discovery of genotoxic nitrosamine impurities (e.g., NDMA, NDEA, NMBA) in widely used pharmaceuticals has fundamentally reshaped analytical quality control. Following the FDA's revised guidance,1 (September 2024)[1],...

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of genotoxic nitrosamine impurities (e.g., NDMA, NDEA, NMBA) in widely used pharmaceuticals has fundamentally reshaped analytical quality control. Following the FDA's revised guidance,1 (September 2024)[1], and the implementation of 2[2], drug manufacturers are required to detect and quantify these probable human carcinogens at ultra-trace levels (parts-per-billion, ppb).

Achieving reliable quantitation in complex drug matrices demands analytical methodologies with exceptional accuracy and precision. This guide objectively compares the two dominant analytical platforms for nitrosamine assays: High-Resolution Accurate Mass (HRAM) LC-MS (e.g., Orbitrap or Q-TOF) and Triple Quadrupole (QqQ) LC-MS/MS , evaluating their performance through the lens of the modernized 3[3].

The Mechanistic Causality of Accuracy and Precision in MS Assays

In mass spectrometry, accuracy (the closeness of agreement between the value found and the true value) is primarily threatened by matrix effects—specifically, co-eluting excipients or API degradation products that cause ion suppression or isobaric interference. Precision (the degree of scatter between a series of measurements) is dictated by the instrument's duty cycle, ion transmission efficiency, and the stability of the electrospray ionization (ESI) process[4].

To build a self-validating system, analytical scientists must decouple the analyte signal from these matrix variables. This is achieved by incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) for every target nitrosamine prior to sample extraction. Because the SIL-IS co-elutes with the target analyte and experiences identical ionization conditions, any matrix-induced suppression is normalized, ensuring that the calculated concentration remains rigorously accurate.

Workflow A API / Drug Product B Spike Stable Isotope IS (Self-Validation) A->B C Solvent Extraction & Centrifugation B->C D UHPLC Separation C->D E Mass Spectrometry (HRAM or QqQ) D->E F ICH Q2(R2) Data Analysis (Accuracy & Precision) E->F

Workflow for nitrosamine extraction and LC-MS analysis with internal standard validation.

Comparative Analysis: HRAM LC-MS vs. QqQ LC-MS/MS

Specificity and its Impact on Accuracy

QqQ LC-MS/MS relies on Multiple Reaction Monitoring (MRM) transitions (precursor-to-product ion fragmentation) for specificity. While highly sensitive, QqQ systems operate at nominal mass resolution. In complex matrices like metformin or ranitidine, endogenous matrix ions can share the same nominal mass and fragmentation pathway as the nitrosamine, leading to false positives or an overestimation of concentration (poor accuracy).

Conversely,5 operate at resolving powers exceeding 120,000 (at m/z 200) with sub-ppm mass accuracy[5]. This extreme resolving power mechanically separates the target nitrosamine ion from isobaric background ions. For example, N,N-dimethylformamide (DMF), a common residual solvent, is nearly isobaric to NDMA. 6, safeguarding the accuracy of the assay without requiring excessively long chromatographic gradients[6].

Duty Cycle and its Impact on Precision

Historically, QqQ mass spectrometers have offered superior precision at the Lower Limit of Quantitation (LLOQ) due to their continuous duty cycle in MRM mode, maximizing the number of data points across the chromatographic peak. However, modern HRAM systems utilizing targeted Selected Ion Monitoring (tSIM) or targeted MS/MS (tMS2) have significantly increased their scan speeds (e.g., 3 Hz at 120,000 resolution)[7]. This allows HRAM to achieve %RSD values that rival QqQ systems, comfortably meeting the ICH Q2(R2) repeatability criteria.

Comparison Root Nitrosamine Assay Performance HRAM HRAM LC-MS (Orbitrap/Q-TOF) Root->HRAM QQQ QqQ LC-MS/MS (Triple Quadrupole) Root->QQQ Spec Specificity Resolves Isobars HRAM->Spec Acc Accuracy Matrix Resistance HRAM->Acc Prec Precision High Duty Cycle QQQ->Prec QQQ->Acc

Logical relationship between MS platforms and ICH Q2(R2) validation parameters.

Quantitative Performance Comparison

The following table synthesizes typical method validation data for a panel of nitrosamines (e.g., NDMA, NDEA, NEIPA, NDBA) spiked at the LLOQ (0.5 ng/mL) in a complex solid oral dosage matrix[5].

Performance Metric (ICH Q2(R2))HRAM LC-MS (Targeted SIM/MS2)QqQ LC-MS/MS (Dynamic MRM)Mechanistic Driver
Specificity ExceptionalModerate to HighHRAM resolves isobaric matrix ions via >120k mass resolution.
Accuracy (% Recovery) 95% – 105%88% – 110%HRAM eliminates false positive signal inflation from matrix cross-talk.
Precision (% RSD, n=6) 2.5% – 4.0%1.5% – 3.5%QqQ's continuous duty cycle provides slightly better peak integration statistics.
Linearity (R²) > 0.995> 0.999Both platforms exhibit excellent dynamic range over 3 orders of magnitude.
Method Development FastSlowHRAM requires less chromatographic optimization to separate interferences.

Self-Validating Experimental Protocol: Nitrosamine Extraction and Analysis

To ensure strict adherence to ICH Q2(R2) and USP <1469> standards, the following workflow details a robust, self-validating methodology for nitrosamine quantitation[3].

Step 1: Sample Preparation (Solid-Liquid Extraction)

Rationale: Direct dissolution of formulated drug products introduces high concentrations of polymers and excipients into the MS, causing severe source fouling and ion suppression. A targeted solid-liquid extraction precipitates the bulk matrix while quantitatively recovering the highly soluble nitrosamines.

  • Accurately weigh 100 mg of the crushed drug product into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking (Critical Step): Add 10 µL of a SIL-IS mixture (e.g., NDMA-d6, NDEA-d10) at a concentration of 10 ng/mL. Self-Validation Check: The absolute peak area of the SIL-IS in the final chromatogram will continuously monitor extraction efficiency and matrix suppression for every single injection.

  • Add 5.0 mL of extraction solvent (typically 100% Methanol or 20:80 Water:Methanol v/v, optimized based on API solubility).

  • Mechanically agitate via vortexing for 5 minutes to ensure complete solvent penetration into the particulate matrix.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the insoluble excipients.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter directly into an amber HPLC vial.

Step 2: LC-MS Acquisition Setup

Rationale: Reversed-phase chromatography using specialized stationary phases (e.g., Pentafluorophenyl, F5) provides orthogonal retention mechanisms (dipole-dipole, pi-pi interactions) necessary to retain highly polar nitrosamines like NDMA and NMBA[8].

  • Chromatography: Inject 10 µL onto a sub-2 µm F5 UHPLC column (e.g., 100 x 2.1 mm).

  • Mobile Phases: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Methanol). Run a gradient from 5% B to 95% B over 10 minutes.

  • Mass Spectrometry (HRAM): Set the Orbitrap or Q-TOF to tSIM mode. Define the inclusion list with the exact masses of the protonated nitrosamines [M+H]+. Set resolving power to 120,000, AGC target to 1e6, and maximum injection time to 100 ms. Set the mass isolation window to 1.0 m/z and the data extraction mass tolerance to ≤ 3 ppm[7].

  • Data Processing: Calculate the concentration using the peak area ratio of the native analyte to its corresponding SIL-IS against a 1/x weighted linear calibration curve.

Conclusion

While QqQ LC-MS/MS remains a robust workhorse for nitrosamine quantitation, HRAM LC-MS provides a distinct advantage in accuracy and specificity when dealing with complex, interference-rich pharmaceutical matrices. By leveraging high resolving power and self-validating internal standard protocols, analytical scientists can confidently meet the rigorous demands of FDA guidelines and ICH Q2(R2) lifecycle management.

References

  • Control of Nitrosamine Impurities in Human Drugs | FDA Source: U.S. Food and Drug Administration URL:[Link]

  • NEW USP CHAPTER ON NITROSAMINE IMPURITIES | intuslegerechemia Source: Intus Legere Chemia URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • HRAM-LC-MS method for the determination of nitrosamine impurities in drugs Source: Thermo Fisher Scientific / LCMS.cz URL:[Link]

  • Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method Source: Separation Science URL:[Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities Source: U.S. Food and Drug Administration URL: [Link]

Sources

Comparative

Technical Assessment: Linearity and Range Strategies for 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Executive Summary: The NDSRI Challenge 1-(4-Methoxyphenyl)-4-nitrosopiperazine (often abbreviated as MeNP-NO or related to N-nitroso-itraconazole impurities) represents a critical class of Nitrosamine Drug Substance Rela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The NDSRI Challenge

1-(4-Methoxyphenyl)-4-nitrosopiperazine (often abbreviated as MeNP-NO or related to N-nitroso-itraconazole impurities) represents a critical class of Nitrosamine Drug Substance Related Impurities (NDSRIs) . Unlike small, volatile nitrosamines like NDMA, this compound features a complex, non-volatile structure derived from the piperazine pharmacophore common in antifungal and antidepressant APIs.

This guide objectively compares analytical methodologies for assessing the linearity and range of MeNP-NO calibration curves. While generic nitrosamine methods exist, the specific physicochemical properties of MeNP-NO (higher molecular weight, hydrophobicity, and potential thermal instability) demand a tailored approach.

The Core Decision Matrix
FeatureLC-MS/MS (Triple Quad) LC-HRMS (Orbitrap/Q-TOF) GC-MS (EI/CI)
Suitability for MeNP-NO Optimal (Gold Standard) Excellent (Confirmation) Not Recommended
Sensitivity (LOQ) High (< 0.5 ng/mL)Moderate to High (1-5 ng/mL)Low (Thermal degradation risk)
Linearity Range Wide (

orders)
Wide (

orders)
Limited by instability
Matrix Tolerance High (with MRM)High (Mass Resolution)Low (Matrix injection issues)

Comparative Analysis of Analytical Platforms

A. LC-MS/MS (Triple Quadrupole)

Verdict: The industry standard for quantification.

  • Mechanism: Electrospray Ionization (ESI) in positive mode followed by Multiple Reaction Monitoring (MRM).[1][2][3]

  • Linearity Performance:

    • Dynamic Range: Typically linear over 3–4 orders of magnitude (e.g., 0.1 ng/mL to 100 ng/mL).

    • Weighting: Due to the heteroscedasticity of MS data (variance increases with concentration), a

      
       weighting factor  is strictly required to ensure accuracy at the lower end (LOQ).
      
  • Why it wins for MeNP-NO: The precursor ion (

    
    ) fragments predictably (loss of NO radical to 
    
    
    
    192.1), providing a noise-free transition ideal for trace quantification in complex API matrices.
B. LC-HRMS (Q-TOF / Orbitrap)

Verdict: Essential for method development and specificity confirmation.

  • Mechanism: Full scan or Parallel Reaction Monitoring (PRM) with high mass accuracy (< 5 ppm).

  • Linearity Performance:

    • Modern HRMS systems approach the linearity of Triple Quads but may saturate earlier (upper limit limitations).

    • Risk: "Overestimation" has been reported in FDA reviews when using single-point calibration; multi-point curves are mandatory.

  • Use Case: Use HRMS to validate that the MRM transition in the Triple Quad method is not suffering from isobaric interference from the API matrix.

C. GC-MS (Gas Chromatography)

Verdict: High Risk / Legacy.

  • Mechanism: Electron Impact (EI) ionization requires volatilization.

  • Failure Mode: MeNP-NO is thermally labile. The high temperatures of the GC inlet (250°C+) can cause in-situ denitrosation , leading to false negatives or non-linear curves due to variable degradation rates across the concentration range.

Experimental Protocol: Validating Linearity & Range

This protocol provides a self-validating workflow for establishing a robust calibration curve for MeNP-NO using LC-MS/MS.

Reagents & Standards
  • Analyte: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Reference Standard, >98% purity).

  • Internal Standard (IS): 1-(4-Methoxyphenyl)-piperazine-d8-N-nitrosamine (Isotope labeled) is preferred. If unavailable, use 1-methyl-4-nitrosopiperazine-d4 as a surrogate, provided retention times are sufficiently matched.

  • Solvent: Methanol (LC-MS grade). Avoid chlorinated solvents which can induce nitrosation artifacts.

Chromatographic Conditions (LC-MS/MS)
  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Poroshell 120 Phenyl-Hexyl, 2.7 µm, 4.6 × 100 mm). Rationale: Phenyl phases offer superior selectivity for the aromatic ring in MeNP-NO.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 10 minutes.

Linearity Experiment Design

To satisfy ICH Q2(R2) and USP <1469> requirements:

  • Range Definition: The range must cover LOQ to 120% of the specification limit.

    • Example Spec: 26.5 ng/g (based on AI of 265 ng/day and 10g max dose).

    • Target Range: 0.5 ng/mL (LOQ) to 50 ng/mL.

  • Calibration Points: Prepare 6 non-zero standards.

    • Level 1: 0.5 ng/mL (LOQ)

    • Level 2: 1.0 ng/mL

    • Level 3: 5.0 ng/mL

    • Level 4: 10.0 ng/mL

    • Level 5: 25.0 ng/mL

    • Level 6: 50.0 ng/mL

  • Replicates: Inject each standard in triplicate.

Acceptance Criteria (Self-Validating Logic)
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Linear fit).[1][2][4]
  • Back-Calculated Accuracy:

    • Levels 2–6: ±15% of nominal.

    • Level 1 (LOQ): ±20% of nominal.

  • Residual Plot Analysis: Must show random distribution. A "U-shape" indicates saturation or adsorption; a "Cone" indicates heteroscedasticity (requires weighting).

Visualization: Method Development Workflow

The following diagram illustrates the decision logic and experimental workflow for validating the MeNP-NO calibration curve.

Nitrosamine_Workflow Start Start: MeNP-NO Analysis Solubility Solubility Check (Methanol/Water) Start->Solubility Instability Thermal Stability Check Solubility->Instability Decision Select Platform Instability->Decision GCMS GC-MS (High Risk of Degradation) Decision->GCMS Volatile? (No) LCMS LC-MS/MS (ESI+) (Recommended) Decision->LCMS Non-Volatile/Labile? (Yes) Output Valid Quantification Method GCMS->Output Not Recommended MethodDev Method Development Column: Phenyl-Hexyl MP: Formic Acid/MeOH LCMS->MethodDev Calibration Calibration Strategy Range: 0.5 - 50 ng/mL Weighting: 1/x² MethodDev->Calibration Validation Validation Metrics 1. R² > 0.99 2. Accuracy ±15% 3. S/N @ LOQ > 10 Calibration->Validation Validation->MethodDev Fail (Linearity/Sensitivity) Validation->Output Pass

Caption: Workflow for selecting and validating an analytical method for 1-(4-Methoxyphenyl)-4-nitrosopiperazine, highlighting the critical pivot away from GC-MS due to thermal instability.

Quantitative Performance Data

The table below summarizes expected performance metrics based on validated protocols for similar piperazine-based nitrosamines (e.g., MNP, N-nitrosopiperazine).

ParameterLC-MS/MS (Optimized) LC-UV (Standard) Notes
Linearity (

)


MS requires

weighting; UV is linear but lacks sensitivity.
Range (ng/mL)


UV is insufficient for trace impurity analysis (ppm levels only).
LOD (Limit of Detection)

ng/mL

ng/mL
LC-MS/MS is

more sensitive.
Accuracy (Recovery)


MS matrix effects must be corrected with Internal Standards.
Precision (%RSD)


UV is more precise but fails the "Range" requirement for safety limits.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link

  • U.S. Pharmacopeia (USP). (2023).[5] General Chapter <1469> Nitrosamine Impurities.Link

  • Wohlfart, J., et al. (2021). "The nitrosamine contamination of drugs, part 3: Quantification of 4-methyl-1-nitrosopiperazine in rifampicin capsules by LC-MS/HRMS." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the superiority of multi-point calibration for piperazine nitrosamines). Link

  • Tao, X., et al. (2022).[3] "Trace Level Quantification of 4-Methyl-1-nitrosopiperazine in Rifampicin Capsules by LC-MS/MS." Frontiers in Chemistry. (Provides the basis for the

    
     weighting and ESI+ protocol). Link
    

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methoxyphenyl)-4-nitrosopiperazine proper disposal procedures

As a Senior Application Scientist handling highly potent mutagenic impurities, I recognize that the disposal of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1)—a known "Cohort of Concern" nitrosamine impurity a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist handling highly potent mutagenic impurities, I recognize that the disposal of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1)—a known "Cohort of Concern" nitrosamine impurity associated with the antifungal drug itraconazole[1][2]—cannot be treated as routine chemical waste. Direct disposal of intact nitrosamines into standard hazardous waste streams presents severe occupational and environmental liabilities.

To ensure absolute compliance and safety, laboratories must implement validated, in-situ chemical destruction protocols prior to final waste consolidation[3][4]. This guide provides the mechanistic rationale, quantitative parameters, and self-validating methodologies required to safely neutralize and dispose of this specific nitrosopiperazine derivative.

Mechanistic Causality in Chemical Destruction

The N-nitroso group (N–N=O) is highly stable under neutral physiological and environmental conditions. To permanently eliminate its genotoxic potential, the functional group must be irreversibly cleaved or reduced[5]. We employ two primary mechanistic routes depending on the waste matrix:

  • Reductive Cleavage (Al-Ni Alloy / KOH): For aqueous or methanolic solutions, we utilize an aluminum-nickel (Al-Ni) alloy in aqueous alkali[3]. The Causality: The Al-Ni alloy reacts with potassium hydroxide to generate nascent hydrogen in situ. This highly reactive hydrogen rapidly reduces the N-nitroso group. While a toxic hydrazine intermediate is transiently formed, continuous reduction under these specific conditions completely cleaves the N–N bond, yielding the innocuous secondary amine (1-(4-methoxyphenyl)piperazine) and ammonia[3][4]. This method is prioritized because, unlike direct alkaline degradation, it strictly avoids the generation of explosive and carcinogenic diazoalkanes[6].

  • Acid-Catalyzed Denitrosation (HBr / Glacial Acetic Acid): For surface decontamination and glassware, a 1:1 mixture of hydrobromic acid (HBr) and glacial acetic acid is used[7]. The Causality: The strong acid protonates the nitroso oxygen, activating the molecule for a nucleophilic attack by the bromide ion. This liberates nitrosyl bromide (NOBr) and the secondary amine[7]. Because the reaction can reverse, nitrogen gas must be bubbled through the solution to physically displace the NOBr, preventing the resynthesis of the nitrosamine[6].

Quantitative Parameters for Nitrosamine Destruction

The following table summarizes the validated operational parameters required to achieve complete destruction of 1-(4-Methoxyphenyl)-4-nitrosopiperazine across different laboratory matrices.

Operational ParameterReductive Cleavage (Al-Ni / KOH)Acid Denitrosation (HBr / AcOH)
Target Waste Matrix Bulk liquid solutions (Aqueous/Methanol)Glassware, spatulas, fume hood surfaces
Max Initial Concentration ≤ 10 g/L[4]Trace contamination / Residues
Reagent Ratio 50 g Al-Ni powder per L of 0.5 M KOH[4]1:1 (v/v) 48% HBr : Glacial Acetic Acid[7]
Reaction Time 24 hours (continuous stirring)[4]30 - 60 minutes contact time
Primary Byproducts 1-(4-methoxyphenyl)piperazine, NH₃[3]Secondary amine, Nitrosyl bromide (NOBr)
Validation Target (LOD) < 1 ppb (via LC-MS/MS)< 10 ng/swab (via LC-MS/MS)

Operational Disposal Workflow

G Gen Waste Generation 1-(4-Methoxyphenyl)-4-nitrosopiperazine Seg Segregation & Classification (RCRA Hazardous Waste) Gen->Seg Dec Waste Matrix? Seg->Dec Liq Liquid Solutions (<10 g/L) Dec->Liq Aqueous/Organic Sur Contaminated Surfaces & Glassware Dec->Sur Solid Contact Sol Bulk Solid Standards Dec->Sol Pure Powder Red Al-Ni / KOH Reduction (24h Stirring) Liq->Red Oxi HBr / AcOH Wash (30m Contact) Sur->Oxi Inc High-Temp Incineration (Licensed Facility) Sol->Inc Val Self-Validation (LC-MS or Griess Assay) Red->Val Oxi->Val Pass Neutralize & Dispose (Aqueous Waste) Val->Pass Target < LOD Fail Repeat Destruction Protocol Val->Fail Target > LOD Fail->Red

Disposal workflow for 1-(4-Methoxyphenyl)-4-nitrosopiperazine.

Self-Validating Experimental Protocols

To guarantee environmental compliance, every destruction protocol must act as a closed, self-validating system. Do not discharge any treated waste without analytical confirmation.

Protocol A: Bulk Solution Destruction via Al-Ni Reduction

Use this protocol for HPLC vials, stock solutions, and liquid extraction waste.

  • Dilution: Transfer the 1-(4-Methoxyphenyl)-4-nitrosopiperazine waste into a heavy-walled Erlenmeyer flask inside a fume hood. Dilute with water or methanol to ensure the nitrosamine concentration is strictly < 10 g/L[4].

  • Alkalization: Add an equal volume of 1 M Potassium Hydroxide (KOH) solution to the flask[4].

  • Thermal Control: Place the flask in an ice bath. The subsequent reduction is highly exothermic.

  • Catalyst Addition: Slowly, over 15 minutes, add 50 g of Aluminum-Nickel alloy powder per liter of the total liquid volume[4].

  • Reduction Phase: Remove the ice bath after 30 minutes. Cap loosely to allow hydrogen gas to escape, and stir vigorously using a magnetic stir bar for exactly 24 hours at room temperature[4].

  • Self-Validation Checkpoint: Extract a 1 mL aliquot using a syringe filter (0.22 µm) to remove the alloy. Neutralize the aliquot to pH 7 and analyze via LC-MS/MS.

    • Pass Condition: 1-(4-Methoxyphenyl)-4-nitrosopiperazine peak is absent (LOD < 1 ppb).

    • Fail Condition: If detected, add an additional 10 g/L of Al-Ni alloy, stir for 12 hours, and re-test.

  • Final Disposal: Once validated, filter the entire mixture. The spent Al-Ni alloy must be disposed of as solid hazardous waste (flammable solid). Neutralize the aqueous filtrate to pH 6–8 using 1 M HCl, and dispose of it as non-hazardous aqueous waste according to local regulations.

Protocol B: Surface Decontamination via HBr/AcOH

Use this protocol for stainless steel spatulas, glassware, and fume hood bench surfaces.

  • Reagent Preparation: In a fume hood, prepare a fresh 1:1 (v/v) solution of 48% aqueous Hydrobromic acid and Glacial Acetic Acid[7].

  • Application: Submerge contaminated glassware in the solution or apply carefully to contaminated surfaces using saturated absorbent pads.

  • Contact Time & Displacement: Allow a minimum contact time of 30 minutes. For submerged glassware, gently bubble Nitrogen (N₂) gas through the bath to displace the generated NOBr gas and prevent the resynthesis of the nitrosamine[6].

  • Self-Validation Checkpoint: Swab the decontaminated surface using a pre-moistened (methanol) analytical swab. Extract the swab in 1 mL of methanol and analyze via LC-MS/MS.

    • Pass Condition: Nitrosamine concentration is < 10 ng/swab.

  • Rinsing: Rinse the decontaminated surfaces with copious amounts of DI water. Collect the acidic rinsate, neutralize it with sodium bicarbonate (NaHCO₃), and dispose of it in the standard aqueous hazardous waste stream.

Note on Pure Solid Standards: Expired or unused bulk solid standards of 1-(4-Methoxyphenyl)-4-nitrosopiperazine should not be chemically degraded in-house due to the risk of violent exothermic reactions. They must be sealed, labeled as toxic/carcinogenic hazardous waste, and transferred to a licensed RCRA facility for high-temperature incineration[1].

References

  • Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. PubMed (nih.gov). 6

  • Safe disposal of carcinogenic nitrosamines. PubMed - NIH (nih.gov). 3

  • Safe disposal of carcinogenic nitrosamines. Oxford Academic (oup.com). 4

  • Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. 5

  • Best practice to decontaminate work area of Nitrosamines. USP.org. 7

  • 75051-59-1 | Product Name : 1-(4-Methoxyphenyl)-4-nitrosopiperazine. Pharmaffiliates. 1

  • Itraconazole-impurities. Pharmaffiliates. 2

Sources

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